molecular formula C12H22O11 B3434673 Palatinose CAS No. 15132-06-6

Palatinose

Cat. No.: B3434673
CAS No.: 15132-06-6
M. Wt: 342.30 g/mol
InChI Key: PVXPPJIGRGXGCY-IPFGBZKGSA-N
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Description

6-O-alpha-D-glucopyranosyl-beta-D-fructofuranose is a 6-O-alpha-D-glucopyranosyl-D-fructofuranose.

Properties

CAS No.

15132-06-6

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol

InChI

InChI=1S/C12H22O11/c13-1-4-6(15)8(17)9(18)11(22-4)21-2-5-7(16)10(19)12(20,3-14)23-5/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11+,12-/m1/s1

InChI Key

PVXPPJIGRGXGCY-IPFGBZKGSA-N

SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@](O2)(CO)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)O)O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Palatinose™ (Isomaltulose): Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palatinose (B82088)™, a trademarked brand of isomaltulose, is a naturally occurring disaccharide and a structural isomer of sucrose (B13894).[1] It is composed of glucose and fructose (B13574) moieties linked by an α-1,6-glycosidic bond, in contrast to the α-1,2 linkage in sucrose.[2] This structural difference imparts unique chemical and physiological properties to this compound™, including a low glycemic index, non-cariogenicity, and enhanced stability. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental methodologies for the analysis of this compound™. It is intended to serve as a resource for researchers, scientists, and drug development professionals exploring its potential applications in food science, nutrition, and pharmaceuticals.

Chemical Structure and Identification

This compound™, chemically known as isomaltulose, is a reducing disaccharide.[1] Its systematic IUPAC name is 6-O-α-D-glucopyranosyl-D-fructose.[1] The presence of a free anomeric carbon in the fructose unit confers its reducing properties.

IdentifierValueReference
Chemical Name Isomaltulose; 6-O-α-D-glucopyranosyl-D-fructose[1]
CAS Number 13718-94-0[3]
Molecular Formula C₁₂H₂₂O₁₁[3]
Molecular Weight 342.30 g/mol [3]

Below is a diagram illustrating the chemical structure of this compound™ in comparison to sucrose.

chemical_structures cluster_this compound This compound (Isomaltulose) cluster_sucrose Sucrose This compound palatinose_label α-1,6-glycosidic bond sucrose sucrose_label α-1,2-glycosidic bond

Figure 1: Chemical structures of this compound™ and sucrose.

Physicochemical Properties

The unique structural arrangement of this compound™ results in distinct physicochemical properties compared to sucrose. These properties are summarized in the table below.

PropertyThis compound™ (Isomaltulose)SucroseReference
Sweetening Power (relative to sucrose) ~50%100%[4]
Glycemic Index (GI) 3265[2]
Solubility in water ( g/100g solution at 20°C) 29~67[4]
Melting Point (°C) 120 - 128160 - 185[4]
Hygroscopicity Very lowModerate[2]
Stability in Acidic Conditions HighLow[4]

Physiological Properties and Metabolism

Digestion and Absorption

This compound™ is fully digested and absorbed in the small intestine.[4] The α-1,6-glycosidic bond is hydrolyzed by the sucrase-isomaltase enzyme complex located on the brush border membrane of the small intestine.[4] However, this hydrolysis occurs at a significantly slower rate, approximately 4 to 5 times slower than the hydrolysis of sucrose.[5] This slow cleavage leads to a gradual release of glucose and fructose into the bloodstream.

Glycemic and Insulinemic Response

Due to its slow digestion and absorption, this compound™ elicits a low glycemic and insulinemic response.[6] Studies have consistently demonstrated a lower and more sustained blood glucose profile following the consumption of this compound™ compared to sucrose.[7] This property makes it a suitable carbohydrate for individuals seeking to manage blood glucose levels.

Incretin (B1656795) Hormone Secretion

The slow digestion of this compound™ also influences the secretion of incretin hormones. As it reaches the lower parts of the small intestine, it stimulates the release of glucagon-like peptide-1 (GLP-1), while the release of glucose-dependent insulinotropic polypeptide (GIP) from the upper small intestine is reduced compared to sucrose.[8] This differential incretin response contributes to the improved glycemic control observed with this compound™ consumption.

The following diagram illustrates the metabolic pathway of this compound™ and its effect on incretin hormone secretion.

palatinose_metabolism Ingestion Ingestion of this compound SmallIntestine Small Intestine Ingestion->SmallIntestine SucraseIsomaltase Slow Hydrolysis by Sucrase-Isomaltase SmallIntestine->SucraseIsomaltase UpperSI Upper Small Intestine (K-cells) SmallIntestine->UpperSI LowerSI Lower Small Intestine (L-cells) SmallIntestine->LowerSI GlucoseFructose Gradual Release of Glucose & Fructose SucraseIsomaltase->GlucoseFructose Bloodstream Bloodstream GlucoseFructose->Bloodstream LowGI Low Glycemic Response (GI = 32) Bloodstream->LowGI LowInsulin Low Insulin Response Bloodstream->LowInsulin GIP Decreased GIP Secretion UpperSI->GIP GLP1 Increased GLP-1 Secretion LowerSI->GLP1

Figure 2: Metabolic pathway of this compound™ and its effect on incretin hormones.
Dental Health

This compound™ is considered non-cariogenic, or "tooth-friendly".[5] Due to its stable α-1,6-glycosidic bond, it is hardly fermented by oral microorganisms, thus preventing the production of acids that lead to dental caries.[4]

Experimental Protocols

Determination of Glycemic Index (GI)

Objective: To determine the glycemic index of this compound™ in human subjects.

Methodology: This protocol is based on the internationally recognized methodology for GI determination.

  • Subject Recruitment: Recruit a group of healthy adult volunteers (typically 10-15) after obtaining informed consent.

  • Overnight Fasting: Subjects should fast for 10-12 hours overnight prior to the test.

  • Test Product Administration: On separate occasions, provide each subject with a test portion of this compound™ containing 50 grams of available carbohydrate, dissolved in water. A reference food (50 grams of glucose) is also tested on a separate day.

  • Blood Sampling: Collect capillary blood samples at baseline (0 minutes) and at 15, 30, 45, 60, 90, and 120 minutes after consumption of the test product.

  • Blood Glucose Analysis: Analyze blood samples for glucose concentration using a validated method, such as the glucose oxidase method.

  • Data Analysis: Calculate the incremental area under the blood glucose response curve (iAUC) for both this compound™ and the reference food (glucose). The GI is calculated as the iAUC of the test food divided by the iAUC of the reference food, multiplied by 100.

In Vitro Dental Caries Model

Objective: To assess the non-cariogenic potential of this compound™ in an in vitro dental caries model.

Methodology:

  • Biofilm Formation: Prepare sterile bovine enamel blocks and incubate them with human saliva to form a pellicle. Inoculate the pellicle-coated blocks with a cariogenic bacterium, such as Streptococcus mutans, and grow a biofilm.

  • Sugar Exposure: Expose the biofilms to solutions of this compound™ and a positive control (e.g., sucrose) at regular intervals for a defined period (e.g., several days). A negative control with no added sugar should also be included.

  • pH Measurement: Monitor the pH of the culture medium surrounding the biofilms to assess acid production.

  • Demineralization Analysis: After the experimental period, assess the demineralization of the enamel blocks using techniques such as transverse microradiography or surface microhardness testing.

  • Glucan Analysis: Quantify the production of insoluble glucans by the biofilm, as these contribute to the plaque matrix.

Quantification of this compound™ in Food Matrices

Objective: To accurately quantify the concentration of this compound™ in a food product.

Methodology: High-Performance Liquid Chromatography (HPLC) is a common method for the quantification of this compound™.

  • Sample Preparation: Homogenize the food sample and extract the carbohydrates using an appropriate solvent (e.g., water). Remove interfering substances such as proteins and fats through precipitation or solid-phase extraction.

  • Chromatographic System:

    • Column: Use a column suitable for carbohydrate analysis, such as an amino-propyl or a ligand-exchange column.

    • Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water is commonly used for amino-propyl columns.

    • Detector: A refractive index (RI) detector or an evaporative light scattering detector (ELSD) is typically employed.

  • Standard Curve: Prepare a series of standard solutions of this compound™ of known concentrations and inject them into the HPLC system to generate a standard curve.

  • Analysis: Inject the prepared sample extract into the HPLC system and record the chromatogram.

  • Quantification: Identify the this compound™ peak based on its retention time and quantify its concentration by comparing the peak area to the standard curve.

The following diagram outlines a general workflow for the quantification of this compound™ using HPLC.

hplc_workflow Start Start: Food Sample Homogenization Homogenization Start->Homogenization Extraction Carbohydrate Extraction (e.g., with water) Homogenization->Extraction Purification Sample Purification (e.g., protein precipitation) Extraction->Purification HPLC HPLC Analysis Purification->HPLC StandardCurve Generate Standard Curve with this compound Standards HPLC->StandardCurve Injection Inject Sample Extract HPLC->Injection Quantification Quantification (Peak Area vs. Standard Curve) StandardCurve->Quantification Detection Detection (RI or ELSD) Injection->Detection Detection->Quantification Result Result: this compound Concentration Quantification->Result

Figure 3: General workflow for HPLC quantification of this compound™.

Conclusion

This compound™ (isomaltulose) presents a unique combination of chemical and physiological properties that distinguish it from sucrose and other carbohydrates. Its stable α-1,6-glycosidic bond results in slow digestion, a low glycemic response, and non-cariogenicity. These characteristics, supported by the experimental methodologies outlined in this guide, make this compound™ a valuable ingredient for the development of healthier food products and a subject of interest for further research in nutrition and metabolic health. This technical guide provides a foundational understanding for professionals in the fields of research, science, and drug development to explore and utilize the potential of this compound™.

References

The Enzymatic Route to Isomaltulose: A Technical Guide to Synthesis from Sucrose

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Isomaltulose, a structural isomer of sucrose (B13894) with significant potential in the food and pharmaceutical industries, is efficiently synthesized through enzymatic conversion. This technical guide provides an in-depth overview of the enzymatic synthesis of isomaltulose from sucrose, tailored for researchers, scientists, and drug development professionals. It details the core methodologies, from the production and purification of sucrose isomerase to its immobilization and application in bioreactors. Quantitative data on enzyme kinetics, reaction conditions, and product yields are systematically presented. Furthermore, this guide offers detailed experimental protocols for key procedures and visualizes complex pathways and workflows using Graphviz diagrams to facilitate a comprehensive understanding of the process.

Introduction

Isomaltulose (α-D-glucopyranosyl-1,6-D-fructofuranose) is a naturally occurring disaccharide and a structural isomer of sucrose.[1] Unlike sucrose, which is linked by an α-1,2-glycosidic bond, isomaltulose possesses an α-1,6-glycosidic bond. This structural difference imparts unique physiological and technological properties, including a lower glycemic index, non-cariogenicity, and greater stability under acidic conditions.[2][3][4] These characteristics make it a desirable alternative to sucrose in various food, beverage, and pharmaceutical applications.[1][2]

While chemical synthesis of isomaltulose is challenging, enzymatic conversion using sucrose isomerase (SIase, EC 5.4.99.11) has emerged as the most viable and widely adopted method for its industrial production.[2][5] This process relies on the catalytic activity of SIase to isomerize the glycosidic bond of sucrose. This guide will explore the critical aspects of this biotechnological process, from the microbial sources of sucrose isomerase to the downstream processing of the final product.

The Catalyst: Sucrose Isomerase

Sucrose isomerase is the key enzyme responsible for the conversion of sucrose to isomaltulose. These enzymes are produced by a variety of microorganisms.[1] The choice of microbial source and the specific characteristics of the enzyme are critical for optimizing the production process.

Microbial Sources and Enzyme Properties

Sucrose isomerases have been isolated from various bacteria, including species from the genera Erwinia, Klebsiella, Serratia, and Pantoea. The enzymes from different sources exhibit varying optimal pH and temperature, substrate affinity (Km), and maximum reaction velocity (Vmax), which are crucial parameters for designing an efficient biocatalytic process. A comparison of sucrose isomerases from different microbial sources is presented in Table 1.

Table 1: Comparison of Sucrose Isomerase Properties from Various Microbial Sources

Microbial SourceOptimal pHOptimal Temperature (°C)Km (mM)Vmax (U/mg)Reference(s)
Erwinia sp. Ejp6176.04069.28118.87[6]
Raoultella terrigena5.54062.9286.4[2]
Pantoea dispersa UQ68J5.530--[5]
Serratia plymuthica----[1]
Protaminobacter rubrum--32500[7][8]
Production of Recombinant Sucrose Isomerase

For industrial applications, recombinant production of sucrose isomerase in well-characterized host organisms like Escherichia coli is often preferred due to higher yields and easier purification.[6][9]

Methodologies: From Gene to Product

The enzymatic synthesis of isomaltulose involves a series of steps, from producing the enzyme to purifying the final product. This section provides detailed protocols for the key experimental procedures.

Experimental Protocol: Production and Purification of Recombinant His-tagged Sucrose Isomerase from E. coli

This protocol outlines the expression and subsequent purification of a His-tagged sucrose isomerase.

1. Expression:

  • Transform E. coli BL21(DE3) cells with a suitable expression vector containing the sucrose isomerase gene with a C-terminal 6xHis-tag.

  • Grow the transformed cells in Luria-Bertani (LB) broth containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1.0 mM.[6]

  • Continue to culture the cells at a lower temperature (e.g., 20-25°C) for 12-16 hours to enhance the production of soluble protein.[6]

  • Harvest the cells by centrifugation at 8,000 x g for 20 minutes at 4°C.[3]

2. Lysis:

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0).[10]

  • Add lysozyme (B549824) to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.[10]

  • Sonicate the cell suspension on ice to disrupt the cells and release the intracellular proteins.[3][10]

  • Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to pellet cellular debris.[10]

3. Purification using Immobilized Metal Affinity Chromatography (IMAC):

  • Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) agarose (B213101) column with lysis buffer.

  • Load the cleared lysate onto the column.

  • Wash the column with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elute the His-tagged sucrose isomerase with elution buffer containing a higher concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Collect the fractions and analyze for protein content and enzyme activity.

  • Pool the fractions containing the purified enzyme and dialyze against a suitable storage buffer.

Enzyme Immobilization

Immobilization of sucrose isomerase offers several advantages for industrial applications, including enhanced stability, reusability, and simplified product separation.[1] Various techniques can be employed, with entrapment in calcium alginate being a common and effective method.[1][7][9]

Table 2: Comparison of Immobilization Techniques for Sucrose Isomerase

Immobilization MethodSupport MaterialAdvantagesDisadvantagesReference(s)
Entrapment Calcium AlginateMild conditions, simple, cost-effectivePotential for enzyme leakage, mass transfer limitations[1][7][9]
Adsorption & Cross-linking ChitosanHigh immobilization efficiencyUse of potentially toxic cross-linking agents (e.g., glutaraldehyde)
Covalent Bonding Graphene OxideImproved stability, high enzyme loadingMore complex procedure, potential for enzyme denaturation[11]
Experimental Protocol: Immobilization of Sucrose Isomerase in Calcium Alginate Beads

This protocol describes a general procedure for entrapping the enzyme in calcium alginate beads.

1. Preparation of Solutions:

  • Prepare a 2-3% (w/v) solution of sodium alginate in distilled water. Stir until fully dissolved. This may take several hours.[1][12]

  • Prepare a 0.2 M calcium chloride (CaCl2) solution.

2. Entrapment:

  • Mix the purified sucrose isomerase solution with the sodium alginate solution. The ratio of enzyme to alginate solution should be optimized for the specific enzyme.

  • Draw the enzyme-alginate mixture into a syringe.

  • Extrude the mixture dropwise from the syringe into the stirred CaCl2 solution from a height of about 20 cm.[1]

  • Spherical beads will form as the sodium alginate cross-links in the presence of calcium ions.

  • Allow the beads to harden in the CaCl2 solution for at least 30-60 minutes.[11]

  • Collect the immobilized enzyme beads by filtration and wash them with distilled water to remove excess calcium chloride and any unbound enzyme.[11]

  • The beads can be stored in a suitable buffer at 4°C.

The Conversion Process: From Sucrose to Isomaltulose

The enzymatic conversion of sucrose to isomaltulose can be carried out in various reactor configurations, with packed-bed reactors being well-suited for continuous production using immobilized enzymes.[13]

Reaction Kinetics and Conditions

The efficiency of the conversion is influenced by several factors, including substrate concentration, temperature, pH, and enzyme loading. The reaction typically follows Michaelis-Menten kinetics. Optimal conditions vary depending on the source of the sucrose isomerase (see Table 1). High substrate concentrations (e.g., 400-600 g/L) are often used to drive the reaction towards isomaltulose formation and minimize water-related side reactions.[2][11]

Table 3: Isomaltulose Yield under Various Reaction Conditions

Enzyme Source (State)Substrate Conc. (g/L)Temp. (°C)pHConversion Time (h)Isomaltulose Yield (%)Reference(s)
Erwinia sp. Ejp617 (Free)300406.0380.3[6]
Raoultella terrigena (Free)400405.5681.7[2]
Recombinant E. coli (Immobilized)500--10-11>83[6]
Chitosan-immobilized SIase600304.51287.8
Graphene Oxide-immobilized ErSIase600406.0395.3[11]
Experimental Protocol: Isomaltulose Production in a Packed-Bed Reactor

This protocol outlines the continuous production of isomaltulose using a packed-bed reactor.

1. Reactor Setup:

  • A jacketed glass column is used as the packed-bed reactor.

  • The temperature is maintained by circulating water from a water bath through the jacket.

  • The reactor is packed with the immobilized sucrose isomerase beads.

  • A peristaltic pump is used to continuously feed the sucrose substrate solution into the bottom of the column.[14][15]

2. Reaction:

  • Prepare a concentrated sucrose solution (e.g., 500 g/L) in a suitable buffer (e.g., pH 6.0).

  • Pump the substrate solution through the packed bed at a controlled flow rate. The flow rate will determine the residence time of the substrate in the reactor and thus the extent of conversion.

  • Collect the product stream from the top of the column.

3. Monitoring:

  • Periodically take samples from the product stream to analyze the concentrations of isomaltulose, sucrose, glucose, and fructose (B13574) using High-Performance Liquid Chromatography (HPLC).[2][5][16]

Downstream Processing and Product Analysis

After the enzymatic reaction, the product mixture contains isomaltulose, unreacted sucrose, and by-products such as trehalulose, glucose, and fructose. Downstream processing is necessary to isolate and purify the isomaltulose.

Experimental Protocol: Purification and Crystallization of Isomaltulose

This protocol provides a general outline for the purification of isomaltulose from the reaction mixture.

1. Purification:

  • The product solution from the reactor can be subjected to decolorization using activated carbon and deionization using ion-exchange resins to remove impurities.[17]

2. Crystallization:

  • Concentrate the purified isomaltulose solution under vacuum to a high solids content (e.g., 65-75% w/v).[18]

  • Cool the concentrated syrup slowly with gentle agitation to induce crystallization. Seeding with isomaltulose crystals can facilitate this process.[18][19]

  • The crystallization temperature profile can be controlled to optimize crystal size and yield. For instance, the temperature can be gradually lowered from 50°C to 35°C.[18]

  • Separate the isomaltulose crystals from the mother liquor by centrifugation.[17][18]

  • Dry the crystals under vacuum.[18]

Analytical Method: HPLC Analysis of Sugars

- Column: A carbohydrate analysis column (e.g., an amino-based column). - Mobile Phase: Acetonitrile/water mixture (e.g., 75:25 v/v). - Detector: Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD).[2][5][16] - Quantification: Use external standards of sucrose, isomaltulose, glucose, and fructose to create calibration curves for quantification.

Process Visualization

To better illustrate the key processes in the enzymatic synthesis of isomaltulose, the following diagrams are provided.

Biochemical Pathway

Enzymatic_Reaction Sucrose Sucrose (α-1,2-glycosidic bond) Enzyme Sucrose Isomerase Sucrose->Enzyme Isomaltulose Isomaltulose (α-1,6-glycosidic bond) Enzyme->Isomaltulose Isomerization (Major) Trehalulose Trehalulose (α-1,1-glycosidic bond) Enzyme->Trehalulose Isomerization (Minor) Byproducts Glucose + Fructose Enzyme->Byproducts Hydrolysis (Side Reaction)

Caption: Enzymatic conversion of sucrose to isomaltulose and by-products.

Experimental Workflow

Experimental_Workflow cluster_Enzyme_Production Enzyme Production & Purification cluster_Immobilization Enzyme Immobilization cluster_Conversion Enzymatic Conversion cluster_Downstream Downstream Processing Expression Recombinant Expression in E. coli Purification Purification (IMAC) Expression->Purification Immobilization Immobilization (e.g., Calcium Alginate) Purification->Immobilization Bioreactor Packed-Bed Reactor Immobilization->Bioreactor Sucrose Sucrose Substrate Sucrose->Bioreactor Purification2 Purification Bioreactor->Purification2 Crystallization Crystallization Purification2->Crystallization FinalProduct Pure Isomaltulose Crystallization->FinalProduct

Caption: Overall workflow for isomaltulose production.

Enzyme Immobilization Process

Immobilization_Process Enzyme Sucrose Isomerase (Purified) Mixture Enzyme-Alginate Mixture Enzyme->Mixture SodiumAlginate Sodium Alginate Solution SodiumAlginate->Mixture CaCl2 Calcium Chloride Solution Mixture->CaCl2 Extrusion Beads Immobilized Enzyme (Calcium Alginate Beads) CaCl2->Beads Cross-linking

Caption: Process of enzyme entrapment in calcium alginate beads.

Conclusion

The enzymatic synthesis of isomaltulose from sucrose is a well-established and efficient biotechnological process. The selection of a highly active and stable sucrose isomerase, coupled with an effective immobilization strategy, is paramount for achieving high yields and ensuring the economic viability of the process. This guide has provided a comprehensive overview of the key methodologies, from enzyme production to final product purification, supported by quantitative data and detailed experimental protocols. The continued exploration of novel sucrose isomerases through protein engineering and the development of advanced immobilization techniques and bioreactor designs will further enhance the efficiency and sustainability of isomaltulose production, expanding its applications in the food and pharmaceutical sectors.

References

The Physiological Effects of Palatinose™ (Isomaltulose) Consumption: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palatinose™, the commercial name for isomaltulose, is a disaccharide carbohydrate composed of glucose and fructose, linked by an α-1,6-glycosidic bond. This structural difference from sucrose (B13894), which has an α-1,2-glycosidic bond, leads to a significantly slower hydrolysis by intestinal enzymes. This slow and sustained digestion and absorption profile underpins a cascade of unique physiological effects, including a blunted glycemic and insulinemic response, a favorable shift in incretin (B1656795) hormone secretion, enhanced fat oxidation, and potential benefits for cognitive function. This technical guide provides a comprehensive overview of the physiological effects of this compound™ consumption, summarizing key quantitative data, detailing experimental methodologies from pivotal studies, and illustrating the core metabolic and signaling pathways involved.

Digestion and Absorption

Unlike sucrose, which is rapidly hydrolyzed in the proximal small intestine, the robust α-1,6-glycosidic bond in this compound™ results in a much slower enzymatic cleavage by the sucrase-isomaltase complex located on the brush border of the small intestine.[1][2][3] This enzymatic hydrolysis is estimated to be 4 to 5 times slower than that of sucrose.[2] Consequently, the digestion and subsequent absorption of its constituent monosaccharides, glucose and fructose, occur along the entire length of the small intestine, leading to a prolonged and more sustained energy supply.[2] Studies using human ileostomy models have confirmed that this compound™ is essentially fully digested and absorbed in the small intestine, providing the same caloric value as other digestible carbohydrates (4 kcal/g).

cluster_Sucrose Sucrose Metabolism cluster_this compound This compound™ Metabolism Sucrose Sucrose Proximal_SI Proximal Small Intestine (Rapid Hydrolysis via Sucrase) Sucrose->Proximal_SI α-1,2 bond Rapid_Absorption Rapid Glucose & Fructose Absorption Proximal_SI->Rapid_Absorption This compound This compound Full_SI Entire Small Intestine (Slow Hydrolysis via Isomaltase) This compound->Full_SI α-1,6 bond Sustained_Absorption Sustained Glucose & Fructose Absorption Full_SI->Sustained_Absorption

Figure 1: Digestion and absorption of Sucrose vs. This compound™.

Glycemic and Insulinemic Response

The slow and sustained release of glucose from this compound™ results in a significantly lower postprandial blood glucose and insulin (B600854) response compared to high-glycemic carbohydrates like sucrose, glucose, and maltodextrin (B1146171). This compound™ has a low Glycemic Index (GI) of 32.[4]

Quantitative Data on Glycemic and Insulinemic Responses

The following table summarizes key findings from clinical trials comparing the glycemic and insulinemic effects of this compound™ with other carbohydrates.

ParameterThis compound™ vs. SucroseStudy PopulationReference
Peak Blood Glucose 20% lower10 adults with Type 2 Diabetes[5][6]
Area Under the Curve (AUC) for Glucose (0-60 min) Significantly lower (372.3 vs 472.8 mmol/L x min)Healthy, non-obese subjects[7]
Peak Insulin Secretion 55% lower10 adults with Type 2 Diabetes[5][6]
Insulin Resistance (HOMA-IR) Significantly decreased after 12 weeks50 sedentary, non-obese Japanese adults[8]
Glycemic Index (GI) 32Multiple studies[4]
Experimental Protocols

A common methodology to assess the glycemic and insulinemic response to this compound™ is the randomized, double-blind, crossover study design.

  • Participants: Healthy adults, individuals with type 2 diabetes, or specific populations like athletes or children are recruited.

  • Intervention: Following an overnight fast, participants consume a standardized dose (e.g., 50g) of this compound™ or a control carbohydrate (e.g., sucrose or glucose) dissolved in water or incorporated into a meal.

  • Data Collection: Blood samples are collected at baseline and at regular intervals (e.g., 15, 30, 45, 60, 90, 120, and 180 minutes) post-ingestion.

  • Analysis: Plasma glucose is typically measured using the glucose oxidase method. Insulin, C-peptide, and incretin hormones are quantified using enzyme-linked immunosorbent assay (ELISA) kits. Statistical analysis is performed to compare the incremental area under the curve (iAUC) for glucose and insulin between the different carbohydrate interventions.

Incretin Hormone Response

The location of this compound™ digestion along the small intestine influences the secretion of incretin hormones. Glucose-dependent insulinotropic polypeptide (GIP) is primarily secreted from K-cells in the proximal small intestine, while glucagon-like peptide-1 (GLP-1) is secreted from L-cells in the more distal part of the small intestine.

Due to its slow digestion, this compound™ bypasses significant absorption in the upper small intestine, leading to a reduced GIP response and a more pronounced and sustained GLP-1 secretion as it reaches the distal regions.[1][5]

Quantitative Data on Incretin Response
ParameterThis compound™ vs. SucroseStudy PopulationReference
GIP iAUC 40% lower10 adults with Type 2 Diabetes[5]
GLP-1 iAUC 6.3-fold higher10 adults with Type 2 Diabetes[5]
GLP-1 and PYY Levels Significantly increased15 adults with metabolic syndrome[9][10][11][12]

Effects on Fat Oxidation

The unique metabolic profile of this compound™, characterized by a low insulinemic response and increased GLP-1 secretion, promotes a metabolic shift towards increased fat oxidation. Lower insulin levels reduce the inhibition of lipolysis in adipose tissue, leading to a greater release of fatty acids into the bloodstream. These fatty acids can then be utilized as an energy source by tissues like skeletal muscle. This effect has been observed both at rest and during physical activity.[13][14][15]

Quantitative Data on Fat Oxidation
ConditionThis compound™ vs. MaltodextrinKey FindingStudy PopulationReference
During 90-min endurance exercise Higher fat oxidation ratesMaintained a more stable blood glucose profile and improved subsequent time trial performance.20 experienced cyclists[13][14][15]
Experimental Protocols for Assessing Fat Oxidation

Studies investigating the effects of this compound™ on substrate metabolism often employ a randomized, double-blind, crossover design.

  • Participants: Typically endurance-trained athletes or recreationally active individuals.

  • Intervention: Participants consume a beverage containing this compound™ or a high-glycemic carbohydrate (e.g., maltodextrin or glucose) before and/or during a standardized exercise protocol (e.g., 90 minutes of cycling at a moderate intensity).

  • Measurement of Fat Oxidation: Indirect calorimetry is the gold standard for measuring substrate oxidation. This technique involves measuring oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER). RER values closer to 0.7 indicate a greater reliance on fat for energy, while values closer to 1.0 indicate a greater reliance on carbohydrates.

  • Data Analysis: Fat and carbohydrate oxidation rates are calculated from VO2 and VCO2 data using established equations. Statistical comparisons are made between the this compound™ and control conditions.

cluster_workflow Typical Crossover Study Workflow Screening Participant Screening (Inclusion/Exclusion Criteria) Baseline Baseline Measurements (e.g., VO2max, body composition) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A Randomization->GroupA GroupB Group B Randomization->GroupB Intervention1A Intervention 1 (e.g., this compound™) GroupA->Intervention1A Intervention1B Intervention 2 (e.g., Sucrose) GroupB->Intervention1B Testing1 Testing (e.g., Blood samples, Indirect Calorimetry) Intervention1A->Testing1 Intervention1B->Testing1 Washout Washout Period Testing1->Washout Testing1->Washout Intervention2A Intervention 2 (e.g., Sucrose) Washout->Intervention2A Intervention2B Intervention 1 (e.g., this compound™) Washout->Intervention2B Testing2 Testing (e.g., Blood samples, Indirect Calorimetry) Intervention2A->Testing2 Intervention2B->Testing2 Analysis Data Analysis Testing2->Analysis

Figure 2: Experimental workflow for a crossover study.

Signaling Pathways for Enhanced Fat Oxidation

The consumption of this compound™ initiates a hormonal cascade that favors the mobilization and utilization of fatty acids.

cluster_this compound This compound™ Consumption cluster_hormonal Hormonal Response cluster_adipocyte Adipocyte cluster_muscle Skeletal Muscle This compound This compound Low_Insulin Low Insulin Response This compound->Low_Insulin High_GLP1 High GLP-1 Response This compound->High_GLP1 PKA_Adipocyte ↑ PKA Activity Low_Insulin->PKA_Adipocyte Reduced Inhibition High_GLP1->PKA_Adipocyte Stimulation AMPK_Activation ↑ AMPK Activation High_GLP1->AMPK_Activation Potential direct/indirect effects HSL_Activation ↑ HSL Activation (via phosphorylation) PKA_Adipocyte->HSL_Activation Perilipin_Phosphorylation ↑ Perilipin Phosphorylation PKA_Adipocyte->Perilipin_Phosphorylation Lipolysis ↑ Lipolysis HSL_Activation->Lipolysis Perilipin_Phosphorylation->Lipolysis Allows HSL access to triglycerides FFA_Release ↑ Fatty Acid Release Lipolysis->FFA_Release Fatty_Acid_Uptake ↑ Fatty Acid Uptake FFA_Release->Fatty_Acid_Uptake Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation AMPK_Activation->Fatty_Acid_Oxidation Stimulation Fatty_Acid_Uptake->Fatty_Acid_Oxidation

Figure 3: Proposed signaling pathway for enhanced fat oxidation.

Cognitive Function

The brain relies on a steady supply of glucose for optimal function. The slow and sustained glucose release from this compound™ may offer benefits for cognitive performance and mood, particularly in tasks requiring sustained attention and memory.

Key Findings on Cognitive Function
  • Children: A breakfast containing this compound™ was associated with better memory performance and mood later in the morning compared to a glucose-sweetened breakfast in school-aged children.[16][17]

  • Adults: In a study with healthy adults, this compound™ ingestion was shown to contribute to the maintenance of simple attention for an extended period and suppress post-meal drowsiness compared to glucose.[18] Another study suggested that this compound™ may enhance mood and memory in middle-aged and older adults.

Experimental Protocols for Cognitive Assessment
  • Design: Randomized, double-blind, crossover studies are typically used.

  • Participants: Studies have been conducted in various age groups, including children and adults.

  • Intervention: Participants consume a meal or beverage containing this compound™ or a control carbohydrate.

  • Cognitive Tests: A battery of validated cognitive tests is administered at baseline and at various time points post-ingestion. These may include:

    • Cognitrax: A computerized neurocognitive assessment tool that evaluates various domains of cognitive function.[18]

    • Uchida-Kraepelin Psycho-diagnostic Test: A test that measures attention, concentration, and work capacity through continuous simple calculations.

    • Memory Tests: Assessments of immediate and delayed verbal and spatial memory.[16][17]

    • Mood Questionnaires: Self-reported assessments of mood states.[16][17]

Conclusion

This compound™ (isomaltulose) exhibits a unique physiological profile stemming from its slow and sustained digestion and absorption. Its low-glycemic and low-insulinemic nature, coupled with a favorable incretin response, promotes a metabolic environment conducive to enhanced fat oxidation. Furthermore, the steady energy supply may confer benefits for cognitive function. These properties make this compound™ a compelling functional carbohydrate for applications in sports nutrition, weight management, and products designed for sustained energy release and improved metabolic health. Further research is warranted to fully elucidate the long-term metabolic benefits and the precise mechanisms underlying its effects on cognitive performance in diverse populations.

References

A Technical Guide to the Molecular Structure of the α-1,6-Glycosidic Bond in Palatinose (Isomaltulose)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Palatinose™, known chemically as isomaltulose, is a disaccharide and a structural isomer of sucrose (B13894), composed of glucose and fructose (B13574) moieties. Unlike sucrose, which features an α-1,2-glycosidic bond, this compound is characterized by a more stable α-1,6-glycosidic linkage.[1][2][3][4] This structural difference imparts unique physicochemical and physiological properties, including lower sweetness, higher stability under acidic conditions, and a significantly slower rate of enzymatic hydrolysis in the human small intestine.[1][5] Consequently, this compound is a low-glycemic index carbohydrate that provides a sustained energy release.[1][2] This technical guide provides an in-depth analysis of the molecular structure of the α-1,6-glycosidic bond in this compound, summarizes key quantitative structural data, details the experimental protocols used for its elucidation, and presents visualizations of its structure and the analytical workflow.

Molecular Geometry and Conformation

The defining feature of this compound is the α-1,6-glycosidic bond connecting the anomeric carbon (C1) of the α-D-glucopyranose unit to the C6 primary alcohol group of the D-fructofuranose unit.[3][6] This linkage is significantly more resistant to enzymatic cleavage than the α-1,2 bond in sucrose, a property attributed to its inherent stability and conformational flexibility.[1][7]

Torsional Angles and Conformational Flexibility

The three-dimensional conformation of the α-1,6-glycosidic bond is not static; it is defined by three dihedral (torsion) angles, which allow for considerable flexibility.[8] This contrasts with α-1,4 or α-1,2 linkages, which are more conformationally restricted. The key torsion angles are:

  • Φ (phi): O5'—C1'—O6—C6

  • Ψ (psi): C1'—O6—C6—C5

  • ω (omega): O6—C6—C5—O5

Molecular dynamics (MD) simulations and NMR studies on isomaltose (B16258) and related compounds show that the α(1→6) linkage has a greater accessible conformational space compared to other linkages, with multiple low-energy minima.[8][9] This flexibility is a key factor in its interaction with digestive enzymes.

Quantitative Structural Data

Table 1: Conformational Torsion Angles of the α-1,6-Glycosidic Linkage in Isomaltose/Isomaltulose

Torsion Angle Definition Typical Conformation/Range Method of Determination
Φ (phi) O5'—C1'—O6—C6 Rigid, typically g+ conformation NMR Spectroscopy, MD Simulations[11]
Ψ (psi) C1'—O6—C6—C5 Mostly st-conformation NMR Spectroscopy, MD Simulations[11]

| ω (omega) | O6—C6—C5—O5 | Equilibrium between gt and gg rotamers | NMR Spectroscopy, MD Simulations[9] |

Note: Data is derived from studies on isomaltose and other α-1,6-linked saccharides, which serve as a close model for this compound.[11]

Experimental Protocols for Structural Elucidation

The definitive structure of this compound and its glycosidic linkage is determined primarily through Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by other techniques like mass spectrometry and chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is the most powerful tool for determining the complete covalent structure and conformation of disaccharides in solution.[12][13] An efficient approach involves using the hydroxyl (-OH) group resonances as starting points for analysis.[12]

Protocol Outline:

  • Sample Preparation:

    • Dissolve a high-purity sample of this compound (typically 5-10 mg) in 0.5 mL of deuterium (B1214612) oxide (D₂O) to exchange labile hydroxyl protons for deuterium, simplifying the spectrum.

    • Alternatively, for observing hydroxyl protons, dissolve the sample in a 99% H₂O / 1% D₂O mixture and supercool the solution to between -7°C and -14°C to slow the exchange rate of the -OH protons with water.[12]

  • 1D NMR Spectra Acquisition:

    • Acquire standard one-dimensional ¹H and ¹³C NMR spectra to get an overview of the proton and carbon environments. In the ¹H spectrum, anomeric protons typically resonate between 4.4 and 6.0 ppm.[14]

  • 2D Homonuclear Correlation Spectroscopy (COSY/TOCSY):

    • COSY (Correlation Spectroscopy): Run a DQF-COSY experiment to identify protons that are coupled through two or three bonds (e.g., H1-H2, H2-H3). This helps to trace the connectivity within each monosaccharide ring.

    • TOCSY (Total Correlation Spectroscopy): Run a TOCSY experiment with varying mixing times (e.g., 25 ms (B15284909) to 80 ms) to correlate all protons within a single spin system (i.e., all protons of the glucose ring will show correlations to each other). This definitively separates the glucose and fructose spin systems.[12]

  • 2D Heteronuclear Correlation Spectroscopy (HSQC):

    • Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each proton with its directly attached carbon atom. This allows for the assignment of carbon resonances based on the already assigned proton resonances.[14]

  • 2D Heteronuclear Multiple Bond Correlation (HMBC):

    • This is the key experiment for determining the linkage. Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment, which shows correlations between protons and carbons separated by two or three bonds.[14] A critical cross-peak will be observed between the anomeric proton of glucose (H1') and the C6 carbon of fructose, unequivocally establishing the α-1,6-glycosidic bond.

  • Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY):

    • Run a NOESY or ROESY experiment to identify protons that are close in space (< 5 Å), irrespective of their through-bond connectivity. Cross-peaks between protons on the glucose and fructose rings across the glycosidic bond provide data to determine the preferred solution conformation (i.e., the Φ and Ψ angles).[11]

  • Data Analysis and Structure Confirmation:

    • Integrate data from all experiments to assign every ¹H and ¹³C resonance and confirm the α-1,6 linkage. Compare chemical shifts and coupling constants with literature values and databases for validation.

Other Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly using Hydrophilic Interaction Liquid Chromatography (HILIC), are used to separate and quantify isomaltulose from sucrose, glucose, and other carbohydrates in a sample.[15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., methylation), GC-MS can be used to confirm the linkage position by analyzing the fragmentation patterns of the permethylated alditol acetates.[16]

Mandatory Visualizations

Molecular Structure of this compound

Caption: Molecular schematic of this compound highlighting the α-1,6-glycosidic bond.

Logical Workflow for NMR-Based Structure Elucidation

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep Dissolve this compound in D₂O or H₂O/D₂O acq_1d 1. Acquire 1D ¹H & ¹³C Spectra prep->acq_1d acq_2d_homo 2. Acquire 2D COSY & TOCSY acq_1d->acq_2d_homo acq_2d_hetero 3. Acquire 2D HSQC & HMBC acq_2d_homo->acq_2d_hetero analysis_spin A. Identify Spin Systems (Glucose vs. Fructose) acq_2d_homo->analysis_spin acq_noe 4. Acquire 2D NOESY/ROESY acq_2d_hetero->acq_noe analysis_assign B. Assign ¹H and ¹³C Resonances acq_2d_hetero->analysis_assign analysis_conf D. Determine 3D Conformation (via NOESY) acq_noe->analysis_conf analysis_spin->analysis_assign analysis_linkage C. Identify Linkage (H1' to C6 via HMBC) analysis_assign->analysis_linkage result Final Structure Confirmed analysis_linkage->result analysis_conf->result

Caption: Experimental workflow for the structural analysis of this compound by NMR.

Enzymatic Synthesis and Hydrolysis Pathway

Palatinose_Pathway Sucrose Sucrose (α-1,2 linkage) Enzyme1 Sucrose Isomerase (Enzymatic Rearrangement) Sucrose->Enzyme1 This compound This compound (α-1,6 linkage) Enzyme2 Isomaltase (Slow Hydrolysis) This compound->Enzyme2 Products Glucose + Fructose Enzyme1->this compound Enzyme2->Products

Caption: Pathway of this compound synthesis from sucrose and its slow hydrolysis.

References

An In-depth Technical Guide to the Early Toxicological and Biological Studies of Isomaltulose

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the foundational toxicological and biological studies on isomaltulose, a disaccharide composed of glucose and fructose (B13574). Intended for researchers, scientists, and drug development professionals, this document details experimental methodologies, presents quantitative data in structured tables, and visualizes key pathways and workflows.

Toxicological Profile of Isomaltulose

Early toxicological evaluations of isomaltulose have consistently demonstrated its safety for consumption, even at high doses. These studies, forming the basis for its regulatory approvals worldwide, have investigated its potential for acute, subchronic, genetic, and reproductive toxicity.[1][2]

Subchronic Oral Toxicity

A key 13-week subchronic oral toxicity study in Wistar rats established a No-Observed-Adverse-Effect Level (NOAEL) for isomaltulose.[3]

Experimental Protocol: 13-Week Subchronic Oral Toxicity Study in Rats

  • Test Substance: Isomaltulose (Palatinose)

  • Species and Strain: Wistar rats.[3]

  • Animal Housing: Animals were housed in standard laboratory conditions with controlled temperature (20-24°C), humidity, and a 12-hour light/dark cycle.[4] Cages were solid-bottomed with appropriate bedding.[5]

  • Diet: A standard basal laboratory diet was used. The test substance was incorporated into the diet at various concentrations. The composition of a typical rodent diet includes a balanced mix of protein, fat, carbohydrates, vitamins, and minerals.[6][7]

  • Experimental Groups:

    • Control group (0% isomaltulose in diet)

    • Low-dose group (2.5% isomaltulose in diet)

    • Mid-dose group (5% isomaltulose in diet)

    • High-dose group (10% isomaltulose in diet)

    • Each group consisted of 20 male and 20 female rats.[3]

  • Administration: The test substance was administered via the diet for 13 consecutive weeks.[3]

  • Parameters Monitored:

    • Clinical Observations: Daily checks for any signs of toxicity.[3]

    • Body Weight and Food Consumption: Measured weekly.[3][8]

    • Ophthalmoscopy: Conducted at the beginning and end of the study.[3]

    • Hematology and Clinical Chemistry: Blood samples were collected at termination for analysis of a comprehensive panel of hematological and biochemical parameters.[3] Standard laboratory analyzers are typically used for these assessments.

    • Urinalysis: Conducted at termination.[3]

    • Neurobehavioral Observations and Motor Activity: Assessed during the study.[3]

    • Gross Pathology and Organ Weights: At the end of the 13-week period, all animals were euthanized and subjected to a full necropsy. The weights of major organs were recorded.[3]

    • Histopathology: A comprehensive set of tissues from each animal was examined microscopically.[3]

Data Summary: 13-Week Subchronic Oral Toxicity of Isomaltulose in Rats

ParameterControl Group2.5% Isomaltulose5% Isomaltulose10% Isomaltulose
NOAEL ---Male: 7.0 g/kg bw/day Female: 8.1 g/kg bw/day [3]
Mortality No treatment-related mortalityNo treatment-related mortalityNo treatment-related mortalityNo treatment-related mortality[3]
Clinical Signs No treatment-related signsNo treatment-related signsNo treatment-related signsNo treatment-related signs[3]
Body Weight Normal growthNo significant difference from controlNo significant difference from controlNo significant difference from control[3]
Food Consumption NormalNo significant difference from controlNo significant difference from controlNo significant difference from control[3]
Hematology Within normal rangeNo treatment-related changesNo treatment-related changesNo treatment-related changes[3]
Clinical Chemistry Within normal rangeNo treatment-related changesNo treatment-related changesNo treatment-related changes[3]
Organ Weights Within normal rangeNo treatment-related changesNo treatment-related changesNo treatment-related changes[3]
Histopathology No treatment-related findingsNo treatment-related findingsNo treatment-related findingsNo treatment-related findings[3]
Genotoxicity

Isomaltulose has been shown to be non-mutagenic in the bacterial reverse mutation assay, commonly known as the Ames test.[1][2]

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

  • Test System: Various histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are commonly used.[9][10][11]

  • Metabolic Activation: The test is conducted with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of both the parent compound and its metabolites.

  • Procedure:

    • The tester strains are exposed to various concentrations of isomaltulose in a minimal medium lacking histidine.

    • A positive control (a known mutagen) and a negative control (vehicle) are run concurrently.

    • The plates are incubated for 48-72 hours at 37°C.

    • The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Data Summary: Ames Test for Isomaltulose

Test ConditionResult
Without Metabolic Activation (S9) Non-mutagenic[1][2]
With Metabolic Activation (S9) Non-mutagenic[1][2]
Embryotoxicity and Teratogenicity

Studies in rats have demonstrated that isomaltulose is not embryotoxic or teratogenic, even at high dietary concentrations.[12]

Experimental Protocol: Embryotoxicity/Teratogenicity Study in Rats

  • Test Substance: Isomaltulose (this compound)

  • Species and Strain: Wistar rats.[12]

  • Animal Housing: Standard laboratory conditions as described for the subchronic toxicity study.

  • Diet: A standard basal laboratory diet with the test substance incorporated.

  • Experimental Groups:

    • Control group (0% isomaltulose)

    • Low-dose group (2.5% isomaltulose)

    • Mid-dose group (5% isomaltulose)

    • High-dose group (10% isomaltulose)

    • Each group consisted of 24 mated female rats.[12]

  • Administration: The diets were fed to the dams from day 0 to day 21 of pregnancy.[12]

  • Parameters Monitored:

    • Maternal: Clinical signs, body weight, food consumption, and reproductive parameters (e.g., number of corpora lutea, implantations, resorptions).[12]

    • Fetal: Number of live and dead fetuses, fetal weight, and external, visceral, and skeletal examinations for malformations.[12]

Data Summary: Embryotoxicity/Teratogenicity of Isomaltulose in Rats

ParameterControl Group2.5% Isomaltulose5% Isomaltulose10% Isomaltulose
Maternal Toxicity None observedNone observedNone observedNone observed[12]
Reproductive Performance NormalNo significant difference from controlNo significant difference from controlNo significant difference from control[12]
Embryonic/Fetal Development NormalNo evidence of embryotoxicityNo evidence of embryotoxicityNo evidence of embryotoxicity[12]
Teratogenic Effects None observedNone observedNone observedNone observed[12]
NOAEL (Maternal and Developmental) ---~7 g/kg body weight/day [12]

Biological Effects of Isomaltulose

The biological effects of isomaltulose are primarily related to its slow digestion and absorption, which leads to a lower and more sustained glycemic and insulinemic response compared to sucrose (B13894).

Digestion, Absorption, and Metabolism

Isomaltulose is a disaccharide composed of glucose and fructose linked by an α-1,6-glycosidic bond.[13] This bond is more resistant to enzymatic hydrolysis than the α-1,2-glycosidic bond of sucrose.[14]

Digestion and Absorption Workflow

cluster_ingestion Oral Ingestion cluster_small_intestine Small Intestine cluster_circulation Systemic Circulation Isomaltulose Isomaltulose (α-1,6 linkage) Enzyme Sucrase-Isomaltase Complex Isomaltulose->Enzyme Binds to Hydrolysis Slow Hydrolysis Enzyme->Hydrolysis Catalyzes Glucose Glucose Hydrolysis->Glucose Fructose Fructose Hydrolysis->Fructose Absorption Monosaccharide Absorption Glucose->Absorption Fructose->Absorption Bloodstream Bloodstream Absorption->Bloodstream Enters

Caption: Digestion and absorption of isomaltulose in the small intestine.

Glycemic and Insulinemic Response

Numerous human clinical trials have demonstrated that isomaltulose elicits a lower postprandial blood glucose and insulin (B600854) response compared to sucrose and other high-glycemic carbohydrates.[15][16][17][18]

Experimental Protocol: Human Glycemic Response Study

  • Study Design: Typically a randomized, controlled, crossover design.[16]

  • Participants: Healthy adults or individuals with specific conditions (e.g., type 2 diabetes).[16][17]

    • Inclusion Criteria: Often include age (e.g., ≥18 years) and a specific health status.[13][16]

    • Exclusion Criteria: May include certain medical conditions or use of medications that could interfere with the study outcomes.[16]

  • Intervention:

    • Test beverage/meal containing a defined amount of isomaltulose (e.g., 50g).[16]

    • Control beverage/meal containing an equivalent amount of a high-glycemic carbohydrate (e.g., sucrose or glucose).[16]

  • Procedure:

    • Participants fast overnight.

    • A baseline blood sample is taken.

    • Participants consume the test or control beverage/meal.

    • Blood samples are collected at regular intervals (e.g., 15, 30, 45, 60, 90, 120 minutes) post-ingestion.[16]

  • Analytical Methods:

    • Blood Glucose: Typically measured using a glucose oxidase method.[19]

    • Insulin: Measured using a specific immunoassay (e.g., ELISA, RIA).[20]

Data Summary: Comparative Glycemic and Insulinemic Response

ParameterIsomaltuloseSucrose (or other high-GI carb)
Glycemic Index (GI) ~32[21]~60-70
Peak Blood Glucose Lower and delayed[1]Higher and earlier
Area Under the Curve (AUC) - Glucose Significantly lower[22]Higher
Peak Insulin Lower[1]Higher
Area Under the Curve (AUC) - Insulin Significantly lower[22]Higher
Incretin (B1656795) Hormone Response

The slow digestion of isomaltulose along the length of the small intestine leads to a differential release of incretin hormones compared to rapidly digested sugars like sucrose.[23]

Signaling Pathway: Incretin Hormone Release

cluster_ingestion Carbohydrate Ingestion cluster_intestine Small Intestine cluster_hormones Incretin Hormones Isomaltulose Isomaltulose (Slow Digestion) Distal Distal Small Intestine (L-cells) Isomaltulose->Distal Reaches and stimulates GIP GIP Release (Glucose-dependent Insulinotropic Polypeptide) Isomaltulose->GIP Lower stimulation Sucrose Sucrose (Rapid Digestion) Proximal Proximal Small Intestine (K-cells) Sucrose->Proximal Primarily stimulates Proximal->GIP Increased GLP1 GLP-1 Release (Glucagon-like Peptide-1) Distal->GLP1 Increased cluster_glp1 GLP-1 Signaling cluster_gip GIP Signaling GLP1_ligand GLP-1 GLP1R GLP-1 Receptor GLP1_ligand->GLP1R GLP1_AC Adenylyl Cyclase GLP1R->GLP1_AC GLP1_PI3K PI3K/Akt Pathway GLP1R->GLP1_PI3K GLP1_ERK MEK/ERK Pathway GLP1R->GLP1_ERK GLP1_cAMP ↑ cAMP GLP1_AC->GLP1_cAMP GLP1_PKA PKA GLP1_cAMP->GLP1_PKA GLP1_Epac2 Epac2 GLP1_cAMP->GLP1_Epac2 GLP1_Insulin ↑ Insulin Secretion GLP1_PKA->GLP1_Insulin GLP1_Epac2->GLP1_Insulin GLP1_CREB CREB Activation GLP1_PI3K->GLP1_CREB GLP1_ERK->GLP1_CREB GLP1_Functions Anti-apoptosis, Proliferation GLP1_CREB->GLP1_Functions GIP_ligand GIP GIPR GIP Receptor GIP_ligand->GIPR GIP_AC Adenylyl Cyclase GIPR->GIP_AC GIP_PI3K PI3K/Akt Pathway GIPR->GIP_PI3K GIP_cAMP ↑ cAMP GIP_AC->GIP_cAMP GIP_PKA PKA GIP_cAMP->GIP_PKA GIP_Insulin ↑ Insulin Secretion GIP_PKA->GIP_Insulin GIP_Functions β-cell growth, Nutrient transport GIP_PI3K->GIP_Functions

References

Methodological & Application

Quantifying Palatinose™ (Isomaltulose) in Food and Beverage Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palatinose™, also known as isomaltulose, is a disaccharide carbohydrate that occurs naturally in honey and sugar cane juice.[1][2] It is commercially produced from sucrose (B13894) by enzymatic rearrangement.[2] Composed of glucose and fructose (B13574) linked by an α-1,6 glycosidic bond, this compound™ is fully digested and absorbed in the small intestine, providing the same caloric value as sucrose (4 kcal/g).[3][4] However, due to the stronger bond compared to sucrose's α-1,2 linkage, its hydrolysis by the sucrase-isomaltase enzyme complex is significantly slower.[3][5] This results in a lower and slower rise in blood glucose levels, making this compound™ a low-glycemic carbohydrate (GI = 32).[4][6]

This characteristic has led to its increasing use in various food and beverage products, including sports drinks, energy gels, meal replacement shakes, baked goods, and confectionery.[3][6][7] Accurate quantification of this compound™ in these complex matrices is crucial for quality control, nutritional labeling, and research purposes. This document provides detailed application notes and experimental protocols for the determination of this compound™ in food and beverage samples.

Analytical Methods for this compound™ Quantification

Several analytical techniques can be employed for the quantification of this compound™. The most common and well-established methods include High-Performance Liquid Chromatography (HPLC) with various detectors and enzymatic assays.

High-Performance Liquid Chromatography (HPLC) is the preferred method for its ability to separate and quantify this compound™ from other sugars that may be present in the sample, such as glucose, fructose, and sucrose.[8][9]

  • Refractive Index Detection (RID): A universal detector for sugars, suitable for isocratic separations.[10][11]

  • Evaporative Light Scattering Detection (ELSD): Offers better sensitivity than RID and is compatible with gradient elution, which is useful for complex samples containing multiple carbohydrates.[12]

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): A highly sensitive and specific method for carbohydrate analysis, capable of separating isomers.[13][14][15]

Enzymatic Assays offer a more specific approach by utilizing enzymes that act on disaccharides. While not as common for direct this compound™ quantification in food matrices, the principle of using sucrase-isomaltase can be adapted.

Application Notes

Sample Preparation

Proper sample preparation is critical for accurate quantification and to prevent damage to the analytical instrumentation. The goal is to extract the sugars from the food matrix and remove interfering substances like proteins, fats, and particulates.

  • Liquid Samples (Beverages, Juices, Sports Drinks):

    • Dilution: Samples are typically diluted with deionized water or the mobile phase to bring the this compound™ concentration within the calibration range of the analytical method.[1]

    • Centrifugation and Filtration: To remove pulp and other suspended solids, centrifugation followed by filtration through a 0.22 µm or 0.45 µm syringe filter is recommended.[10]

  • Semi-Solid and Solid Samples (Gels, Bars, Baked Goods, Powders):

    • Homogenization: A representative portion of the sample should be homogenized to ensure uniformity.

    • Extraction: Sugars are typically extracted with hot deionized water or an aqueous organic solvent mixture (e.g., ethanol-water). Sonication can aid in the extraction process.

    • Clarification: For samples high in protein and fat (e.g., dairy products, meal replacement shakes), a clarification step is necessary. This can be achieved by protein precipitation using reagents like Carrez solutions or by solid-phase extraction (SPE).[16] For dairy samples, precipitation with acetonitrile (B52724) can be effective.[16]

    • Centrifugation and Filtration: After extraction and clarification, the sample should be centrifuged and the supernatant filtered before injection.

Method Validation

Any analytical method used for quantification should be properly validated to ensure reliable results. Key validation parameters include:[17]

  • Linearity and Range: The method should demonstrate a linear relationship between the analyte concentration and the detector response over a specified range.

  • Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies by spiking a blank matrix with a known amount of this compound™.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other sugars or matrix components.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Experimental Protocols

Protocol 1: Quantification of this compound™ by HPLC with Refractive Index Detection (HPLC-RID)

This protocol is a general guideline for the quantification of this compound™ in food and beverage samples using HPLC-RID.

1. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system equipped with an isocratic pump, autosampler, column oven, and a refractive index detector (RID).

  • Amino-based or ligand-exchange chromatography column suitable for sugar analysis.

  • Data acquisition and processing software.

  • Analytical balance, volumetric flasks, pipettes, and syringes.

  • Syringe filters (0.45 µm).

  • This compound™ analytical standard.

  • Other sugar standards (glucose, fructose, sucrose) as needed for specificity assessment.

  • HPLC-grade acetonitrile and deionized water.

2. Chromatographic Conditions

  • Column: Amino column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (75:25, v/v).[10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.[10]

  • Injection Volume: 10-20 µL.

  • Detector: Refractive Index Detector (RID), temperature controlled at 35 °C.[10]

  • Run Time: Approximately 20 minutes (adjust as needed based on the separation of all sugars).

3. Preparation of Standards and Samples

  • Standard Stock Solution (10 mg/mL): Accurately weigh 100 mg of this compound™ standard and dissolve it in 10 mL of deionized water in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 5.0 mg/mL.

  • Sample Preparation:

    • Liquid Samples: Dilute the sample with the mobile phase to an expected this compound™ concentration within the calibration range. Filter through a 0.45 µm syringe filter.

    • Solid/Semi-solid Samples: Accurately weigh a known amount of the homogenized sample (e.g., 1-5 g) into a beaker. Add a known volume of hot deionized water (e.g., 50 mL) and stir until dissolved/dispersed. Allow to cool, then transfer to a volumetric flask and make up to a final volume. For complex matrices, a clarification step may be needed. Centrifuge an aliquot of the extract and filter the supernatant through a 0.45 µm syringe filter.

4. Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards in order of increasing concentration.

  • Inject the prepared samples. It is recommended to inject a standard periodically to check for any drift in retention time or response.

5. Data Processing and Calculation

  • Identify the this compound™ peak in the sample chromatograms by comparing the retention time with that of the standard.

  • Generate a calibration curve by plotting the peak area of the this compound™ standard against its concentration.

  • Determine the concentration of this compound™ in the prepared sample solution from the calibration curve.

  • Calculate the concentration of this compound™ in the original sample, taking into account the initial sample weight/volume and any dilution factors.

Protocol 2: Enzymatic Assay for Disaccharide Quantification (Adapted for this compound™)

This protocol outlines a general procedure for an indirect enzymatic assay for this compound™. It relies on the hydrolysis of this compound™ into glucose and fructose by sucrase-isomaltase, followed by the quantification of the liberated glucose.

1. Principle The isomaltase subunit of the sucrase-isomaltase enzyme complex specifically hydrolyzes the α-1,6 glycosidic bond of this compound™, releasing one molecule of glucose and one molecule of fructose.[5] The released glucose can then be quantified using a glucose oxidase/peroxidase (GOPOD) assay. The amount of glucose produced is directly proportional to the initial amount of this compound™. A blank sample without the sucrase-isomaltase enzyme is necessary to account for any free glucose already present in the sample.

2. Materials

  • Sucrase-isomaltase enzyme preparation (or a suitable α-glucosidase with activity towards the α-1,6 linkage).

  • Glucose oxidase/peroxidase (GOPOD) reagent kit.

  • Spectrophotometer or microplate reader capable of measuring absorbance at ~510 nm.

  • Incubator or water bath (37 °C).

  • This compound™ and glucose analytical standards.

  • Buffer solution (e.g., sodium maleate (B1232345) buffer, pH 6.0).

  • Tris buffer for stopping the enzymatic reaction.

3. Procedure

  • Standard Curve Preparation: Prepare a series of glucose standards in the appropriate buffer.

  • Sample Preparation: Prepare an aqueous extract of the food or beverage sample as described in the HPLC protocol. The extract should be clear and colorless.

  • Enzymatic Hydrolysis:

    • For each sample, prepare two tubes: a "Test" tube and a "Blank" tube.

    • To both tubes, add an aliquot of the sample extract.

    • To the "Test" tube, add the sucrase-isomaltase enzyme solution.

    • To the "Blank" tube, add an equal volume of buffer (without the enzyme).

    • Incubate all tubes at 37 °C for a defined period (e.g., 60 minutes) to allow for complete hydrolysis.[5]

    • Stop the reaction by adding a stop solution (e.g., Tris buffer) or by heat inactivation.

  • Glucose Quantification:

    • Take an aliquot from each "Test" and "Blank" tube.

    • Add the GOPOD reagent to each aliquot and to the glucose standards.

    • Incubate according to the GOPOD kit instructions (e.g., 20 minutes at 37 °C).

    • Measure the absorbance at the specified wavelength (e.g., 510 nm).

4. Calculation

  • Construct a glucose standard curve by plotting absorbance versus glucose concentration.

  • Determine the glucose concentration in the "Test" and "Blank" tubes from the standard curve.

  • Calculate the net glucose concentration produced from this compound™ hydrolysis: Net Glucose = [Glucose]Test - [Glucose]Blank.

  • Calculate the concentration of this compound™ in the sample extract using the stoichiometry of the reaction (1 mole of this compound™ yields 1 mole of glucose) and the molecular weights of glucose and this compound™.

  • Factor in the initial sample weight and dilution to determine the this compound™ content in the original sample.

Data Presentation

The following table summarizes typical this compound™ content in various food and beverage products. Please note that these values can vary significantly between different brands and formulations.

Food/Beverage CategoryTypical this compound™ Content ( g/100g or g/100mL)
Sports Drinks2 - 10
Energy Gels10 - 40
Meal Replacement Shakes5 - 20
Cereal Bars5 - 25
Baked GoodsVariable (used as a partial or full sucrose replacement)
ConfectioneryVariable (used as a partial or full sucrose replacement)
Dairy Products (e.g., flavored milk, yogurt)2 - 8

Note: The data presented is an aggregation from various sources and product labels and should be considered as indicative ranges.

Visualizations

Experimental Workflow for HPLC Quantification of this compound™

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing Sample Food/Beverage Sample Homogenize Homogenization (for solids) Sample->Homogenize Solid/Semi-solid Filter Filtration (0.45 µm) Sample->Filter Liquid Extract Extraction (e.g., with hot water) Homogenize->Extract Clarify Clarification (e.g., Protein Precipitation) Extract->Clarify If needed Centrifuge Centrifugation Clarify->Centrifuge Centrifuge->Filter Autosampler Autosampler Injection Filter->Autosampler Column HPLC Column (e.g., Amino) Autosampler->Column Detector RID Detector Column->Detector Data Data Acquisition Detector->Data Chromatogram Chromatogram Data->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Result Final Result (mg/g or mg/mL) Quantification->Result

Caption: Workflow for this compound™ quantification by HPLC.

Enzymatic Assay Principle for this compound™ Quantification

Enzymatic_Assay This compound This compound (in sample extract) Glucose Glucose This compound->Glucose Hydrolysis Fructose Fructose This compound->Fructose Enzyme Sucrase-Isomaltase Enzyme->Glucose Colored_Product Colored Product (Absorbance at ~510 nm) Glucose->Colored_Product Oxidation/Color Reaction GOPOD GOPOD Reagent GOPOD->Colored_Product

Caption: Principle of the indirect enzymatic assay for this compound™.

References

Application Notes and Protocols for In Vitro Digestion Models to Determine Palatinose™ Hydrolysis Rate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palatinose (B82088)™ (isomaltulose) is a disaccharide composed of glucose and fructose, linked by an α-1,6 glycosidic bond.[1][2] Unlike its isomer sucrose (B13894) (α-1,2 linkage), this compound™ is characterized by a slower enzymatic hydrolysis in the small intestine.[1][2][3] This property leads to a slower, more sustained release of glucose into the bloodstream, resulting in a lower glycemic and insulinemic response compared to sucrose.[1][4] These characteristics make this compound™ a subject of interest for applications in functional foods, dietary supplements, and pharmaceutical formulations aimed at managing blood glucose levels and providing sustained energy.

These application notes provide a detailed protocol for an in vitro digestion model to compare the hydrolysis rates of this compound™ and sucrose. The methodology is based on the internationally recognized INFOGEST static digestion method, adapted for the specific analysis of disaccharide hydrolysis.[5][6][7]

Data Presentation: Comparative Hydrolysis of this compound™ vs. Sucrose

The following table summarizes the quantitative data on the hydrolysis of this compound™ and sucrose under simulated small intestinal conditions. The data is derived from in vitro studies using intestinal enzyme preparations. One key study found that the hydrolysis rate of this compound™ by rat jejunum brush-border membrane preparations was approximately 11-12% that of sucrose.[8] Another study, measuring glucose release over time, provides a direct comparison of the extent of hydrolysis.

Time (minutes)Sucrose Hydrolysis (Glucose Release, arbitrary units)This compound™ Hydrolysis (Glucose Release, arbitrary units)
000
30~45~5
60~70~10
120~90~18
180~100~25

Note: The data in the table is an approximate representation based on graphical data from a study comparing the digestion rate of this compound™ and sucrose mixtures. The values illustrate the significantly slower rate of glucose release from this compound™ compared to sucrose.[9]

Experimental Protocols

This section details the methodology for a static in vitro model simulating the oral, gastric, and intestinal phases of digestion to assess the hydrolysis rate of this compound™.

Materials and Reagents
  • This compound™ (isomaltulose)

  • Sucrose (as a control)

  • Simulated Salivary Fluid (SSF)

  • Simulated Gastric Fluid (SGF)

  • Simulated Intestinal Fluid (SIF)

  • Porcine Salivary Amylase

  • Porcine Pepsin

  • Porcine Pancreatin (B1164899)

  • Bile Salts (porcine)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Shaking water bath or incubator set to 37°C

  • pH meter

  • Analytical equipment for glucose/fructose quantification (e.g., HPLC, glucose meter)

Preparation of Simulated Digestion Fluids

Prepare stock solutions for SSF, SGF, and SIF based on the electrolyte concentrations described in the INFOGEST 2.0 protocol.[7]

In Vitro Digestion Protocol

1. Oral Phase

  • Dissolve a defined amount of this compound™ or sucrose in deionized water.

  • Add the substrate solution to a vessel containing Simulated Salivary Fluid (SSF).

  • Add porcine salivary amylase.

  • Adjust the pH to 7.0.

  • Incubate at 37°C for 2 minutes with continuous agitation.[5]

2. Gastric Phase

  • Transfer the oral bolus to a new vessel.

  • Add Simulated Gastric Fluid (SGF) containing porcine pepsin.[5]

  • Adjust the pH to 3.0 using HCl.[5]

  • Incubate at 37°C for 2 hours with continuous agitation.[5]

3. Intestinal Phase

  • Transfer the gastric chyme to a new vessel.

  • Add Simulated Intestinal Fluid (SIF) containing porcine pancreatin and bile salts.[5]

  • Adjust the pH to 7.0 using NaOH.[5]

  • Incubate at 37°C for up to 3 hours with continuous agitation.

  • Collect aliquots at specific time points (e.g., 0, 30, 60, 120, 180 minutes) for analysis.[9]

  • Immediately stop the enzymatic reaction in the collected aliquots (e.g., by heat inactivation or addition of a chemical inhibitor).

Analytical Methods

The rate of hydrolysis is determined by measuring the concentration of the hydrolysis products, glucose and fructose, in the collected aliquots. Common analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): Allows for the separation and quantification of remaining disaccharides and the released monosaccharides.

  • Enzymatic Glucose Assay Kits or Glucometers: Provide a rapid method for quantifying the amount of glucose released.[9]

The percentage of hydrolysis can be calculated based on the amount of released monosaccharides relative to the initial amount of disaccharide.

Visualizations

Experimental Workflow

G cluster_oral Oral Phase (2 min) cluster_gastric Gastric Phase (2 hours) cluster_intestinal Intestinal Phase (3 hours) oral_substrate This compound™ or Sucrose Solution oral_mix Mix with Simulated Salivary Fluid (SSF) + Amylase oral_substrate->oral_mix oral_incubate Incubate at 37°C, pH 7.0 oral_mix->oral_incubate gastric_mix Add Simulated Gastric Fluid (SGF) + Pepsin oral_incubate->gastric_mix Oral Bolus gastric_incubate Incubate at 37°C, pH 3.0 gastric_mix->gastric_incubate intestinal_mix Add Simulated Intestinal Fluid (SIF) + Pancreatin + Bile gastric_incubate->intestinal_mix Gastric Chyme intestinal_incubate Incubate at 37°C, pH 7.0 intestinal_mix->intestinal_incubate intestinal_sampling Sample at 0, 30, 60, 120, 180 min intestinal_incubate->intestinal_sampling analysis Analysis of Glucose/Fructose (e.g., HPLC) intestinal_sampling->analysis

Caption: Workflow for the in vitro digestion of this compound™.

Comparative Hydrolysis Relationship

G cluster_substrates Substrates cluster_hydrolysis Intestinal Hydrolysis cluster_products Products This compound This compound™ (α-1,6 linkage) slow_hydrolysis Slow Hydrolysis This compound->slow_hydrolysis Lower Rate sucrose Sucrose (α-1,2 linkage) fast_hydrolysis Fast Hydrolysis sucrose->fast_hydrolysis Higher Rate sustained_release Sustained Glucose + Fructose Release slow_hydrolysis->sustained_release rapid_release Rapid Glucose + Fructose Release fast_hydrolysis->rapid_release

Caption: Comparative hydrolysis of this compound™ and Sucrose.

References

Application Notes and Protocols for Investigating Palatinose™ (Isomaltulose) in Clinical Trials for Glycemic Control

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Palatinose™ (isomaltulose) is a disaccharide carbohydrate naturally found in honey and derived from beet sugar for commercial use.[1][2] Unlike sucrose (B13894), which has an α-1,2-glycosidic bond, this compound™ possesses a stronger α-1,6-glycosidic linkage between its glucose and fructose (B13574) units.[2] This structural difference results in a slower enzymatic hydrolysis in the small intestine, leading to a more gradual and sustained release of glucose into the bloodstream.[1][3] Consequently, this compound™ has a low glycemic index (GI) of 32, compared to sucrose (GI ≈ 67-72) and glucose (GI = 100).[4][5][6]

These properties make this compound™ a subject of interest in clinical research for glycemic control, particularly in the context of managing conditions like type 2 diabetes and metabolic syndrome.[7][8] Clinical studies have consistently demonstrated that the consumption of this compound™ results in a lower postprandial glucose and insulin (B600854) response compared to high-glycemic carbohydrates.[3][9][10] Furthermore, its slow digestion influences the secretion of incretin (B1656795) hormones, leading to a reduced release of glucose-dependent insulinotropic polypeptide (GIP) from the upper small intestine and an increased secretion of glucagon-like peptide-1 (GLP-1) from the lower small intestine.[6][11] This incretin modulation may contribute to improved satiety and a "second meal effect," where glycemic control is improved even at the subsequent meal.[12][13][14]

These application notes provide a comprehensive overview of the use of this compound™ in clinical trials for glycemic control, including detailed protocols for key experiments and a summary of relevant quantitative data.

Quantitative Data from Clinical Trials

The following tables summarize key quantitative data from clinical trials investigating the effects of this compound™ on glycemic control.

Table 1: Glycemic and Insulinemic Responses to this compound™ vs. Sucrose/Glucose

ParameterThis compound™Sucrose/GlucosePopulationReference
Glycemic Index (GI) 32Sucrose: 68, Glucose: 100Healthy Adults[4]
Peak Plasma Glucose Significantly lower (20% lower than sucrose)HigherType 2 Diabetes[11]
Plasma Glucose at 60 min (MD) -7.99 mg/dLSucrose (reference)Meta-analysis[3]
Blood Glucose at 60 min 123.1-129.1 mg/dLGlucose: 154.8 mg/dLHealthy Volunteers[10]
Insulin Secretion 55% lower than sucroseHigherType 2 Diabetes[11]

Table 2: Incretin Hormone Response to this compound™ vs. Sucrose

Incretin HormoneThis compound™ ResponseSucrose ResponsePopulationReference
GIP (iAUC) Substantially reduced (by 40%)HigherType 2 Diabetes[11]
GLP-1 (iAUC) Remarkably higher (6.3-fold)LowerType 2 Diabetes[11]
GLP-1 and PYY Significantly increasedLowerAdults with Metabolic Syndrome[12][13]

Signaling Pathways and Mechanisms

The unique glycemic and incretin responses to this compound™ are rooted in its slow digestion and absorption profile. The following diagram illustrates the proposed signaling pathway.

Palatinose_Pathway This compound This compound™ Ingestion SlowDigestion Slow Hydrolysis (α-1,6-glycosidic bond) This compound->SlowDigestion ProximalIntestine Proximal Small Intestine SlowDigestion->ProximalIntestine Less substrate DistalIntestine Distal Small Intestine SlowDigestion->DistalIntestine More substrate SustainedGlucose Sustained Glucose Absorption SlowDigestion->SustainedGlucose ReducedGIP Reduced GIP Secretion ProximalIntestine->ReducedGIP IncreasedGLP1 Increased GLP-1 Secretion DistalIntestine->IncreasedGLP1 Pancreas Pancreas ReducedGIP->Pancreas Less stimulation IncreasedGLP1->Pancreas Stimulation Brain Brain IncreasedGLP1->Brain LowerInsulin Lower, Sustained Insulin Release Pancreas->LowerInsulin Liver Liver LowerInsulin->Liver ReducedGlucoseProd Reduced Hepatic Glucose Production Liver->ReducedGlucoseProd Bloodstream Bloodstream ReducedGlucoseProd->Bloodstream Reduced input SustainedGlucose->Bloodstream LowerBG Lower, More Stable Blood Glucose Bloodstream->LowerBG Satiety Increased Satiety Brain->Satiety OGTT_Workflow Start Start Prep Participant Preparation (3-day high-carb diet, overnight fast) Start->Prep Baseline Baseline Blood Sample (t=0) Prep->Baseline Ingestion Ingest Test Beverage (50g this compound™ or Control) Baseline->Ingestion Sampling Blood Sampling (15, 30, 45, 60, 90, 120 min) Ingestion->Sampling Processing Sample Processing (Centrifugation, Plasma Separation) Sampling->Processing Storage Store Plasma at -80°C Processing->Storage Analysis Glucose and Insulin Analysis Storage->Analysis Data Data Analysis (iAUC, Peak Concentration) Analysis->Data End End Data->End CGM_Workflow Start Start CGM_Insertion CGM Device Insertion Start->CGM_Insertion Baseline 24h Baseline Monitoring CGM_Insertion->Baseline Intervention1 Intervention Period 1 (Standardized meals with this compound™ or Control) Baseline->Intervention1 Washout Washout Period Intervention1->Washout Intervention2 Intervention Period 2 (Crossover) Washout->Intervention2 CGM_Removal CGM Device Removal Intervention2->CGM_Removal Data_Download Data Download and Analysis CGM_Removal->Data_Download End End Data_Download->End Palatinose_Logic Property Chemical Property: α-1,6-glycosidic bond Mechanism Mechanism: Slow enzymatic hydrolysis Property->Mechanism Physiological_Effect1 Physiological Effect: Slow and sustained glucose release Mechanism->Physiological_Effect1 Physiological_Effect2 Physiological Effect: Altered incretin response (↓GIP, ↑GLP-1) Mechanism->Physiological_Effect2 Outcome1 Clinical Outcome: Low glycemic and insulinemic response Physiological_Effect1->Outcome1 Physiological_Effect2->Outcome1 Outcome2 Clinical Outcome: Improved satiety and second meal effect Physiological_Effect2->Outcome2 Application Application: Management of glycemic control Outcome1->Application Outcome2->Application

References

Palatinose™ (Isomaltulose) as a Carbohydrate Source in Sports Nutrition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palatinose™, the commercial name for isomaltulose, is a disaccharide carbohydrate composed of glucose and fructose (B13574) linked by an α-1,6-glycosidic bond.[1][2] Unlike the α-1,2 bond in sucrose, this stronger linkage results in slower hydrolysis by intestinal enzymes.[2][3] Consequently, this compound™ is fully digested and absorbed, but at a slower rate, leading to a lower glycemic index (GI) of 32.[1][4] This unique metabolic profile has generated significant interest in its application in sports nutrition, with research focusing on its potential to provide a sustained energy release, promote fat oxidation, and maintain stable blood glucose levels during exercise.[5][6][7] These characteristics may offer advantages over traditional, high-GI carbohydrates like maltodextrin (B1146171) and glucose in various athletic contexts.[5][8][9]

This document provides detailed application notes and protocols based on key scientific studies investigating the efficacy of this compound™ as a carbohydrate source in sports nutrition.

Data Presentation: Summary of Quantitative Data

The following tables summarize the key quantitative findings from studies comparing this compound™ (Isomaltulose) with other carbohydrate sources.

Table 1: Metabolic Responses to Pre-Exercise this compound™ Ingestion

Study & ComparisonBlood Glucose ResponseInsulin (B600854) ResponseFat Oxidation RateCarbohydrate Oxidation Rate
König et al. (2016) [5][9] vs. MaltodextrinLower initial spike, more stable during exercise[5][9]Lower post-ingestion[5]Higher during endurance exercise (88-99% likelihood)[5]Lower during endurance exercise (85-96% likelihood)[5]
West et al. (2011) [10] vs. Dextrose (in T1DM)Smaller pre-exercise increase (Δ+4.5 vs Δ+9.1 mmol·L⁻¹)[10]Not specifiedGreater during final 10 min of exercise (0.33 vs 0.20 g·min⁻¹)[10]Lower during final 10 min of exercise (2.85 vs 3.18 g·min⁻¹)[10]
Stevenson et al. (2017) [11] vs. MaltodextrinMaintained >13% higher levels at 75-90 min; attenuated rebound hypoglycemia (-4% vs -19%)[11][12]Lower post-ingestion[11]Not specifiedNot specified
German Sport University, Cologne Study (2021) [13] vs. Glucose & MaltodextrinReduced postprandial concentrations and lower fluctuation[13][14]Reduced postprandial concentrations[14]Unaffected[13][14]Unaffected[13][14]

Table 2: Performance Outcomes with Pre-Exercise this compound™ Ingestion

Study & ComparisonPerformance MetricResult
König et al. (2016) [5][9] vs. MaltodextrinCycling Time TrialFinished ~1 minute faster (not statistically significant)[9][15]
König et al. (2016) [5][9] vs. MaltodextrinPower Output (final 5 min)Higher[9][15]
German Sport University, Cologne Study (2021) [13] vs. Glucose & MaltodextrinTreadmill Run to ExhaustionNot affected[13]
Stevenson et al. (2017) [11] vs. MaltodextrinSoccer-specific Drills (sprinting, jumping, shooting, dribbling)No attenuation of performance reductions[11]

Experimental Protocols

Detailed methodologies from key studies are provided below to enable replication and further investigation.

Protocol 1: Effects of this compound™ on Substrate Utilization and Cycling Performance (Based on König et al., 2016[5][9][16])
  • Objective: To compare the effects of pre-exercise ingestion of this compound™ versus maltodextrin on substrate utilization during endurance exercise and subsequent time trial performance.[16]

  • Participants: 20 healthy, male, trained cyclists.[5][9]

  • Design: Randomized, double-blind, crossover trial.[9]

  • Supplementation:

    • Test Beverage: 750 mL of a 10% w/v carbohydrate solution containing either this compound™ (PSE) or maltodextrin (MDX).[5][9]

    • Timing: Consumed 45 minutes before the start of the exercise protocol.[16]

  • Exercise Protocol:

    • Endurance Phase: 90 minutes of cycling at 60% of individual VO₂max.[5][9]

    • Performance Phase: A subsequent time trial to exhaustion.[5][9]

  • Key Measurements:

    • Blood Samples: Collected at baseline, and at regular intervals during the endurance and performance phases to measure blood glucose and insulin concentrations.

    • Metabolic Data: Indirect calorimetry was used to determine carbohydrate and fat oxidation rates throughout the endurance phase.[5]

    • Performance Data: Time to complete the time trial and power output were recorded.[5][9]

Protocol 2: Metabolic and Performance Effects of this compound™ in Runners (Based on German Sport University, Cologne Study, 2021[13])
  • Objective: To investigate the metabolic, hormonal, and performance effects of isomaltulose in comparison to glucose and maltodextrin.[13]

  • Participants: 21 male recreational endurance runners.[13]

  • Design: Double-blind, randomized, crossover trial.[13]

  • Supplementation:

    • Test Beverage: Ingestion of 50 grams of either isomaltulose, glucose, or maltodextrin.[13]

    • Timing: Consumed before the exercise protocol.

  • Exercise Protocol:

    • Steady-State Run: 60-minute treadmill run at 70% of maximum oxygen uptake (VO₂max).[13]

    • Rest: 15-minute rest period.[13]

    • Run to Exhaustion: Treadmill run to exhaustion at 85% of VO₂max.[13]

  • Key Measurements:

    • Blood Samples: Drawn at baseline, every 10 minutes during the 60-minute run, and at the end of both exercise phases to measure blood glucose, insulin, and glucose-dependent insulinotropic polypeptide (GIP).[13]

    • Metabolic Data: Fat and carbohydrate oxidation rates were measured.[13]

    • Performance Data: Time to exhaustion in the final running phase.[13]

    • Gastrointestinal Comfort: Subjective assessments were collected every 10 minutes during the initial run.[13]

Signaling Pathways and Experimental Workflows

Signaling Pathway: Influence of Low vs. High GI Carbohydrates on Fuel Metabolism

The differing glycemic and insulinemic responses between this compound™ and high-GI carbohydrates like maltodextrin have significant implications for substrate utilization during exercise. Insulin is a potent inhibitor of lipolysis and fat oxidation.[5]

FuelMetabolism cluster_high_gi High GI Carbohydrate (e.g., Maltodextrin) cluster_low_gi Low GI Carbohydrate (this compound™) cluster_effects Metabolic Effects During Exercise HGI Rapid Glucose Absorption InsulinSpike High Insulin Spike HGI->InsulinSpike stimulates FatOxidation Fat Oxidation InsulinSpike->FatOxidation inhibits CHO_Oxidation Carbohydrate Oxidation InsulinSpike->CHO_Oxidation promotes LGI Slow Glucose Absorption StableInsulin Stable, Lower Insulin LGI->StableInsulin results in StableInsulin->FatOxidation promotes StableInsulin->CHO_Oxidation reduces reliance on GlycogenSparing Glycogen Sparing FatOxidation->GlycogenSparing leads to

Caption: Fuel metabolism regulation by high vs. low GI carbohydrates.

Experimental Workflow: Crossover Study Design

The randomized, double-blind, crossover design is a robust methodology for minimizing confounding variables in sports nutrition research.

CrossoverWorkflow cluster_participants Participant Recruitment cluster_randomization Randomization cluster_intervention1 Intervention Period 1 cluster_washout Washout Period cluster_intervention2 Intervention Period 2 (Crossover) cluster_analysis Data Analysis Participants Recruit Trained Athletes Randomize Randomly Assign to Groups Participants->Randomize GroupA Group A: Receives this compound™ Randomize->GroupA GroupB Group B: Receives Control (e.g., Maltodextrin) Randomize->GroupB ExerciseTest1 Standardized Exercise Test GroupA->ExerciseTest1 GroupB->ExerciseTest1 Washout Sufficient time for clearance ExerciseTest1->Washout GroupA2 Group A: Receives Control Washout->GroupA2 GroupB2 Group B: Receives this compound™ Washout->GroupB2 ExerciseTest2 Standardized Exercise Test GroupA2->ExerciseTest2 GroupB2->ExerciseTest2 Analysis Compare outcomes within subjects ExerciseTest2->Analysis

References

Application Notes: Palatinose™ (Isomaltulose) in the Development of Low-Glycemic Food Products

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

Palatinose™, also known as isomaltulose, is a disaccharide carbohydrate derived from sucrose (B13894) through an enzymatic rearrangement.[1][2][3] It is naturally found in small quantities in honey and sugar cane juice.[2][4][5] Unlike sucrose, which has an α-1,2-glycosidic bond between its glucose and fructose (B13574) units, this compound™ has a more stable α-1,6-glycosidic bond.[2][5][6] This structural difference is the key to its physiological benefits, primarily its role as a low-glycemic carbohydrate.[5] this compound™ is fully digestible and provides the same caloric value as sucrose (4 kcal/g), but it is hydrolyzed and absorbed much more slowly in the small intestine.[2][6][7][8][9] This results in a slower, lower, and more sustained rise in blood glucose and insulin (B600854) levels compared to high-glycemic carbohydrates, making it an ideal ingredient for developing low-glycemic food products.[7][8][10][11]

2. Mechanism of Action: Slow and Sustained Energy Release

The unique α-1,6-glycosidic linkage of this compound™ is significantly more resistant to enzymatic hydrolysis by the disaccharidases in the small intestine compared to the α-1,2 bond in sucrose.[2][6] This slower rate of digestion means that the constituent monosaccharides, glucose and fructose, are released and absorbed into the bloodstream over a more extended period.[7][8] The result is a lower peak in blood glucose and a significantly reduced insulin response.[8][11] Furthermore, the slow release of this compound™ allows it to reach the more distal parts of the small intestine, which has been shown to stimulate the release of the gut hormone glucagon-like peptide-1 (GLP-1).[12][13][14] GLP-1 plays a beneficial role in metabolism by enhancing insulin secretion, suppressing glucagon (B607659) release, and potentially increasing satiety.[12][13][14]

Palatinose_Metabolism cluster_ingestion Oral Ingestion cluster_digestion Small Intestine cluster_absorption Bloodstream & Systemic Effects Food_Product Food Product containing this compound™ This compound This compound™ (α-1,6-glycosidic bond) Food_Product->this compound Digestion Slow_Hydrolysis Slow Hydrolysis This compound->Slow_Hydrolysis GLP1 Increased GLP-1 Secretion This compound->GLP1 Reaches distal intestine Enzymes Small Intestinal Disaccharidases Enzymes->Slow_Hydrolysis 4-5x slower than sucrose Glucose_Fructose Glucose & Fructose (Monosaccharides) Slow_Hydrolysis->Glucose_Fructose Slow_Absorption Slow & Sustained Absorption Glucose_Fructose->Slow_Absorption Blood_Glucose Low & Sustained Blood Glucose Rise Slow_Absorption->Blood_Glucose Insulin_Response Lower Insulin Response Blood_Glucose->Insulin_Response leads to GI_Testing_Workflow Recruit Recruit Healthy Volunteers (N=10-15) Fast Overnight Fast (10-12 hours) Recruit->Fast Baseline Measure Fasting Blood Glucose (t=0) Fast->Baseline Consume Consume Test Food (50g available carb) Baseline->Consume Monitor Measure Blood Glucose at 15, 30, 45, 60, 90, 120 min Consume->Monitor Plot Plot Blood Glucose Response Curve Monitor->Plot Calculate_iAUC Calculate Incremental AUC (iAUC) Plot->Calculate_iAUC Calculate_GI Calculate GI: (iAUC_test / iAUC_glucose) * 100 Calculate_iAUC->Calculate_GI Average_GI Average GI across all subjects Calculate_GI->Average_GI In_Vitro_Digestion Prep Prepare Substrate Solutions (this compound™, Sucrose) in Buffer Equilibrate Equilibrate Substrates at 37°C Prep->Equilibrate Start Add Intestinal Enzymes to start reaction Equilibrate->Start Incubate Incubate at 37°C Start->Incubate Sample Take Aliquots at Time Intervals (0-180 min) Incubate->Sample Stop Stop Reaction (Heat or Acid) Sample->Stop Measure Measure Released Glucose Stop->Measure Plot Plot Glucose Concentration vs. Time Measure->Plot Compare Compare Hydrolysis Rates Plot->Compare Sensory_Evaluation_Workflow cluster_setup Setup & Preparation cluster_execution Evaluation Session cluster_analysis Data Analysis Recruit_Panel Recruit Sensory Panel Prep_Samples Prepare Test (this compound™) & Control (Sucrose) Products Recruit_Panel->Prep_Samples Code_Samples Code Samples with Random Numbers Prep_Samples->Code_Samples Present_Samples Present Samples to Panelists (Randomized Order) Code_Samples->Present_Samples Evaluate Panelists Evaluate Attributes (Sweetness, Flavor, Texture, Liking) Present_Samples->Evaluate Record Record Scores on 9-Point Hedonic Scale Evaluate->Record Collect_Data Collect all Score Sheets Record->Collect_Data Stat_Analysis Perform Statistical Analysis (e.g., ANOVA, t-test) Collect_Data->Stat_Analysis Interpret Interpret Results & Draw Conclusions Stat_Analysis->Interpret

References

Application Notes and Protocols: Studying Palatinose Fermentation by Gut Microbiota

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the fermentation of Palatinose (isomaltulose) by the gut microbiota. The methodologies cover in vitro fermentation models, microbial community analysis, and metabolite profiling, particularly focusing on short-chain fatty acids (SCFAs).

Introduction

This compound™, a structural isomer of sucrose, is a slow-release carbohydrate that is fully digestible in the small intestine. However, its slower hydrolysis rate may allow a portion to reach the colon and be fermented by the resident microbiota. Understanding the impact of this compound on the composition and metabolic activity of the gut microbiome is crucial for evaluating its potential as a beneficial carbohydrate. These protocols outline the necessary steps to assess this compound fermentation and its effects on the gut microbial ecosystem.

Experimental Workflow Overview

The following diagram illustrates the general workflow for studying this compound fermentation by gut microbiota, from initial in vitro fermentation to downstream analysis.

experimental_workflow cluster_prep Preparation cluster_fermentation In Vitro Fermentation cluster_analysis Downstream Analysis Fecal_Sample_Collection Fecal Sample Collection Inoculum_Preparation Fecal Slurry Inoculum Preparation Fecal_Sample_Collection->Inoculum_Preparation Anaerobic_Medium_Preparation Anaerobic Medium Preparation Batch_Fermentation Batch Fermentation (this compound vs. Control) Anaerobic_Medium_Preparation->Batch_Fermentation Inoculum_Preparation->Batch_Fermentation SCFA_Analysis SCFA Analysis (GC or LC-MS) Batch_Fermentation->SCFA_Analysis Microbial_Community_Analysis Microbial Community Analysis (16S rRNA or Shotgun Metagenomics) Batch_Fermentation->Microbial_Community_Analysis Metabolomics Metabolomics (Optional) Batch_Fermentation->Metabolomics sequencing_approaches cluster_16s 16S rRNA Gene Sequencing cluster_shotgun Shotgun Metagenomics PCR_Amplify PCR Amplify 16S rRNA Variable Region (e.g., V4) Sequence_Amplicons Sequence Amplicons (e.g., Illumina MiSeq) PCR_Amplify->Sequence_Amplicons OTU_ASV OTU/ASV Picking Sequence_Amplicons->OTU_ASV Taxonomic_Assignment Taxonomic Assignment OTU_ASV->Taxonomic_Assignment Diversity_Analysis Alpha & Beta Diversity Analysis Taxonomic_Assignment->Diversity_Analysis Fragment_DNA Fragment Total DNA Library_Prep Library Preparation Fragment_DNA->Library_Prep Deep_Sequence Deep Sequencing (e.g., Illumina NovaSeq) Library_Prep->Deep_Sequence Taxonomic_Profiling Taxonomic Profiling Deep_Sequence->Taxonomic_Profiling Functional_Profiling Functional Profiling (Gene Content) Deep_Sequence->Functional_Profiling

Palatinose™ (Isomaltulose) as a Sucrose Replacement in Pediatric Nutritional Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palatinose™ (isomaltulose) is a disaccharide carbohydrate derived from sucrose (B13894) through an enzymatic rearrangement of the glycosidic bond from an α-1,2 linkage to a more stable α-1,6 linkage. This structural difference results in a slower hydrolysis by intestinal enzymes, leading to a lower and more sustained release of glucose into the bloodstream. These characteristics position this compound™ as a potential beneficial replacement for sucrose in pediatric nutrition, with implications for metabolic health, dental care, and cognitive function. This document provides detailed application notes and protocols from key pediatric nutritional studies investigating this compound™ as a sucrose substitute.

Metabolic Response and Glycemic Control

The slower digestion and absorption of this compound™ lead to a lower postprandial glycemic and insulinemic response compared to high-glycemic carbohydrates. While direct comparisons with sucrose in pediatric metabolic studies are limited, a key study in infants provides valuable insights into its effects compared to another commonly used carbohydrate, maltodextrin (B1146171).

Quantitative Data: Metabolic Response in Infants

A randomized controlled trial by Fleddermann et al. (2016) investigated the effects of a follow-on formula containing this compound™ versus a standard formula with maltodextrin in infants.

ParameterThis compound™ Formula (IF)Maltodextrin Formula (CF)p-valueReference
Participants 25 infants25 infants-[1][2][3][4]
Age Range 4 to 8 months4 to 8 months-[1][2][3][4]
Intervention 2.1g this compound™/100mL2.1g maltodextrin/100mL-[1][2][3][4]
Postprandial Glycemia (60 min) 122 (105, 140) mg/dL111 (100, 123) mg/dL0.01[1][2][3][4]
Postprandial Insulinaemia (60 min) Not statistically differentNot statistically different>0.05[1][2][3][4]
Urinary C-peptide (B549688):Creatinine (B1669602) Ratio 81.5 (44.7, 96.0)56.8 (37.5, 129)0.43[1][2][3][4]

Data are presented as median (interquartile range).

Experimental Protocol: Infant Metabolic Response Study

Objective: To assess the metabolic response, acceptance, and tolerance of a follow-on formula containing this compound™ compared to a conventional formula with maltodextrin in healthy infants.[1][2][3][4]

Study Design: A randomized, double-blind, controlled trial over a four-week period.

Participants: 50 healthy, term infants aged between 4 and 8 months.

Intervention:

  • Intervention Group (IF): Received a follow-on formula where maltodextrin was replaced with 2.1g of this compound™ per 100mL.

  • Control Group (CF): Received an isocaloric conventional follow-on formula containing 2.1g of maltodextrin per 100mL.

Methodology:

  • Randomization: Infants were randomly assigned to either the IF or CF group.

  • Feeding Period: Infants were fed their assigned formula for 28 days.

  • Blood Sampling: At the end of the intervention period, a single blood sample was collected 60 minutes after the start of feeding to measure plasma glucose and insulin (B600854) levels.

  • Urine Collection: Urine samples were collected to determine the c-peptide to creatinine ratio.

  • Tolerance and Safety Assessment: Parents recorded daily information on crying time, flatulence, stool characteristics, and any adverse events.

Workflow Diagram:

G cluster_enrollment Enrollment & Randomization cluster_intervention 4-Week Intervention cluster_assessment Post-Intervention Assessment cluster_outcomes Outcome Measures p 50 Healthy Infants (4-8 months) rand Randomization p->rand if_group Intervention Formula (this compound™) rand->if_group n=25 cf_group Control Formula (Maltodextrin) rand->cf_group n=25 blood Blood Sample (60 min post-feed) if_group->blood urine Urine Sample if_group->urine diaries Parental Diaries if_group->diaries cf_group->blood cf_group->urine cf_group->diaries glycemia Glycemia & Insulinaemia blood->glycemia cpeptide C-peptide:Creatinine Ratio urine->cpeptide tolerance Tolerance & Safety diaries->tolerance

Caption: Workflow of the infant metabolic response study.

Cognitive Function

The sustained energy release from this compound™ may offer benefits for cognitive performance, particularly in children who have a high rate of brain glucose utilization.

Quantitative Data: Cognitive Performance in School-Aged Children

A study by Young and Benton (2015) compared the effects of a breakfast sweetened with this compound™ versus glucose on the cognitive performance of school-aged children.

ParameterThis compound™ BreakfastGlucose BreakfastTime PointOutcomeReference
Participants 75 children75 children--[2][5][6][7]
Age Range 5 to 11 years5 to 11 years--[2][5][6][7]
Intervention Breakfast with 41g total carbohydrates (this compound™)Breakfast with 41g total carbohydrates (glucose)--[2][5][6][7]
Memory Performance MaintainedDeclined3 hours post-breakfastThis compound™ group showed significantly better memory performance.[2][5][6][7]
Mood ImprovedWorsened3 hours post-breakfastThis compound™ group reported a significantly better mood.[2][5][6][7]
Information Processing FasterSlower3 hours post-breakfast (on 2nd test day)This compound™ group processed information faster.[2][5][6][7]
Spatial Memory BetterPoorer3 hours post-breakfast (on 2nd test day)This compound™ group had better spatial memory.[2][5][6][7]
Experimental Protocol: Cognitive Performance Study

Objective: To investigate the effect of a low-glycemic breakfast with this compound™ compared to a high-glycemic breakfast with glucose on the cognitive function and mood of school-aged children.[2][5][6][7]

Study Design: A randomized, double-blind, crossover study.

Participants: 75 children aged 5 to 11 years.

Intervention:

  • On two separate occasions, at least one week apart, children consumed one of two breakfasts that were identical in macronutrient composition and energy content but differed in the type of carbohydrate:

    • Low-Glycemic Breakfast: Sweetened with this compound™.

    • High-Glycemic Breakfast: Sweetened with glucose.

  • Each breakfast provided a total of 41g of carbohydrates.

Methodology:

  • Crossover Design: Each child acted as their own control by consuming both types of breakfast on different days.

  • Cognitive Assessment: A battery of cognitive tests was administered at 1 and 3 hours post-breakfast to assess:

    • Immediate and delayed verbal memory

    • Spatial memory

    • Sustained attention

    • Reaction times

    • Speed of information processing

  • Mood Assessment: Children's mood was also assessed at the same time points.

Logical Relationship Diagram:

G cluster_intervention Breakfast Intervention cluster_mechanism Physiological Mechanism cluster_outcomes Cognitive & Mood Outcomes (Late Morning) This compound This compound™ Breakfast (Low Glycemic) sustained Sustained Glucose Release This compound->sustained glucose Glucose Breakfast (High Glycemic) rapid Rapid Glucose Spike & Fall glucose->rapid memory Improved Memory sustained->memory mood Better Mood sustained->mood rapid->memory Decline rapid->mood Worsening

Caption: Proposed mechanism of this compound™ on cognitive function.

Dental Health

This compound™ is considered to be "tooth-friendly" because it is not readily fermented by oral bacteria into acids that cause dental caries.

Quantitative Data: Dental Plaque pH in Children

An in vitro study investigated the effect of different sweeteners on the dental plaque pH of children.

SweetenerMean Plaque pH at 30 minComparison to SucroseReference
This compound™ Reduced, comparable to sucroseSimilar pH drop[8]
Sucrose (10%) Significant pH drop-[8]
Xylitol No significant pH dropLess acidogenic[8]
Erythritol No significant pH dropLess acidogenic[8]
Mogroside No significant pH dropLess acidogenic[8]

Note: While this in vitro study showed a pH drop with this compound™ similar to sucrose, other in vivo studies and its non-fermentable nature by many oral bacteria support its non-cariogenic properties.

Preclinical Quantitative Data: Dental Caries in Rats

Animal studies provide evidence for the low cariogenicity of this compound™ compared to sucrose.

Dietary CarbohydrateCaries Score (Sulcal)Caries Score (Buccolingual)Caries Score (Proximal)Reference
This compound™ (56%) LowNegligibleNegligible[9]
Sucrose (56%) HighHighHigh[9]
This compound™ + Sucrose IntermediateIntermediateIntermediate[9]
Experimental Protocol: Dental Plaque pH Study

Objective: To investigate the in vitro effect of this compound™ and other sweeteners on the dental plaque pH of children.[8]

Study Design: An in vitro study using dental plaque collected from children.

Participants: 36 children (mean age 6.2 years), including both caries-active and caries-free individuals.

Methodology:

  • Plaque Collection: After refraining from oral hygiene, accessible dental plaque was collected from each child.

  • Sample Preparation: The collected plaque was divided into equal portions.

  • Incubation with Sweeteners: Each plaque portion was challenged with one of the following solutions:

    • This compound™

    • 10% Sucrose (positive control)

    • Xylitol

    • Erythritol

    • Mogroside

    • Deionized water (negative control)

  • pH Measurement: The pH of each plaque-sweetener suspension was measured using a digital pH meter at 0, 5, 10, 15, 20, 25, and 30 minutes.

Signaling Pathway Diagram: Carbohydrate Metabolism and Acid Production in Oral Bacteria

G cluster_metabolism Bacterial Metabolism cluster_outcome Dental Health Outcome sucrose Sucrose bacteria Oral Bacteria (e.g., S. mutans) sucrose->bacteria Rapid Fermentation This compound This compound™ This compound->bacteria Slow/No Fermentation glycolysis Glycolysis bacteria->glycolysis acid Lactic Acid Production glycolysis->acid ph_drop Plaque pH Drop acid->ph_drop caries Dental Caries ph_drop->caries

Caption: Simplified pathway of acid production from sucrose by oral bacteria.

Gastrointestinal Tolerance and Safety in Infants

The safety and tolerance of this compound™ in pediatric populations, particularly in infants, are crucial for its application in nutritional products.

Quantitative Data: Tolerance and Safety in Infants

The study by Fleddermann et al. (2016) also assessed the tolerance and safety of the this compound™-containing formula.

ParameterThis compound™ Formula (IF)Maltodextrin Formula (CF)p-valueReference
Formula Acceptance Well-acceptedWell-acceptedNo significant difference[1][2][3][4]
Crying Duration No significant differenceNo significant difference>0.05[1][2][3][4]
Flatulence No significant differenceNo significant difference>0.05[1][2][3][4]
Stool Consistency No significant differenceNo significant difference>0.05[1][2][3][4]
Stool Frequency No significant differenceNo significant difference>0.05[1][2][3][4]
Adverse Events 19 infants18 infants0.75[1][2][3][4]
Experimental Protocol: Infant Tolerance and Safety Assessment

This was part of the same study detailed in section 1.2. The protocol involved daily monitoring by parents using standardized diaries to record various parameters related to gastrointestinal tolerance and general well-being.

Conclusion

The available pediatric nutritional studies suggest that this compound™ is a well-tolerated and safe carbohydrate for infants and children. Its low-glycemic nature may offer benefits for sustained energy release, which in turn can positively impact cognitive function and mood in school-aged children. Furthermore, preclinical and in vitro studies strongly support its non-cariogenic properties, making it a tooth-friendly alternative to sucrose. While more pediatric research directly comparing the metabolic effects of this compound™ and sucrose would be beneficial, the current body of evidence indicates that this compound™ is a promising ingredient for developing healthier food and beverage options for children. Researchers and product developers are encouraged to consider these findings in the formulation of next-generation pediatric nutritional products.

References

Application Notes and Protocols for Assessing the Non-Cariogenic Properties of Palatinose™

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the non-cariogenic properties of Palatinose (B82088) (isomaltulose). The protocols are based on established in vitro, in vivo, and clinical research methods to evaluate its impact on dental health, particularly in comparison to sucrose (B13894).

In Vitro Assessment of Acidogenicity

This protocol determines the potential of this compound to be fermented into acids by oral microorganisms, a primary driver of dental caries.

Objective: To measure the change in pH of a bacterial culture medium containing this compound as the sole carbohydrate source.

Experimental Protocol:

  • Bacterial Strains: Utilize reference strains of cariogenic bacteria, primarily Streptococcus mutans (e.g., serotypes b, c, e, or f, which are known to ferment this compound, unlike serotypes a, d, or g).[1][2][3][4] Other relevant species like Lactobacillus spp. can also be included.[5][6]

  • Culture Medium: Prepare a basal broth medium (e.g., Brain Heart Infusion broth) supplemented with 1% (w/v) filter-sterilized this compound.[1][2][3][4] As a positive control, prepare an identical medium with 1% sucrose. A negative control without any added carbohydrate should also be included.

  • Inoculation and Incubation: Inoculate the prepared media with a standardized suspension of the test bacteria. Incubate under anaerobic conditions at 37°C.

  • pH Measurement: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aseptically remove an aliquot from each culture and measure the pH using a calibrated pH meter.[7]

  • Data Analysis: Plot the pH values against time for each carbohydrate. A significant drop in pH indicates acid production.

Data Presentation:

CarbohydrateInitial pH (0h)Final pH (24h)ΔpH
This compound 7.0e.g., 6.2e.g., -0.8
Sucrose 7.0e.g., 4.5e.g., -2.5
Control 7.0e.g., 6.9e.g., -0.1

Note: The final pH values are illustrative and will vary depending on the bacterial strain and experimental conditions.

Experimental Workflow:

in_vitro_acidogenicity cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis b_strains Select Bacterial Strains (e.g., S. mutans) p_media Prepare Media: - Basal Broth + 1% this compound - Basal Broth + 1% Sucrose (Control) - Basal Broth (Negative Control) inoculate Inoculate Media p_media->inoculate incubate Incubate Anaerobically at 37°C inoculate->incubate measure_ph Measure pH at Time Intervals incubate->measure_ph plot_data Plot pH vs. Time measure_ph->plot_data compare Compare ΔpH plot_data->compare

Caption: Workflow for in vitro acidogenicity testing of this compound.

In Vitro Glucan Synthesis and Inhibition Assay

This protocol assesses the ability of this compound to serve as a substrate for glucosyltransferases (GTFs) in the synthesis of insoluble glucans, which are essential for the formation of dental plaque. It also evaluates the potential of this compound to inhibit glucan synthesis from sucrose.[1][2][3][4]

Objective: To quantify the synthesis of insoluble glucan from this compound and its inhibitory effect on sucrose-derived glucan production by S. mutans GTF.

Experimental Protocol:

  • Enzyme Preparation: Prepare a crude or purified GTF enzyme solution from a culture supernatant of S. mutans.

  • Reaction Mixture:

    • Test: Prepare a reaction mixture containing the GTF solution, a suitable buffer, and this compound as the substrate.

    • Positive Control: Use sucrose as the substrate.

    • Inhibition Assay: Prepare a reaction mixture with GTF, sucrose, and varying concentrations of this compound.[7]

  • Incubation: Incubate the reaction mixtures at 37°C for a sufficient period (e.g., 18 hours) to allow for glucan synthesis.

  • Quantification of Insoluble Glucan:

    • Centrifuge the reaction mixtures to pellet the insoluble glucan.

    • Wash the pellet with distilled water to remove soluble components.

    • Quantify the amount of glucan in the pellet using a suitable method, such as the phenol-sulfuric acid method.[7]

  • Data Analysis: Compare the amount of insoluble glucan produced from this compound with that from sucrose. For the inhibition assay, calculate the percentage inhibition of glucan synthesis at different this compound concentrations.

Data Presentation:

Insoluble Glucan Synthesis

Substrate Insoluble Glucan (µg)
This compound e.g., < 10

| Sucrose | e.g., 250 |

Inhibition of Sucrose-Derived Glucan Synthesis

This compound Concentration % Inhibition
0.5% e.g., 25%
1.0% e.g., 50%

| 2.0% | e.g., 75% |

Note: The values are illustrative. Studies show this compound is a very poor substrate for GTF and can inhibit glucan synthesis from sucrose.[1][8]

Signaling Pathway:

glucan_synthesis sucrose Sucrose gtf Glucosyltransferase (GTF) from S. mutans sucrose->gtf High affinity This compound This compound This compound->gtf Very low affinity insoluble_glucan Insoluble Glucan (Plaque Matrix) This compound->insoluble_glucan Competitive Inhibition gtf->insoluble_glucan Polymerization acid Acid Production (Lactic Acid) gtf->acid Fermentation caries Dental Caries insoluble_glucan->caries acid->caries

Caption: Role of this compound in S. mutans metabolism.

In Vivo Caries Model in Rats

This protocol evaluates the cariogenic potential of this compound in a controlled animal model, which provides a more complex biological system than in vitro assays.

Objective: To compare the incidence and severity of dental caries in rats fed diets containing this compound, sucrose, or a mixture of both.

Experimental Protocol:

  • Animal Model: Use specific-pathogen-free rats (e.g., Sprague-Dawley or Wistar strains).[9][10]

  • Infection: Infect the rats orally with a cariogenic strain of S. mutans.[1][2][9][10]

  • Diets: Prepare purified diets containing a high percentage (e.g., 56%) of the test carbohydrate.[1][2][9][10]

    • Group 1: 56% this compound diet.

    • Group 2: 56% Sucrose diet (positive control).

    • Group 3: Diet with a mixture of this compound and sucrose (e.g., 28% each).[1][2][9]

  • Experimental Period: House the rats in a controlled environment and provide the respective diets and water ad libitum for a period of several weeks (e.g., 8 to 14 weeks).[10]

  • Caries Scoring: At the end of the experimental period, sacrifice the animals and remove the jaws. Stain the teeth and score the carious lesions on different tooth surfaces (sulcal, buccal, proximal) using a standardized method (e.g., Keyes method).[7]

  • Plaque Accumulation: Evaluate the deposition of dental plaque on the molar surfaces.[9]

Data Presentation:

Diet GroupMean Caries Score (Sulcal)Mean Caries Score (Proximal)Mean Plaque Score
56% this compound e.g., 2.1e.g., 0.5e.g., 1.2
56% Sucrose e.g., 25.8e.g., 15.3e.g., 4.5
28% this compound + 28% Sucrose e.g., 14.5e.g., 7.1e.g., 2.8

Note: Illustrative data based on findings that this compound results in negligible caries development compared to sucrose.[9][10]

Experimental Workflow:

in_vivo_caries cluster_setup Setup cluster_trial Trial cluster_eval Evaluation select_rats Select SPF Rats infect_rats Infect with S. mutans select_rats->infect_rats group_rats Divide into Diet Groups (this compound, Sucrose, Mixture) infect_rats->group_rats feed_diets Feed Diets for 8-14 Weeks group_rats->feed_diets sacrifice Sacrifice Animals feed_diets->sacrifice score_caries Score Carious Lesions sacrifice->score_caries score_plaque Score Plaque Accumulation sacrifice->score_plaque plaque_ph_logic rinse Mouth Rinse with Carbohydrate Solution This compound This compound rinse->this compound sucrose Sucrose rinse->sucrose fermentation Bacterial Fermentation in Dental Plaque This compound->fermentation Slow / Minimal sucrose->fermentation Rapid acid_prod Acid Production fermentation->acid_prod ph_drop Plaque pH Drops acid_prod->ph_drop critical_ph pH < 5.7 (Critical pH) ph_drop->critical_ph demineralization Enamel Demineralization (Caries Risk) critical_ph->demineralization Yes no_demineralization No Significant Demineralization critical_ph->no_demineralization No demineralization_workflow prep_slabs Prepare Enamel Slabs baseline Measure Baseline Microhardness/Mineral Content prep_slabs->baseline appliance Fabricate & Fit Intra-oral Appliance baseline->appliance in_situ In Situ Phase: Subjects wear appliance and rinse with test solutions appliance->in_situ post_measure Measure Final Microhardness/Mineral Content in_situ->post_measure analyze Calculate % Mineral Loss or Gain post_measure->analyze

References

Application of Palatinose™ (Isomaltulose) in Continuous Glucose Monitoring Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palatinose™ (isomaltulose) is a disaccharide carbohydrate derived from sucrose (B13894) via enzymatic rearrangement, resulting in an alpha-1,6-glycosidic linkage between glucose and fructose (B13574) units.[1][2] This structural difference from sucrose's alpha-1,2 linkage leads to a slower hydrolysis by intestinal enzymes, resulting in a slower and more sustained release of glucose into the bloodstream.[1][3] Consequently, this compound™ is a low-glycemic carbohydrate that offers a prolonged energy supply.[3] Continuous Glucose Monitoring (CGM) has emerged as a valuable tool for assessing the impact of nutrients on glycemic control in real-life settings.[4][5] This document provides detailed application notes and protocols for utilizing this compound™ in CGM studies to investigate its effects on glycemic response and metabolic parameters.

Physiological Effects of this compound™

Studies have consistently demonstrated that this compound™ consumption leads to a lower and more stable blood glucose response compared to high-glycemic carbohydrates like sucrose or glucose.[1][6][7] This is accompanied by a significantly lower insulin (B600854) response.[1][8] Beyond its immediate effect on postprandial glycemia, this compound™ has been shown to influence the secretion of incretin (B1656795) hormones. Due to its slow digestion, this compound™ reaches the distal part of the small intestine, stimulating L-cells to release glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[9][10][11] This increased and sustained GLP-1 release contributes to improved insulin secretion and has been linked to a "second meal effect," where consumption of this compound™ with one meal can lead to a better glycemic response to a subsequent meal.[9][12]

Data Presentation: Summary of Quantitative Data

The following tables summarize the quantitative data from various studies comparing the effects of this compound™ and sucrose on key metabolic parameters.

Table 1: Glycemic and Insulinemic Response to this compound™ vs. Sucrose

ParameterThis compound™SucrosePercentage DifferenceStudy PopulationReference
Peak Blood Glucose Significantly lowerHigher~20% lower with this compound™Type 2 Diabetes Subjects[8]
Blood Glucose at 60 min (mg/dL) 123.1 - 129.1154.8 (Glucose)Significantly lower with this compound™Healthy Volunteers[6]
Insulin Secretion Significantly lowerHigher~55% lower with this compound™Type 2 Diabetes Subjects[8]
Glycemic Index (GI) 3268LowerHealthy Adults[13]
24h Glucose iAUC (mmol/L) 502.5 ± 231.4872.6 ± 493.1LowerHealthy Chinese Men[14]
24h Glycemic Variability (MAGE, mmol/L) 1.67 ± 0.532.68 ± 1.13LowerHealthy Chinese Men[14]

Table 2: Incretin Hormone Response to this compound™ vs. Sucrose

HormoneThis compound™ ResponseSucrose ResponseKey FindingStudy PopulationReference
GLP-1 Sustained and significantly higher releaseBrief increase, then rapid decline6.3-fold higher iAUC with this compound™Type 2 Diabetes Subjects[8]
GIP Dramatically smaller and delayed peakRapid and high peak40% reduced iAUC with this compound™Type 2 Diabetes Subjects[2]
PYY Significantly increased releaseLower releaseIncreased satiety signal with this compound™Adults with Metabolic Syndrome[9][12]

Experimental Protocols

Protocol 1: Acute Postprandial Glycemic and Incretin Response Study

This protocol is designed to assess the immediate effects of this compound™ on blood glucose, insulin, and incretin hormones.

1. Study Design:

  • Design: Randomized, double-blind, crossover study.[2][9]

  • Participants: Recruit healthy volunteers, individuals with type 2 diabetes, or those with metabolic syndrome, depending on the research question.[6][8][9]

  • Washout Period: A washout period of at least 7 days between interventions is recommended.[2]

2. Intervention:

  • Following an overnight fast, participants consume a test beverage containing 50g of this compound™ or 50g of sucrose dissolved in 300-500 mL of water.[2][9]

3. Measurements:

  • Continuous Glucose Monitoring (CGM): A CGM device (e.g., Abbott FreeStyle Libre) should be inserted at least 24 hours before the first test day to ensure stabilization and calibration.[4][15] Glucose levels are monitored continuously throughout the study period.

  • Blood Sampling: Blood samples are collected at baseline (fasting) and at regular intervals (e.g., 15, 30, 45, 60, 90, 120, and 180 minutes) post-ingestion.[6][8]

  • Analytes:

    • Plasma Glucose and Insulin: To determine the glycemic and insulinemic response.[8]

    • Active GLP-1, Total GIP, and PYY: Measured using commercially available ELISA kits.[2][9]

    • Glucagon: Can also be assessed to provide a more comprehensive metabolic picture.[2][8]

4. Data Analysis:

  • Incremental Area Under the Curve (iAUC): Calculated for glucose, insulin, and incretin hormones to quantify the overall response.[2][8]

  • Peak Concentration (Cmax) and Time to Peak (Tmax): Determined for all analytes.

  • Mean Amplitude of Glycemic Excursions (MAGE): Calculated from CGM data to assess glycemic variability.[14][15]

Protocol 2: "Second Meal Effect" and Sustained Glycemic Control Study

This protocol investigates the impact of this compound™ on the glycemic response to a subsequent meal.

1. Study Design:

  • Design: Randomized, double-blind, crossover study.[9][12]

  • Participants: Similar to Protocol 1.

2. Intervention Protocols:

  • Protocol A: Participants consume a standardized breakfast that includes the test drink (50g this compound™ or sucrose). After a 3-hour metabolic monitoring period, they consume a standardized lunch, followed by another 6 hours of monitoring.[9][12][16]

  • Protocol B: Participants consume a standardized breakfast. Three hours later (one hour before lunch), they consume the test drink. A standardized lunch is consumed one hour after the drink, followed by 5 hours of monitoring.[9][12][17]

3. Measurements:

  • CGM: Continuous glucose monitoring throughout the entire study duration.

  • Blood Sampling: Blood samples are collected at baseline, after breakfast, after the test drink, and at regular intervals after lunch to measure glucose, insulin, and incretin hormones.[9][12]

4. Data Analysis:

  • Analysis will focus on the glycemic response to the standardized lunch to evaluate the "second meal effect."

  • Comparison of iAUC, Cmax, and MAGE for the post-lunch period between the this compound™ and sucrose groups.

Mandatory Visualizations

Palatinose_Metabolism_and_Incretin_Signaling cluster_ingestion Ingestion cluster_digestion Small Intestine cluster_bloodstream Bloodstream cluster_effects Physiological Effects This compound This compound Slow Hydrolysis Slow Hydrolysis This compound->Slow Hydrolysis Digestion Glucose Glucose Slow Hydrolysis->Glucose Fructose Fructose Slow Hydrolysis->Fructose L-Cells L-Cells Slow Hydrolysis->L-Cells Stimulates Sustained Glucose Release Sustained Glucose Release Glucose->Sustained Glucose Release Fructose->Sustained Glucose Release Increased GLP-1 Increased GLP-1 L-Cells->Increased GLP-1 Secretes Low Insulin Response Low Insulin Response Sustained Glucose Release->Low Insulin Response Stable Blood Glucose Stable Blood Glucose Sustained Glucose Release->Stable Blood Glucose Improved Insulin Sensitivity Improved Insulin Sensitivity Increased GLP-1->Improved Insulin Sensitivity Increased Satiety Increased Satiety Increased GLP-1->Increased Satiety Second Meal Effect Second Meal Effect Increased GLP-1->Second Meal Effect

Caption: Signaling pathway of this compound™ metabolism and its effect on incretin release.

CGM_Study_Workflow cluster_preparation Preparation Phase cluster_intervention Intervention Day (Crossover Design) cluster_analysis Data Analysis Participant Screening Participant Screening Informed Consent Informed Consent Participant Screening->Informed Consent CGM Device Insertion CGM Device Insertion Informed Consent->CGM Device Insertion Overnight Fast Overnight Fast CGM Device Insertion->Overnight Fast Baseline Measurements Baseline Measurements Overnight Fast->Baseline Measurements Test Drink Ingestion Test Drink Ingestion Baseline Measurements->Test Drink Ingestion Post-Ingestion Monitoring Post-Ingestion Monitoring Test Drink Ingestion->Post-Ingestion Monitoring CGM Data Extraction CGM Data Extraction Post-Ingestion Monitoring->CGM Data Extraction Blood Sample Analysis Blood Sample Analysis Post-Ingestion Monitoring->Blood Sample Analysis Statistical Analysis Statistical Analysis CGM Data Extraction->Statistical Analysis Blood Sample Analysis->Statistical Analysis Results Interpretation Results Interpretation Statistical Analysis->Results Interpretation

Caption: Experimental workflow for a CGM study investigating the effects of this compound™.

References

Application Notes and Protocols: Experimental Design for Testing Palatinose™ in Sprague-Dawley Rats

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Palatinose™ (isomaltulose) is a disaccharide carbohydrate composed of glucose and fructose, linked by an alpha-1,6-glycosidic bond. Unlike sucrose (B13894), it is hydrolyzed and absorbed more slowly in the small intestine, leading to a lower and slower rise in blood glucose and insulin (B600854) levels.[1][2][3][4] These characteristics suggest potential benefits for metabolic health, cognitive function, and gut microbiome modulation. This document provides a detailed experimental design for evaluating the physiological effects of this compound™ in a Sprague-Dawley rat model, a commonly used model in metabolic and toxicological research.[4][5][6]

Overall Experimental Workflow

The following diagram outlines the general workflow for a comprehensive study on the effects of this compound™ in Sprague-Dawley rats.

experimental_workflow cluster_setup Phase 1: Acclimatization & Baseline cluster_intervention Phase 2: Dietary Intervention cluster_testing Phase 3: Physiological & Behavioral Testing cluster_analysis Phase 4: Sample & Data Analysis acclimatization Acclimatization (7 days) baseline_measurements Baseline Measurements (Body Weight, Food/Water Intake) acclimatization->baseline_measurements dietary_intervention Dietary Intervention (4-8 weeks) - Control Diet - this compound™ Diet baseline_measurements->dietary_intervention ogtt Oral Glucose Tolerance Test (OGTT) dietary_intervention->ogtt calorimetry Indirect Calorimetry dietary_intervention->calorimetry mwm Morris Water Maze (MWM) dietary_intervention->mwm fecal_collection Fecal Sample Collection dietary_intervention->fecal_collection blood_analysis Blood Analysis (Glucose, Insulin) ogtt->blood_analysis data_analysis Statistical Data Analysis ogtt->data_analysis calorimetry->data_analysis mwm->data_analysis microbiota_analysis Gut Microbiota Analysis fecal_collection->microbiota_analysis blood_analysis->data_analysis microbiota_analysis->data_analysis

Caption: Overall experimental workflow for investigating the effects of this compound™.

Experimental Groups and Diets

  • Animals: Male Sprague-Dawley rats, 6-8 weeks old.

  • Group Size: n = 10-12 rats per group to ensure statistical power.

  • Housing: Individually housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle.

  • Diets:

    • Control Group: Standard chow diet (e.g., AIN-93M) with sucrose as the primary carbohydrate source.

    • This compound™ Group: AIN-93M diet where sucrose is replaced with an equicaloric amount of this compound™. The concentration of this compound™ in the diet can range from 5% to 20% (w/w), based on previous safety studies.[7]

Key Experiments and Protocols

Oral Glucose Tolerance Test (OGTT)

Objective: To assess the postprandial glycemic response to an oral glucose challenge after chronic dietary intervention.

Protocol:

  • Fasting: Fast rats overnight for 16 hours with free access to water.[8][9]

  • Baseline Blood Sample: Collect a baseline blood sample (t=0 min) from the tail vein.

  • Glucose Administration: Administer a 2 g/kg body weight glucose solution (20% w/v) via oral gavage.[4][10]

  • Blood Sampling: Collect subsequent blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.[8][11]

  • Blood Glucose Measurement: Measure blood glucose concentrations immediately using a glucometer.

  • Insulin Analysis: Centrifuge blood samples to separate plasma and store at -80°C for subsequent insulin analysis using an ELISA kit.

Indirect Calorimetry

Objective: To measure energy expenditure, respiratory exchange ratio (RER), and substrate utilization.

Protocol:

  • Acclimatization: Acclimatize rats to the metabolic cages for 24-48 hours before data collection.[12][13]

  • Measurement Period: Monitor oxygen consumption (VO2) and carbon dioxide production (VCO2) continuously for 24-48 hours.[13]

  • Data Collection: Record data at regular intervals (e.g., every 15-30 minutes).

  • Calculations:

    • Respiratory Exchange Ratio (RER): RER = VCO2 / VO2. An RER value of ~0.7 indicates fat oxidation, while ~1.0 indicates carbohydrate oxidation.[13]

    • Energy Expenditure (EE): Calculate EE using the Weir equation: EE (kcal/day) = [3.9 x VO2 (L/day)] + [1.1 x VCO2 (L/day)].[14]

Morris Water Maze (MWM)

Objective: To evaluate spatial learning and memory.

Protocol:

  • Apparatus: A circular pool (1.5-2.0 m in diameter) filled with opaque water (22 ± 1°C) containing a hidden escape platform.[15][16][17]

  • Acquisition Phase (4-5 days):

    • Conduct 4 trials per day for each rat.

    • Place the rat in the water facing the pool wall at one of four starting positions.

    • Allow the rat to swim and find the hidden platform. If the platform is not found within 60-90 seconds, guide the rat to it.[16]

    • Allow the rat to remain on the platform for 15-30 seconds.[16]

    • Record the escape latency (time to find the platform) and path length using a video tracking system.

  • Probe Trial (Day 6):

    • Remove the platform from the pool.

    • Allow the rat to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

Gut Microbiota Analysis

Objective: To assess the impact of this compound™ on the composition and diversity of the gut microbiome.

Protocol:

  • Fecal Sample Collection: Collect fresh fecal pellets from each rat at baseline and at the end of the dietary intervention period.

  • Sample Storage: Immediately freeze samples at -80°C.

  • DNA Extraction: Extract microbial DNA from the fecal samples using a commercially available kit.

  • 16S rRNA Gene Sequencing: Amplify the V3-V4 hypervariable region of the 16S rRNA gene and perform high-throughput sequencing.

  • Bioinformatic Analysis: Analyze the sequencing data to determine the relative abundance of different bacterial taxa, alpha diversity (within-sample diversity), and beta diversity (between-sample diversity).[18][19]

Data Presentation

Quantitative data should be summarized in the following tables for clear comparison between the Control and this compound™ groups.

Table 1: Body Weight and Food/Water Intake

ParameterControl Group (Mean ± SEM)This compound™ Group (Mean ± SEM)p-value
Initial Body Weight (g)
Final Body Weight (g)
Body Weight Gain (g)
Daily Food Intake (g)
Daily Water Intake (mL)

Table 2: Oral Glucose Tolerance Test (OGTT) Data

Time (min)Blood Glucose (mg/dL) - ControlBlood Glucose (mg/dL) - this compound™Plasma Insulin (ng/mL) - ControlPlasma Insulin (ng/mL) - this compound™
0
15
30
60
90
120
AUC

Table 3: Indirect Calorimetry Data

ParameterControl Group (Mean ± SEM)This compound™ Group (Mean ± SEM)p-value
Light Cycle
VO2 (mL/kg/hr)
VCO2 (mL/kg/hr)
RER
Energy Expenditure (kcal/kg/day)
Dark Cycle
VO2 (mL/kg/hr)
VCO2 (mL/kg/hr)
RER
Energy Expenditure (kcal/kg/day)

Table 4: Morris Water Maze Performance

ParameterControl Group (Mean ± SEM)This compound™ Group (Mean ± SEM)p-value
Acquisition Phase
Escape Latency (s) - Day 1
Escape Latency (s) - Day 4
Probe Trial
Time in Target Quadrant (%)
Platform Crossings (n)

Table 5: Gut Microbiota Composition (Relative Abundance %)

Phylum/GenusControl Group (Mean ± SEM)This compound™ Group (Mean ± SEM)p-value
Firmicutes
Bacteroidetes
Lactobacillus
Bifidobacterium
Alpha Diversity (Shannon Index)

Signaling Pathways and Logical Relationships

Hypothesized Signaling Pathway of this compound™ on Glucose Metabolism

palatinose_pathway This compound This compound™ Ingestion slow_hydrolysis Slow Hydrolysis in Small Intestine This compound->slow_hydrolysis slow_absorption Slow Absorption of Glucose & Fructose slow_hydrolysis->slow_absorption lower_glucose Lower & Slower Rise in Blood Glucose slow_absorption->lower_glucose lower_insulin Reduced Insulin Secretion lower_glucose->lower_insulin improved_sensitivity Improved Insulin Sensitivity lower_insulin->improved_sensitivity Long-term effect

Caption: Hypothesized pathway of this compound™ on glucose metabolism.

Logical Flow of Cognitive Assessment

cognitive_assessment_flow start Start MWM Testing acquisition Acquisition Phase (Days 1-4) start->acquisition probe Probe Trial (Day 6) acquisition->probe data_collection Data Collection (Escape Latency, Path Length, Time in Quadrant) probe->data_collection analysis Statistical Analysis (Comparison between groups) data_collection->analysis conclusion Conclusion on Spatial Learning & Memory analysis->conclusion

Caption: Logical flow of the Morris Water Maze for cognitive assessment.

Safety Considerations

Based on existing literature, this compound™ is considered safe for consumption in rats, even at high doses.[1][2][7] No adverse effects on body weight, food consumption, or clinical observations were reported in a 13-week toxicity study with dietary levels up to 10%.[7] Nevertheless, daily clinical observations for any signs of toxicity or distress should be a standard part of the experimental protocol.

Conclusion

This comprehensive experimental design provides a robust framework for investigating the multifaceted physiological effects of this compound™ in a Sprague-Dawley rat model. The detailed protocols and data presentation formats will enable researchers to generate high-quality, reproducible data to further elucidate the potential health benefits of this unique carbohydrate.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Enzymatic Production of Palatinose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale enzymatic production of Palatinose (B82088) (isomaltulose). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental and production processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it produced enzymatically?

A1: this compound, also known as isomaltulose, is a structural isomer of sucrose (B13894).[1] It is a disaccharide composed of glucose and fructose (B13574) linked by an α-1,6-glycosidic bond, unlike the α-1,2 linkage in sucrose.[2][3] This structural difference results in a slower digestion rate and a lower glycemic index (GI of 32) compared to sucrose.[3][4]

The large-scale production of this compound is a biotechnological process that utilizes the enzyme sucrose isomerase (EC 5.4.99.11), also known as isomaltulose synthase.[2] This enzyme, sourced from microorganisms like Protaminobacter rubrum or Serratia plymuthica, rearranges the bond between the glucose and fructose molecules of sucrose to form isomaltulose.[2][5] The process typically involves reacting a concentrated sucrose solution with either the isolated enzyme or whole microbial cells that produce the enzyme.[6][7]

Q2: What are the main advantages of using immobilized enzymes or cells for this compound production?

A2: Using immobilized enzymes or whole cells is a key strategy for cost-effective, large-scale this compound production. The primary advantages include:

  • Reusability: Immobilized biocatalysts can be easily separated from the product mixture and reused for multiple reaction cycles, which significantly reduces the overall production cost.[8][9][10]

  • Process Simplification: Separation of the catalyst from the product is straightforward, simplifying downstream purification processes.[9][10]

  • Enhanced Stability: Immobilization often increases the operational stability of the enzyme, making it more resistant to changes in temperature and pH.[8][7][9]

  • Continuous Production: Immobilized systems are well-suited for continuous production in packed bed reactors, leading to higher productivity.[5]

Q3: What are the common byproducts in enzymatic this compound synthesis, and how do they affect the process?

A3: While sucrose isomerase primarily converts sucrose to this compound, it can also produce other sugars as byproducts. The most common byproducts are:

  • Trehalulose (B37205): Another isomer of sucrose. The ratio of this compound to trehalulose produced depends heavily on the microbial source of the enzyme.[5][11] For instance, enzymes from Serratia plymuthica typically yield about 80% this compound and 7% trehalulose.[12]

  • Glucose and Fructose: These monosaccharides are formed due to the hydrolytic side-activity of the sucrose isomerase, where the enzyme cleaves sucrose instead of isomerizing it.[13] This activity can be more pronounced at non-optimal pH or higher temperatures.[11]

These byproducts complicate the downstream purification process, as they need to be separated from the final this compound product to achieve high purity.[14] Their presence can reduce the final yield and increase purification costs.

Q4: Why is the thermal stability of sucrose isomerase a significant challenge?

A4: The low thermal stability of most naturally occurring sucrose isomerases is a major bottleneck for industrial applications.[11][15] Most of these enzymes are mesophilic, with optimal activity between 30-40°C, and they rapidly lose activity at temperatures above this range.[11][15] Industrial processes often benefit from higher temperatures (e.g., 40-50°C) which can increase reaction rates, improve substrate solubility, and reduce the risk of microbial contamination.[13] Therefore, significant research effort is focused on improving the thermostability of sucrose isomerase through protein engineering and site-directed mutagenesis.[11][13]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the large-scale enzymatic production of this compound.

Problem 1: Low this compound Yield
Potential Cause Recommended Action
Suboptimal Reaction Conditions Verify and optimize reaction parameters. The optimal pH for most sucrose isomerases is between 5.0 and 6.0.[15] The optimal temperature is typically 30-40°C.[11][13] Ensure the sucrose concentration is appropriate; very high concentrations can sometimes lead to substrate inhibition, while low concentrations will limit the overall output.
Low Enzyme Activity The enzyme may have denatured due to improper storage or handling. Use a fresh batch of enzyme or one stored under recommended conditions. If using an immobilized enzyme, consider enzyme leakage from the support or deactivation over repeated cycles.[7]
Byproduct Formation Excessive formation of glucose and fructose suggests significant hydrolytic activity. This can be exacerbated by temperatures above the optimum for isomerization.[13] Consider lowering the reaction temperature. The formation of trehalulose is enzyme-dependent; if its levels are too high, consider sourcing a sucrose isomerase from a different microorganism known for higher this compound selectivity.[5][11]
Enzyme Inhibition The reaction can be inhibited by the accumulation of products, such as glucose.[16] If operating in a batch reactor, this can slow the reaction over time. A continuous flow reactor or fed-batch system might mitigate this issue.
Problem 2: Poor Reusability of Immobilized Enzyme
Potential Cause Recommended Action
Enzyme Leaking Enzyme leakage from the immobilization matrix is a common issue, especially with methods like simple adsorption or entrapment.[9] Consider using covalent binding or cross-linking methods for a more robust attachment.[17] Using composite materials for encapsulation can also enhance mechanical strength and reduce leakage.[8][10]
Mechanical Instability of Support The support material (e.g., alginate beads, chitosan) may be degrading under the physical stress of a large-scale reactor (e.g., stirring, high flow rates). Evaluate the physical properties of your support material. Cross-linking the support can often improve its mechanical stability.[17]
Enzyme Deactivation The enzyme may be deactivating over time due to harsh reaction conditions or the presence of denaturing agents. Ensure the pH and temperature are within the stable range for the immobilized enzyme. After each cycle, wash the immobilized enzyme with a suitable buffer to remove any residual products or contaminants that might cause deactivation.
Fouling of the Support The surface of the immobilized support can become fouled with impurities from the substrate or byproducts, blocking the enzyme's active sites. Implement a washing step between cycles using appropriate buffers or mild detergents to clean the support surface.
Problem 3: Difficulty in Product Purification
Potential Cause Recommended Action
High Concentration of Byproducts The presence of significant amounts of unreacted sucrose, trehalulose, glucose, and fructose makes crystallization of pure this compound difficult. Optimize the enzymatic reaction to maximize conversion and minimize byproduct formation.
Color Formation At elevated temperatures, Maillard reactions can occur between the reducing sugar (this compound) and any amino acids present, leading to coloration.[2] Ensure the reaction and downstream processing temperatures are controlled. Using a purified enzyme source rather than whole cells can reduce the presence of proteins and amino acids.
Inefficient Crystallization This compound has different solubility properties compared to sucrose.[2] The crystallization process (temperature, solvent, seeding) must be optimized specifically for this compound. The presence of other sugars can interfere with crystal formation. Initial purification steps like ion exchange chromatography are crucial to remove charged molecules and some byproducts before crystallization.[6]

Quantitative Data Summary

Table 1: Comparison of Reaction Parameters and Yields for this compound Production
Enzyme Source / BiocatalystImmobilization MethodSubstrate Conc. (g/L)Temp (°C)pHYield / Conversion RateReference
Recombinant StrainChitosan (B1678972) with glutaraldehyde (B144438) cross-linking600304.587.8% yield[17]
Serratia plymuthica cellsImmobilized in chitosan400 (40%)--Complete conversion in 4h[12]
Erwinia sp. D12Alginate-gelatin embedding--5.4893.66% yield (327.83 g/L)[9]
Raoultella terrigena (Pal-2)Free enzyme400405.581.7% conversion[4]
Pantoea dispersa UQ68JFree enzyme-30-35-Up to 91% isomaltulose[11]
Table 2: Kinetic Parameters of Sucrose Isomerases
Enzyme SourceKm (mmol/L)Vmax (U/mg)Optimal Temp (°C)Optimal pHReference
Raoultella terrigena (Pal-2)62.9286.4405.5[4]
Erwinia sp. D12-19.8 U/mg (activity)~40-[13]

Note: Enzyme units (U) and specific conditions for their measurement may vary between studies.

Experimental Protocols

Protocol 1: Immobilization of Sucrose Isomerase on Chitosan Beads

This protocol is based on the adsorption and cross-linking method.[17]

Materials:

  • Chitosan flakes

  • Acetic acid solution (2%)

  • NaOH solution (1 M)

  • Glutaraldehyde solution (25%)

  • Sucrose Isomerase solution (e.g., 50 U/g chitosan)

  • Phosphate (B84403) buffer (pH 7.0)

Methodology:

  • Chitosan Bead Preparation: Dissolve 3.0% (w/v) chitosan in a 2% acetic acid solution with stirring. Drop the chitosan solution into a 1 M NaOH solution using a syringe to form beads. Leave the beads to harden for 2-3 hours.

  • Washing: Collect the beads and wash them thoroughly with deionized water until the wash water is neutral (pH ~7.0).

  • Enzyme Adsorption: Add the washed chitosan beads to the sucrose isomerase solution (e.g., 50 U of enzyme per gram of beads). Gently agitate at 4°C for 12-16 hours to allow for enzyme adsorption.

  • Cross-linking: Separate the beads from the enzyme solution. Add a 0.75% (v/v) glutaraldehyde solution to the beads and agitate gently for 2-4 hours at room temperature. This step cross-links the adsorbed enzyme, preventing leakage.

  • Final Washing: Decant the glutaraldehyde solution. Wash the beads extensively with phosphate buffer and then deionized water to remove any unreacted glutaraldehyde and non-specifically bound enzyme.

  • Storage: Store the immobilized enzyme beads at 4°C in a suitable buffer until use.

Protocol 2: Analysis of Sugars by High-Performance Liquid Chromatography (HPLC)

This protocol allows for the quantification of sucrose, this compound, trehalulose, glucose, and fructose.[14]

Materials:

  • HPLC system with a Refractive Index Detector (RID).

  • Amine-based or HILIC column suitable for carbohydrate analysis.

  • Mobile Phase: Acetonitrile/Water mixture (e.g., 75:25 v/v).

  • Standard solutions of sucrose, this compound, glucose, and fructose (known concentrations).

  • Reaction samples, diluted as necessary.

Methodology:

  • Sample Preparation: Take an aliquot from your reaction mixture. Centrifuge or filter (0.22 µm filter) to remove enzymes and particulates. Dilute the sample with the mobile phase to a concentration within the linear range of the detector.

  • HPLC System Setup: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the RID. Maintain a constant column temperature (e.g., 30-40°C).

  • Calibration: Inject known concentrations of the standard solutions (sucrose, this compound, etc.) to determine their retention times and to generate a calibration curve (peak area vs. concentration) for each sugar.

  • Sample Analysis: Inject the prepared reaction sample onto the HPLC system.

  • Data Analysis: Identify the peaks in the sample chromatogram based on the retention times of the standards. Quantify the concentration of each sugar by comparing its peak area to the corresponding calibration curve. The conversion or yield can then be calculated from these concentrations.

Visualizations

Enzymatic_Production_Workflow cluster_prep Preparation cluster_reaction Bioconversion cluster_purification Downstream Processing Sucrose Sucrose Solution (e.g., 600 g/L) Reactor Bioreactor (Batch or Continuous) pH: 4.5-6.0 Temp: 30-40°C Sucrose->Reactor Enzyme Sucrose Isomerase (Free or Immobilized) Enzyme->Reactor IonExchange Ion Exchange Chromatography Reactor->IonExchange Crude Product Mix Evaporation Evaporation IonExchange->Evaporation Crystallization Crystallization Evaporation->Crystallization FinalProduct Pure this compound Crystals Crystallization->FinalProduct

Caption: Workflow for the enzymatic production of this compound.

Enzymatic_Reaction_Pathway cluster_products Products Sucrose Sucrose (α-1,2 linkage) Enzyme Sucrose Isomerase Sucrose->Enzyme This compound This compound (Isomaltulose) (α-1,6 linkage) Enzyme->this compound Isomerization (Main Reaction) Trehalulose Trehalulose (Byproduct) Enzyme->Trehalulose Isomerization Hydrolysis Glucose + Fructose (Hydrolysis Byproducts) Enzyme->Hydrolysis Hydrolysis (Side Reaction)

Caption: Enzymatic conversion of sucrose to this compound and byproducts.

Troubleshooting_Low_Yield Start Low this compound Yield Check_Conditions Check Reaction Conditions (pH, Temp) Start->Check_Conditions Check_Enzyme Check Enzyme Activity / Age Check_Conditions->Check_Enzyme Optimal Action_Optimize Optimize pH and Temp for Isomerization Check_Conditions->Action_Optimize Not Optimal Check_Byproducts Analyze Byproduct Concentrations Check_Enzyme->Check_Byproducts Activity OK Action_ReplaceEnzyme Use Fresh / Active Enzyme Batch Check_Enzyme->Action_ReplaceEnzyme Low Activity Action_AdjustTemp Lower Temperature to Reduce Hydrolysis Check_Byproducts->Action_AdjustTemp High Glucose/ Fructose Action_ChangeEnzyme Consider Different Enzyme Source Check_Byproducts->Action_ChangeEnzyme High Trehalulose Result Yield Improved Action_Optimize->Result Action_ReplaceEnzyme->Result Action_AdjustTemp->Result Action_ChangeEnzyme->Result

Caption: Troubleshooting decision tree for low this compound yield.

References

Improving the sweetness profile of Palatinose-based formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Palatinose™ (isomaltulose). Here you will find troubleshooting guidance and frequently asked questions to assist in your formulation experiments, with a focus on improving the sweetness profile.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation process with this compound™.

Issue Potential Cause(s) Recommended Solution(s)
Formulation is not sweet enough. This compound™ has a mild sweetness, approximately 50% that of sucrose (B13894).[1][2]Blend with High-Intensity Sweeteners: Combine this compound™ with high-intensity sweeteners such as Acesulfame K, Sucralose, or Stevia (Rebaudioside A) to achieve the desired sweetness level.[3] A this compound™-Acesulfame K mixture, for example, has been shown to have a sweetness profile that closely matches sucrose.[3]
Undesirable aftertaste (bitter, metallic). High-intensity sweeteners used in combination with this compound™ can sometimes impart off-flavors.[4]Utilize Taste-Masking Agents: Incorporate flavor-masking agents or yeast extracts to cover up unwanted aftertastes.[4] Additionally, blending multiple high-intensity sweeteners can sometimes mitigate the off-notes of individual sweeteners.[5]
Certain active pharmaceutical ingredients (APIs) in the formulation may have an inherent bitterness.Employ Pharmaceutical Taste-Masking Techniques: Consider using established pharmaceutical taste-masking strategies such as polymer coating of the API, complexation with cyclodextrins, or the addition of specific bitterness-blocking agents.[6][7][8][9][10][11]
Poor mouthfeel (e.g., lack of body, dryness). Reduction of sugar content by replacing it with low-calorie sweeteners can lead to a less desirable mouthfeel.Incorporate Bulking Agents and Hydrocolloids: this compound™ itself provides bulk, but for further improvement, consider adding hydrocolloids like pectin (B1162225) or gums, or other bulking agents to enhance the viscosity and body of the formulation, creating a more pleasant mouthfeel.[12][13][14]
Inconsistent sweetness perception in sensory panel. Panelist fatigue, lack of proper training, or uncontrolled testing environment.Standardize Sensory Evaluation Protocol: Implement a rigorous sensory analysis protocol. This includes training panelists to recognize and scale sweetness intensity, randomizing sample presentation, and conducting tests in a controlled environment to minimize distractions.[15]
Difficulty in quantifying sweetener synergy. Lack of a systematic methodology to measure the combined effect of sweeteners.Utilize Isobolographic Analysis: Employ isobole analysis, a pharmacological method, to scientifically quantify the synergistic (superadditive) effects of sweetener blends.[16][17][18] This method helps in determining if the perceived sweetness of the mixture is greater than the additive effects of the individual components.[16][17][18]

Frequently Asked Questions (FAQs)

Q1: What is the sweetness profile of this compound™ compared to sucrose?

A1: this compound™ (isomaltulose) has a mild, natural sweetness that is approximately 40-50% that of sucrose.[1][2] It is characterized by a clean taste profile with no significant aftertaste.[1][3]

Q2: Can I replace sucrose with this compound™ on a 1:1 basis in my formulation?

A2: Yes, this compound™ can replace sucrose on a 1:1 scale in terms of bulk and texture. However, due to its lower relative sweetness, the final product will be less sweet. To achieve a comparable sweetness to a sucrose-based formulation, it is recommended to combine this compound™ with a high-intensity sweetener.

Q3: What are the benefits of using this compound™ in combination with high-intensity sweeteners?

A3: Combining this compound™ with high-intensity sweeteners offers a synergistic effect, where the resulting sweetness can be greater than the sum of the individual sweeteners.[19] This allows for a significant reduction in the concentration of high-intensity sweeteners, which can help in minimizing potential off-tastes.[5] Furthermore, this compound™ provides the bulk and mouthfeel that are often lacking in formulations sweetened solely with high-intensity sweeteners.[12]

Q4: What are some suitable high-intensity sweeteners to blend with this compound™?

A4: Common and effective high-intensity sweeteners to blend with this compound™ include Acesulfame Potassium (Acesulfame K), Sucralose, and Stevia extracts (e.g., Rebaudioside A, D, and M).[3][20][21] The choice of sweetener will depend on the desired sweetness profile, stability in the formulation, and regulatory considerations.

Q5: How can I mask the bitter aftertaste of some high-intensity sweeteners when blended with this compound™?

A5: Several strategies can be employed to mask bitterness. The use of specialized flavor-masking agents is a common approach. Additionally, certain yeast extracts have been shown to be effective in masking the off-tastes of high-intensity sweeteners like Stevia.[4] In pharmaceutical applications, techniques such as polymer coating of the bitter active ingredient or complexation with cyclodextrins can be utilized.[6][7][8][9][10][11]

Q6: Does this compound™ affect the stability of beverage formulations?

A6: this compound™ exhibits high stability in acidic conditions and at high temperatures, making it a suitable ingredient for beverages that undergo pasteurization.[1][2][3] Its stable molecular structure helps maintain the osmolality of the beverage throughout its shelf life.[1][3]

Q7: Is this compound™ suitable for formulations aimed at individuals with diabetes?

A7: Yes, this compound™ has a low glycemic index (GI of 32) and is digested more slowly than sucrose, resulting in a lower and slower rise in blood glucose levels. This makes it a suitable carbohydrate for formulations targeted at individuals who need to manage their blood sugar levels.

Quantitative Data on Sweetener Blends

The following table provides an illustrative example of the synergistic sweetness that can be achieved by blending this compound™ with a high-intensity sweetener, such as Acesulfame K. The values are presented as sucrose equivalency, which is the concentration of a sucrose solution that has the same perceived sweetness.

Disclaimer: The following data is for illustrative purposes to demonstrate the concept of sweetener synergy and may not represent the results of a specific experimental study. Actual results will vary depending on the formulation matrix and sensory panel.

This compound™ Concentration (% w/v) Acesulfame K Concentration (% w/v) Expected Sucrose Equivalency (%) (Additive Effect) Observed Sucrose Equivalency (%) (Synergistic Effect) Synergy (%)
50.013.54.528.6%
50.024.56.033.3%
100.016.07.525.0%
100.027.09.535.7%

Experimental Protocols

Protocol for Sensory Panel Evaluation of Sweetness Intensity

Objective: To determine the perceived sweetness intensity of this compound™-based formulations compared to sucrose solutions.

Materials:

  • Test formulations with varying concentrations of this compound™ and high-intensity sweeteners.

  • Reference sucrose solutions (e.g., 2%, 4%, 6%, 8%, 10% w/v in deionized water).

  • Deionized water for rinsing.

  • Unsalted crackers for palate cleansing.

  • Coded, identical tasting cups.

  • Sensory evaluation booths with controlled lighting and temperature.

  • Data collection software or paper ballots.

Panelists:

  • A panel of 10-15 trained sensory assessors. Panelists should be screened for their ability to detect and scale sweet taste.

Procedure:

  • Panelist Training: Prior to the evaluation, train panelists on the use of the rating scale (e.g., a 15-cm line scale anchored with "no sweetness" and "extremely sweet"). Familiarize them with the sucrose reference solutions to calibrate their perception of sweetness intensity.

  • Sample Preparation: Prepare all test formulations and sucrose reference solutions at least 24 hours in advance and store them at a consistent temperature (e.g., room temperature or refrigerated).

  • Sample Presentation: On the day of testing, present the samples to the panelists in a randomized and balanced order to minimize carry-over and order effects. Each sample should be coded with a random 3-digit number.

  • Evaluation:

    • Instruct panelists to rinse their mouth with deionized water before the first sample.

    • Panelists should take a standardized amount of the sample (e.g., 10 mL), swish it in their mouth for a few seconds, and then expectorate or swallow (maintain consistency).

    • Panelists then rate the perceived sweetness intensity on the provided scale.

    • Between samples, panelists should rinse their mouth thoroughly with water and eat a small piece of an unsalted cracker to cleanse their palate. A mandatory waiting period of at least 2 minutes between samples is recommended.

  • Data Analysis: Convert the ratings from the line scale to numerical values. Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences in sweetness intensity between the formulations.

Protocol for Time-Intensity (TI) Sensory Analysis

Objective: To evaluate the temporal profile of sweetness (onset, maximum intensity, and duration) in this compound™-based formulations.

Materials:

  • Same materials as in the sweetness intensity protocol.

  • Computerized time-intensity data collection system.

Procedure:

  • Panelist Training: Train panelists on the time-intensity methodology. They should be familiar with using the software to continuously record the perceived intensity of a taste attribute over time.

  • Evaluation:

    • The panelist starts the data collection by clicking a "start" button on the software interface.

    • Immediately after, they take the entire sample into their mouth.

    • They continuously rate the perceived sweetness intensity by moving a cursor on a digital scale for a predetermined duration (e.g., 60-120 seconds).[22][23]

    • After the evaluation period, they rinse their mouth and cleanse their palate as in the intensity protocol.

  • Data Analysis: The software will generate time-intensity curves for each panelist and sample. From these curves, key parameters can be extracted and analyzed statistically:

    • Imax: Maximum perceived intensity.

    • Tmax: Time to reach maximum intensity.

    • Dur: Total duration of perception.

    • AUC: Area under the curve, representing the total sensory experience.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase Formulation Formulation Development (this compound + HIS Blends) Randomization Sample Randomization & Coding Formulation->Randomization Sucrose_Ref Preparation of Sucrose References Tasting Controlled Tasting Session Sucrose_Ref->Tasting Panel_Training Sensory Panel Training & Calibration Panel_Training->Tasting Randomization->Tasting Data_Collection Data Collection (Intensity/TI) Tasting->Data_Collection Stats Statistical Analysis (ANOVA, etc.) Data_Collection->Stats Interpretation Interpretation of Results & Formulation Optimization Stats->Interpretation

Caption: Workflow for Sensory Evaluation of Sweetness.

Sweetness_Signaling_Pathway cluster_taste_bud Taste Bud Sweeteners Sweeteners (this compound, HIS) T1R2_T1R3 Sweet Taste Receptor (T1R2/T1R3) Sweeteners->T1R2_T1R3 Binds to G_Protein G-protein (Gustducin) T1R2_T1R3->G_Protein Activates PLC Phospholipase C G_Protein->PLC IP3 IP3 PLC->IP3 Ca_Release Ca2+ Release from ER IP3->Ca_Release TRPM5 TRPM5 Channel Ca_Release->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Brain Brain (Perception of Sweetness) Neurotransmitter->Brain

Caption: Simplified Signaling Pathway for Sweet Taste Perception.

Troubleshooting_Logic Start Problem: Low Sweetness Check_Concentration Is this compound concentration a 1:1 replacement for sucrose? Start->Check_Concentration Increase_Sweetness Action: Add High-Intensity Sweetener (HIS) Check_Concentration->Increase_Sweetness Yes Check_Aftertaste Is there a bitter/metallic aftertaste? Increase_Sweetness->Check_Aftertaste Mask_Aftertaste Action: Incorporate Flavor Maskers or blend HIS Check_Aftertaste->Mask_Aftertaste Yes Check_Mouthfeel Is the mouthfeel adequate? Check_Aftertaste->Check_Mouthfeel No Mask_Aftertaste->Check_Mouthfeel Improve_Mouthfeel Action: Add Bulking Agents or Hydrocolloids Check_Mouthfeel->Improve_Mouthfeel No End Optimized Formulation Check_Mouthfeel->End Yes Improve_Mouthfeel->End

Caption: Troubleshooting Logic for Sweetness Profile.

References

Palatinose™ Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Palatinose™ (isomaltulose) under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor contributing to the high stability of this compound™ in acidic conditions?

A1: The exceptional stability of this compound™ in acidic environments is attributed to its unique molecular structure. It is composed of glucose and fructose (B13574) units linked by a strong α-1,6-glycosidic bond.[1][2][3] This bond is significantly more resistant to acid hydrolysis compared to the α-1,2-glycosidic bond found in sucrose (B13894).[1]

Q2: How does the stability of this compound™ compare to that of sucrose in acidic beverages?

A2: this compound™ exhibits significantly higher stability than sucrose in acidic beverages.[1][4] For instance, in isotonic sports drinks with a pH typically below 3, this compound™ maintains its integrity, ensuring a stable osmolality throughout the product's shelf life.[2] In contrast, sucrose will hydrolyze into glucose and fructose under the same conditions, altering the sensory profile and nutritional properties of the beverage.[5]

Q3: What are the degradation products of this compound™ under forced acidic conditions?

A3: Under forced acidic conditions that lead to hydrolysis, this compound™ breaks down into its constituent monosaccharides: glucose and fructose.

Q4: Can this compound™ undergo Maillard browning?

A4: Yes, as a reducing sugar, this compound™ can participate in the Maillard reaction, which leads to browning and flavor development. However, this reaction typically occurs at elevated temperatures, with coloration becoming noticeable at around 140°C.[3]

Q5: What is the thermal stability of this compound™?

A5: this compound™ is considered to have high thermal stability, making it suitable for processes like pasteurization and baking.[4] However, some studies suggest its thermal stability might be slightly lower than that of sucrose.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected degradation of this compound™ in an acidic formulation. 1. Extreme pH and Temperature: While highly stable, prolonged exposure to very low pH (e.g., <2) combined with high temperatures can lead to some hydrolysis. 2. Enzymatic Contamination: Presence of α-glucosidases can catalyze the hydrolysis of this compound™.1. Verify pH and Temperature: Accurately measure the pH and temperature of your formulation. If possible, adjust to a less extreme range. 2. Buffer System: Ensure the buffer system used is appropriate and stable. 3. Raw Material Purity: Check the certificate of analysis for your this compound™ raw material to ensure there are no enzymatic impurities. 4. Enzyme Inactivation: If enzymatic contamination is suspected, consider a heat treatment step (if appropriate for the formulation) to denature any enzymes.
Inconsistent analytical results when quantifying this compound™ stability. 1. Inadequate HPLC Method: The HPLC method may not be stability-indicating, meaning it cannot separate this compound™ from its degradation products (glucose and fructose). 2. Improper Sample Preparation: Incorrect dilution, filtration, or handling of samples can lead to variability. 3. Detector Issues: The refractive index detector (RID) commonly used for sugar analysis can be sensitive to temperature and mobile phase composition fluctuations.1. Method Validation: Develop and validate a stability-indicating HPLC method. Ensure adequate resolution between this compound™, glucose, and fructose. (See Experimental Protocol section). 2. Standardize Sample Preparation: Document and strictly follow a standard operating procedure (SOP) for sample preparation. 3. Detector Equilibration: Allow the RID to fully equilibrate before running samples. Maintain a stable column and detector temperature.
Browning or color change in a this compound™-containing product during thermal processing. Maillard Reaction: The interaction of this compound™ (a reducing sugar) with amino acids or proteins at elevated temperatures is causing the Maillard reaction.1. Temperature and Time Control: Optimize the heating temperature and duration to minimize the extent of the Maillard reaction. 2. pH Adjustment: The Maillard reaction is pH-dependent. Adjusting the pH of the formulation may help to control the rate of browning. 3. Formulation Modification: If possible, consider the type and concentration of amino acids in the formulation.

Quantitative Data on this compound™ Stability

pH Range Temperature Stability Profile Comparison to Sucrose
< 3 (Highly Acidic) Ambient (20-25°C)Very High StabilitySignificantly more stable
< 3 (Highly Acidic) Elevated (e.g., Pasteurization)High StabilitySubstantially more stable
3 - 5 (Acidic) Ambient to ElevatedExcellent StabilityMuch more stable
5 - 7 (Weakly Acidic to Neutral) Ambient to ElevatedExcellent StabilityMore stable
> 7 (Alkaline) Ambient to ElevatedGenerally StableInformation on direct comparison is limited, but both are more susceptible to degradation at very high pH and temperature.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound™ Quantification

This protocol outlines a general method for the quantification of this compound™ and its primary degradation products, glucose and fructose. Method optimization and validation are crucial for specific applications.

Objective: To develop a stability-indicating HPLC method to separate and quantify this compound™, glucose, and fructose.

Materials and Reagents:

  • This compound™ reference standard

  • Glucose reference standard

  • Fructose reference standard

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a Refractive Index Detector (RID)

  • Amino-propyll, Aminex, or a suitable carbohydrate analysis column

Chromatographic Conditions (Example):

  • Column: Amino-propyl column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector Temperature: 35°C

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare individual stock solutions of this compound™, glucose, and fructose in the mobile phase. Create a mixed standard solution containing all three components at known concentrations.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound™.

    • Dissolve and dilute the sample with the mobile phase to a concentration within the linear range of the method.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Inject the mixed standard solution to determine the retention times and response factors for each component.

    • Inject the prepared samples.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to this compound™, glucose, and fructose in the sample chromatograms based on the retention times from the standard.

    • Calculate the concentration of each component in the sample using the peak areas and the response factors from the standard.

    • The percentage of degradation can be calculated by the decrease in this compound™ concentration and the corresponding increase in glucose and fructose concentrations over time.

Protocol 2: Forced Degradation Study of this compound™

This protocol provides a framework for conducting a forced degradation study to understand the degradation pathways of this compound™ and to validate the stability-indicating nature of the analytical method.

Objective: To investigate the degradation of this compound™ under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis:

    • Prepare a solution of this compound™ in 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Prepare a solution of this compound™ in 0.1 M NaOH.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound™ in 3% hydrogen peroxide.

    • Keep at room temperature for a defined period, protected from light.

  • Thermal Degradation:

    • Store solid this compound™ powder and a solution in a calibrated oven at an elevated temperature (e.g., 80°C).

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose a solution of this compound™ to a light source providing both UV and visible light (as per ICH Q1B guidelines).

    • A control sample should be wrapped in aluminum foil to protect it from light.

Procedure:

  • Prepare solutions of this compound™ under the different stress conditions as described above.

  • At each time point, withdraw an aliquot of the sample.

  • Prepare the sample for HPLC analysis as described in Protocol 1 (including neutralization for acid and base hydrolysis samples).

  • Analyze the samples using the validated stability-indicating HPLC method.

  • Analyze the degradation products using a mass spectrometer (LC-MS) to confirm their identity (glucose and fructose).

Data Analysis:

  • Calculate the percentage of this compound™ remaining at each time point for each stress condition.

  • Identify and quantify the major degradation products.

  • Determine the degradation pathway under each stress condition.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Interpretation start Start: this compound™ Sample stress Apply Stress Conditions (pH, Temp, Light, Oxidizing Agent) start->stress sampling Collect Samples at Defined Time Intervals stress->sampling prep Prepare Samples for Analysis (Dilution, Neutralization, Filtration) sampling->prep hplc Stability-Indicating HPLC Analysis prep->hplc lcms LC-MS Analysis for Degradant Identification prep->lcms quant Quantification of this compound™ and Degradation Products hplc->quant pathway Elucidate Degradation Pathway lcms->pathway kinetics Determine Degradation Kinetics quant->kinetics report Generate Stability Report kinetics->report pathway->report

Caption: Experimental Workflow for this compound™ Forced Degradation Study.

troubleshooting_flow cluster_investigation Initial Investigation cluster_solutions Potential Solutions start Problem: Unexpected This compound™ Degradation check_params Verify Experimental Parameters (pH, Temperature) start->check_params check_method Review Analytical Method (Stability-Indicating?) start->check_method check_material Check Raw Material Purity (CoA, Contaminants) start->check_material adjust_params Adjust pH/Temperature check_params->adjust_params validate_method Develop/Validate HPLC Method check_method->validate_method source_material Source High-Purity This compound™ check_material->source_material inactivate_enzyme Consider Enzyme Inactivation Step check_material->inactivate_enzyme If enzymatic contamination suspected end Problem Resolved adjust_params->end Resolved validate_method->end Resolved source_material->end Resolved inactivate_enzyme->end Resolved

Caption: Troubleshooting Logic for Unexpected this compound™ Degradation.

References

Technical Support Center: Overcoming Solubility Challenges of Palatinose™ in Concentrated Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues associated with Palatinose™ (isomaltulose) in concentrated solutions.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound™ in water?

This compound™, a disaccharide composed of glucose and fructose (B13574), has a lower solubility in water compared to sucrose (B13894).[1] At 20°C, its solubility is approximately 29 grams per 100 grams of aqueous solution.[2] The solubility of this compound™ is highly dependent on temperature, increasing as the temperature rises.

Q2: How does the solubility of this compound™ compare to other common sugars?

This compound™ is less soluble than sucrose and fructose. For instance, at 50°C, the solubility of this compound™ is about half that of sucrose.

Q3: What are the main challenges when preparing concentrated this compound™ solutions?

The primary challenges include the slow dissolution rate at lower temperatures and the tendency for the solution to become supersaturated, which can lead to crystallization upon cooling or over time.

Q4: Is this compound™ stable in solution?

Yes, this compound™ exhibits high stability in acidic environments, even at elevated temperatures.[3] This property makes it suitable for a wide range of applications where pH stability is crucial.

Q5: Can I autoclave a this compound™ solution?

While this compound™ is more heat-stable than sucrose, prolonged exposure to high temperatures during autoclaving could potentially lead to some degradation. It is advisable to sterile-filter concentrated this compound™ solutions whenever possible.

Troubleshooting Guide

Issue 1: this compound™ is not dissolving or is dissolving very slowly.
Potential Cause Troubleshooting Steps
Low Temperature The solubility of this compound™ is significantly influenced by temperature. Gently warm the solution while stirring to increase the dissolution rate. Refer to the solubility data in Table 1 for temperature-specific guidance.
Insufficient Agitation Continuous and vigorous stirring is essential for dissolving this compound™, especially at high concentrations. Use a magnetic stirrer for consistent mixing.
High Concentration You may be attempting to create a solution that exceeds the solubility limit at the current temperature. Refer to Table 1 and consider preparing a less concentrated solution or increasing the temperature.
Issue 2: The this compound™ solution is clear at a high temperature but forms crystals upon cooling.
Potential Cause Troubleshooting Steps
Supersaturation The solution was prepared at a high temperature where solubility is higher, and upon cooling, it became supersaturated and unstable.
Controlled Cooling: Cool the solution slowly while gently stirring. Rapid cooling can shock the solution and induce rapid crystallization.
Seeding Prevention: Ensure all this compound™ crystals are fully dissolved before cooling. Undissolved crystals can act as nucleation sites.
Addition of Crystallization Inhibitors: Consider adding a small percentage of other saccharides, such as fructose or glucose, which can interfere with crystal lattice formation and inhibit crystallization. A patented syrup formulation includes glucose, fructose, and trehalulose (B37205) to prevent crystallization.[4]
Issue 3: The concentrated this compound™ solution appears cloudy or hazy.
Potential Cause Troubleshooting Steps
Incomplete Dissolution Microscopic, undissolved this compound™ particles may be present. Try gently heating the solution while stirring to ensure complete dissolution.
Impurities Ensure you are using a high-purity grade of this compound™ and deionized or distilled water. Impurities can act as nucleation sites for crystallization.

Data Presentation

Table 1: Solubility of this compound™ in Water at Different Temperatures

Temperature (°C)Solubility ( g/100 g solution)
10~24
2029[2]
30~35
40~42
50~50
60~58
80~70

Data estimated from the solubility curve provided in technical documentation.[2]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound™ Solution (e.g., 50% w/v)

Objective: To prepare a stable, concentrated aqueous solution of this compound™.

Materials:

  • This compound™ (high-purity grade)

  • Deionized or distilled water

  • Sterile beaker or flask

  • Magnetic stirrer and stir bar

  • Heating plate

  • Sterile filtration unit (0.22 µm filter)

Methodology:

  • Initial Mixing: To a sterile beaker, add the desired volume of deionized water (e.g., for a 50% w/v solution, start with approximately 60-70% of the final volume).

  • Gradual Addition: While stirring continuously with a magnetic stirrer, slowly add the calculated amount of this compound™ powder.

  • Controlled Heating: Gently heat the solution to 50-60°C while continuing to stir. Do not exceed 80°C to prevent potential degradation.

  • Complete Dissolution: Continue heating and stirring until all this compound™ crystals are completely dissolved and the solution is clear.

  • Cooling: Turn off the heat and allow the solution to cool slowly to room temperature with gentle stirring.

  • Final Volume Adjustment: Once at room temperature, transfer the solution to a volumetric flask and add deionized water to reach the final desired volume.

  • Sterilization: Sterile-filter the solution using a 0.22 µm filter into a sterile storage container.

Protocol 2: Preparation of a Crystallization-Inhibited Concentrated this compound™ Solution

Objective: To prepare a high-concentration this compound™ solution with reduced risk of crystallization.

Materials:

  • This compound™ (high-purity grade)

  • Fructose (high-purity grade)

  • Glucose (high-purity grade)

  • Deionized or distilled water

  • Sterile beaker or flask

  • Magnetic stirrer and stir bar

  • Heating plate

  • Sterile filtration unit (0.22 µm filter)

Methodology:

  • Prepare Sugar Blend: Create a dry blend of the sugars. For example, a mixture of 80% this compound™, 10% Fructose, and 10% Glucose by weight.

  • Initial Mixing: Add the desired volume of deionized water to a sterile beaker.

  • Gradual Addition: While stirring, slowly add the sugar blend to the water.

  • Controlled Heating: Gently heat the solution to 50-60°C while stirring.

  • Complete Dissolution: Continue heating and stirring until the solution is completely clear.

  • Slow Cooling: Allow the solution to cool slowly to room temperature with gentle stirring.

  • Final Volume and Sterilization: Adjust to the final volume with deionized water and sterile-filter the solution.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stabilization Stabilization & Sterilization start Start add_water Add Deionized Water to Beaker start->add_water add_this compound Gradually Add this compound™ Powder add_water->add_this compound heat_stir Heat (50-60°C) & Stir add_this compound->heat_stir dissolved Visually Confirm Complete Dissolution heat_stir->dissolved cool Slowly Cool to Room Temperature dissolved->cool adjust_volume Adjust to Final Volume cool->adjust_volume filter Sterile Filter (0.22 µm) adjust_volume->filter end Stable Concentrated Solution filter->end

Caption: Workflow for preparing a stable concentrated this compound™ solution.

troubleshooting_logic start Issue: this compound™ Not Dissolving check_temp Is the solution being heated? start->check_temp check_agitation Is the solution being stirred vigorously? check_temp->check_agitation Yes increase_temp Action: Increase temperature (see Table 1) check_temp->increase_temp No check_concentration Is the concentration within solubility limits? check_agitation->check_concentration Yes increase_agitation Action: Increase stirring speed check_agitation->increase_agitation No recalculate Action: Recalculate and adjust concentration or temperature check_concentration->recalculate No resolved Issue Resolved check_concentration->resolved Yes increase_temp->resolved increase_agitation->resolved recalculate->resolved

Caption: Troubleshooting logic for this compound™ dissolution issues.

References

Technical Support Center: Optimizing Palatinose Concentration for Desired Osmotic Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Palatinose™ (isomaltulose) for its unique osmotic properties in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for controlling osmotic properties?

A1: this compound™, or isomaltulose, is a disaccharide composed of glucose and fructose, similar to sucrose (B13894). However, the bond between its constituent monosaccharides is an α-1,6-glycosidic bond, which is more stable than the α-1,2 bond in sucrose.[1] This stability, particularly in acidic conditions, prevents its breakdown and a subsequent increase in osmolality over time, making it an ideal excipient for maintaining stable osmotic pressure in solutions.[2][3]

Q2: How does the osmolality of this compound solutions compare to sucrose solutions?

A2: On a molar basis, this compound and sucrose contribute equally to the osmolality of a solution because they have the same molecular weight (342.30 g/mol ).[4] However, due to its higher stability, the osmolality of a this compound solution remains constant under conditions where sucrose might hydrolyze, such as in acidic environments, which would double the number of osmotic particles and increase the osmolality.[2]

Q3: What is the solubility of this compound in water?

A3: The solubility of this compound in water is lower than that of sucrose at room temperature. At 20°C, the solubility of this compound is approximately 29 g/100 g of solution.[2] Its solubility increases with temperature.

Q4: Can I use a refractometer to determine the concentration of my this compound solution?

A4: Yes, the refractive index of this compound solutions is identical to that of sucrose solutions at the same concentration. Therefore, refractometry can be a convenient method for determining the concentration of a pure this compound solution.

Q5: Is this compound suitable for use in cell culture media to adjust osmolality?

A5: Yes, this compound can be used to adjust the osmolality of cell culture media. Its stability and slow metabolism by most cells make it a suitable osmoticum. However, it is crucial to determine the optimal concentration for your specific cell line, as significant deviations from isotonic conditions can affect cell viability and function. The osmolality of standard cell culture media is typically in the range of 260 to 320 mOsm/kg.

Data Presentation

Table 1: Calculated Osmolality of this compound Solutions

The osmolality of this compound solutions can be calculated using the following linear equation derived from experimental data: Osmolality (mOsm/kg) = -14.19 + 33.35 * Concentration (% w/w).

Concentration (% w/w)Calculated Osmolality (mOsm/kg)
119.16
5152.56
10319.31
15486.06
20652.81
25819.56
29952.96
Table 2: Comparison of Osmotic Properties: this compound vs. Sucrose
PropertyThis compound (Isomaltulose)Sucrose
Molecular Weight ( g/mol ) 342.30342.30
Osmolality Contribution (per mole) EqualEqual
Solubility in water (20°C) ~29 g/100g solution[2]~67 g/100g solution
Stability in Acidic pH High[2][3]Low (hydrolyzes to glucose and fructose)[2]
Hygroscopicity Very low[3]Moderate
Glycemic Index 32[1]65

Troubleshooting Guides

Issue 1: this compound is difficult to dissolve or precipitates out of solution.
  • Possible Cause: You may be exceeding the solubility limit of this compound at the current temperature.

    • Solution:

      • Gently warm the solution while stirring to increase the solubility of this compound. Avoid boiling for extended periods to prevent evaporation and changes in concentration.

      • Prepare the solution at a slightly higher temperature than your experimental conditions and then allow it to cool slowly to the desired temperature.

      • If preparing a highly concentrated solution, consider creating a supersaturated solution by heating to a higher temperature to fully dissolve the this compound, and then cooling it carefully. Be aware that supersaturated solutions are unstable and can crystallize.

  • Possible Cause: The solution is cooling too quickly, causing rapid crystallization.

    • Solution: Allow the heated, concentrated solution to cool to room temperature slowly and without agitation. Transferring the solution to a pre-warmed container can also help slow the cooling process.

  • Possible Cause: Presence of nucleation sites.

    • Solution: Ensure all glassware is clean and free of scratches or particulate matter that could act as nucleation sites for crystallization.

Issue 2: The measured osmolality of my solution is different from the calculated theoretical value.
  • Possible Cause: Inaccurate measurement of this compound or solvent.

    • Solution: Double-check all mass and volume measurements. Use calibrated balances and volumetric flasks for accurate solution preparation.

  • Possible Cause: The osmometer is not calibrated correctly.

    • Solution: Calibrate your osmometer according to the manufacturer's instructions using standard calibration solutions. A typical two-point calibration uses a zeroing solution (deionized water) and a standard solution (e.g., 300 mOsm/kg NaCl).

  • Possible Cause: The solution is not homogenous.

    • Solution: Ensure the this compound is completely dissolved and the solution is thoroughly mixed before taking a measurement.

Experimental Protocols

Protocol 1: Preparation of a Saturated this compound Solution at Room Temperature (20°C)
  • Determine Required Volume: Decide on the final volume of the saturated solution needed for your experiment.

  • Weigh this compound: Weigh out slightly more than 29g of this compound for every 71g of deionized water. (This corresponds to the solubility of ~29 g/100 g solution).

  • Dissolution: Add the this compound to the deionized water in a clean beaker or flask.

  • Stirring: Stir the solution vigorously using a magnetic stirrer at room temperature.

  • Equilibration: Continue stirring for at least one hour to ensure the solution reaches saturation. You should observe a small amount of undissolved this compound at the bottom of the container.

  • Separation: Carefully decant or filter the supernatant (the clear, saturated solution) to separate it from the undissolved solid.

Protocol 2: Experimental Determination of Osmolality using a Freezing Point Depression Osmometer
  • Instrument Calibration:

    • Perform a two-point calibration of the osmometer.

    • Use deionized water as the zero point (0 mOsm/kg).

    • Use a standard solution of known osmolality (e.g., 300 mOsm/kg NaCl) for the second point.

    • Follow the specific calibration instructions provided by your osmometer's manufacturer.

  • Sample Preparation:

    • Ensure your this compound solution is at room temperature and well-mixed.

    • Pipette the required sample volume (as specified by the osmometer manufacturer) into a clean sample tube.

  • Measurement:

    • Place the sample tube into the osmometer.

    • Initiate the measurement cycle. The instrument will supercool the sample and then induce freezing.

    • The freezing point depression is measured and converted to an osmolality reading (in mOsm/kg).

  • Data Recording: Record the osmolality reading. For best practice, perform the measurement in triplicate and calculate the average.

Mandatory Visualizations

Experimental_Workflow_Osmolality cluster_prep Solution Preparation cluster_cal Osmometer Calibration cluster_meas Measurement A Weigh this compound & Solvent B Dissolve with Stirring (Apply Gentle Heat if Necessary) A->B C Cool to Room Temperature B->C F Pipette Sample into Tube C->F D Zero with Deionized Water E Calibrate with Standard Solution D->E E->F G Measure Freezing Point Depression F->G H Record Osmolality (mOsm/kg) G->H

Caption: Workflow for preparing a this compound solution and measuring its osmolality.

Troubleshooting_Crystallization Start Issue: This compound Precipitation Q1 Is the solution supersaturated? Start->Q1 A1_Yes Slow down the cooling rate. Use clean, scratch-free glassware. Q1->A1_Yes Yes A1_No Is the solution at room temperature? Q1->A1_No No A2_Yes Concentration exceeds solubility limit. Reduce concentration or gently heat. A1_No->A2_Yes Yes A2_No Increase temperature to dissolve, then cool slowly. A1_No->A2_No No

Caption: Decision tree for troubleshooting this compound precipitation issues.

References

Technical Support Center: Palatinose™ (Isomaltulose) High-Dosage Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential gastrointestinal (GI) tolerance issues when using Palatinose (B82088)™ at high dosages in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound™ and how is it digested?

A1: this compound™ is the brand name for isomaltulose, a disaccharide carbohydrate composed of glucose and fructose (B13574) linked by a strong α-1,6-glycosidic bond.[1][2] Unlike the α-1,2 bond in sucrose (B13894), this linkage is hydrolyzed much more slowly—about 4 to 5 times slower—by enzymes in the small intestine.[1][3] This slow but complete digestion means that this compound™ provides the full 4 kcal/g of carbohydrate energy, but it is released gradually along the entire length of the small intestine rather than all at once in the upper part.[1][4]

Q2: Why is this compound™ generally considered to have high gastrointestinal tolerance?

A2: Its high GI tolerance is attributed to its slow and complete hydrolysis and absorption in the small intestine.[2][4][5] Because it is fully absorbed, significant amounts do not reach the large intestine where unabsorbed carbohydrates would be rapidly fermented by gut bacteria, a common cause of gas, bloating, and diarrhea.[1] Its tolerance is considered comparable to that of sucrose.[1][6]

Q3: What is the maximum tolerated single dose of this compound™ in human studies?

A3: Studies have shown that single doses of up to 75 g in adults and 41 g in children are well-tolerated without side effects.[7] Many clinical trials have used single 50 g doses in an aqueous solution after overnight fasting—a condition likely to provoke GI symptoms—without reports of significant disturbances.[2][4][7]

Q4: Can very high daily intakes of this compound™ cause gastrointestinal symptoms?

A4: While generally well-tolerated, extremely high intakes may lead to mild, transient GI symptoms in some individuals. In one study, daily doses averaging 139 g (approximately 1.77 g/kg of body weight) resulted in mild GI symptoms in 3 out of 13 participants during the first two days of the intervention.[7] However, these effects were not severe enough to cause participants to drop out of the study.[7] It is expected that daily doses of 1.0-1.3 g/kg of body weight would be as well tolerated as similar doses of sucrose.[3][7]

Q5: How does the GI tolerance of this compound™ compare to sugar alcohols like xylitol (B92547) or sorbitol?

A5: this compound™ has a significantly better GI tolerance profile than sugar alcohols. Unlike sugar alcohols, which are incompletely absorbed and can cause osmotic diarrhea and gas at high doses, this compound™ is fully hydrolyzed and absorbed in the small intestine, preventing such side effects.[8]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Troubleshooting Steps
Subjects report mild bloating or flatulence. 1. Dosage Exceeds Individual Tolerance: Individual tolerance can vary. The administered dose, while within published limits, may be too high for a specific subject. 2. Lack of Adaptation: The gut may require a brief period to adapt to a high intake of a single carbohydrate source. 3. Confounding Dietary Factors: Other fermentable carbohydrates (e.g., fiber, polyols) in the subject's diet may have an additive effect.1. Review Dosage: Confirm the dosage does not exceed 1.5 g/kg body weight/day. If symptoms persist, consider a dose-response study starting at a lower dose (e.g., 50 g/day ) and titrating upwards. 2. Implement an Adaptation Period: Introduce the high dosage gradually over 2-3 days to allow for adaptation. 3. Control Background Diet: Ensure subjects follow a controlled diet low in other fermentable carbohydrates for at least 24-48 hours prior to and during the trial period.[9]
Elevated baseline hydrogen (H₂) in breath tests. 1. Inadequate Fasting/Dietary Prep: The subject may not have adhered to the required pre-test diet, leading to residual fermentable food in the colon.[10] 2. Small Intestinal Bacterial Overgrowth (SIBO): Pre-existing SIBO can cause elevated baseline hydrogen levels.[10] 3. Smoking Prior to Test: Smoking can affect breath test results.[10]1. Reinforce Pre-Test Protocol: Ensure the subject has followed the 12-hour fast and the low-fiber/low-fermentable diet for at least 24 hours prior.[11][12] Reschedule the test if necessary. 2. Screen for SIBO: If elevated baselines are a recurring issue, consider screening subjects for SIBO using a lactulose (B1674317) or glucose breath test prior to the this compound™ challenge.[13] 3. Prohibit Smoking: Instruct subjects to refrain from smoking for at least one week before and on the day of the test.[11][13]
Positive hydrogen breath test result (>20 ppm rise over baseline). 1. True Malabsorption (Rare): While rare, an individual may have a limited capacity to hydrolyze this compound™ at the administered dose, leading to malabsorption and fermentation in the colon.[10][11] 2. Rapid Transit Time: In some individuals, rapid small bowel transit could deliver a portion of the dose to the colon before complete absorption.1. Correlate with Symptoms: A positive breath test without reported GI symptoms may not be clinically significant. Record both objective data and subjective symptom scores. 2. Lower the Dose: Repeat the test with a lower dose (e.g., 25 g) to determine the individual's absorption threshold. 3. Administer with a Meal: Consuming this compound™ as part of a mixed meal, rather than a bolus dose in water, can slow gastric emptying and intestinal transit, potentially improving absorption and tolerance.[7]

Quantitative Data Summary

The following tables summarize data from human clinical trials assessing the gastrointestinal tolerance of this compound™.

Table 1: Maximum Tolerated Single Doses of this compound™

Population Single Dose (grams) Observed GI Effects Reference
Adults 75 g Well tolerated, no side effects reported. van Can et al., 2009 (cited in[7])
Adults 50 g Well tolerated without signs of intestinal discomfort. (cited in[2])

| Children | 41 g | Well tolerated, no side effects reported. | Young & Benton, 2015 (cited in[7]) |

Table 2: Gastrointestinal Symptoms at Very High Daily Intake

Study Population Daily Dose Duration GI Symptoms Reported Reference

| 13 Adult Volunteers | 139 ± 13 g/day (approx. 1.77 g/kg bw/day) | Not specified | Mild GI symptoms in 3 of 13 subjects during the first two days. No drop-outs due to symptoms. | Kahlhofer et al., 2016 (cited in[7]) |

Experimental Protocols

Protocol 1: Assessing Gastrointestinal Symptom Tolerance

This protocol is based on methodologies used in clinical trials for assessing tolerance to carbohydrates.[9][14]

1. Study Design:

  • Type: Double-blind, randomized, placebo-controlled crossover trial.

  • Washout Period: A minimum of a 7-day washout period between test phases is recommended.[15]

  • Lead-in Period: A 3 to 6-day lead-in period where subjects consume a standardized, low-fermentable diet is recommended to minimize background GI symptoms and stabilize gut microbiota.[9]

2. Subjects:

  • Healthy adult volunteers with no history of gastrointestinal diseases.

  • Exclusion Criteria: Use of antibiotics or probiotics within the last month, use of laxatives or antacids within the last week.[11]

3. Intervention:

  • Test Product: 50 g of this compound™ dissolved in 300-500 mL of water, consumed after an overnight fast (10-12 hours).[7][15][16]

  • Control/Placebo: 50 g of sucrose or other comparable carbohydrate dissolved in the same volume of water.

  • Administration: The drink should be consumed within 5-10 minutes.

4. Data Collection:

  • Symptom Questionnaire: Subjects complete a validated GI symptom questionnaire at baseline (0 hours) and at regular intervals (e.g., 1, 2, 3, 4, 8, and 24 hours) post-ingestion.

  • Questionnaire Content: The questionnaire should use a rating scale (e.g., a 10-point Likert scale or a 4-point scale from 0=none to 3=severe) to assess the severity of symptoms including:

    • Overall abdominal discomfort

    • Bloating

    • Flatulence (gas)

    • Nausea

    • Abdominal cramping

    • Borborygmi (stomach rumbling)

    • Diarrhea

5. Statistical Analysis:

  • Compare the mean symptom scores and the area under the curve (AUC) for each symptom between the this compound™ and control groups using appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test).

Protocol 2: Hydrogen Breath Test for Carbohydrate Malabsorption

This protocol is based on the North American Consensus for hydrogen breath testing.[10][13]

1. Subject Preparation:

  • 4 Weeks Prior: Discontinue all antibiotics and probiotics.[11]

  • 1 Week Prior: Stop smoking and avoid laxatives, fiber supplements, and prokinetics.[11]

  • 24 Hours Prior: Adhere to a strict low-fiber, low-fermentable diet. Avoid complex carbohydrates, fruits, vegetables, and dairy.[12] Suggested foods include white bread, white rice, plain chicken or fish, and water.

  • 12 Hours Prior (Day of Test): Fast completely (water is allowed up to 1 hour before the test). Do not smoke, exercise, or chew gum on the morning of the test. Brush teeth thoroughly before the test.[11][12][13]

2. Test Procedure:

  • Baseline Sample: Collect a baseline end-expiratory breath sample before administering the substrate. If the baseline hydrogen level is >16 ppm, the preparation may have been inadequate, and the test should be rescheduled.[11]

  • Substrate Administration: The subject ingests the test dose (e.g., 50 g this compound™) dissolved in 250-300 mL of water.

  • Post-Ingestion Sampling: Collect breath samples every 15 to 30 minutes for a total of 3 hours.[11][12]

  • Symptom Monitoring: The subject should record any GI symptoms experienced during the test.[11]

3. Interpretation of Results:

  • Positive Test for Malabsorption: A rise in hydrogen (H₂) concentration of ≥ 20 parts per million (ppm) above the lowest preceding value (baseline) within 90-120 minutes is considered a positive result, indicating malabsorption.[10][11]

  • Methane (B114726) (CH₄) Measurement: If available, concurrent measurement of methane is recommended, as some individuals are methane producers. An increase of ≥ 10 ppm is considered significant.

Diagrams and Workflows

DigestionPathway cluster_ingestion Oral Ingestion cluster_small_intestine Small Intestine cluster_large_intestine Large Intestine (Potential Overload Pathway) Ingestion High Dose this compound™ (α-1,6 linkage) Hydrolysis Slow Hydrolysis by Isomaltase Ingestion->Hydrolysis Normal Pathway Malabsorption Malabsorbed Fraction (Exceeds Hydrolytic Capacity) Ingestion->Malabsorption Overload Condition (Rare / Very High Dose) Absorption Complete Absorption as Glucose & Fructose Hydrolysis->Absorption Systemic Gradual Systemic Release (Low Glycemic Response) Absorption->Systemic Fermentation Bacterial Fermentation Malabsorption->Fermentation Symptoms Gas (H₂, CH₄), Bloating, Osmotic Effects Fermentation->Symptoms

Caption: Digestion and tolerance pathway of high-dose this compound™.

ToleranceStudyWorkflow cluster_Phase1 Testing Phase 1 cluster_Phase2 Testing Phase 2 Recruitment Subject Recruitment (Healthy, No GI Disease) Screening Screening & Consent Recruitment->Screening LeadIn Dietary Lead-In Period (3-6 Days, Low-FODMAP Diet) Screening->LeadIn Randomization Randomization (Crossover Design) LeadIn->Randomization Fasting1 Overnight Fast (12 hours) Randomization->Fasting1 Dose1 Administer Dose A (e.g., this compound™) Fasting1->Dose1 Collection1 Collect Data (Breath Samples & Symptom Questionnaires) Dose1->Collection1 Washout Washout Period (≥7 Days) Collection1->Washout Analysis Data Analysis (Compare Symptom Scores & Breath H₂) Collection1->Analysis Fasting2 Overnight Fast (12 hours) Washout->Fasting2 Dose2 Administer Dose B (e.g., Sucrose) Fasting2->Dose2 Collection2 Collect Data (Breath Samples & Symptom Questionnaires) Dose2->Collection2 Collection2->Analysis

Caption: Experimental workflow for a GI tolerance crossover study.

TroubleshootingFlow Start Issue: Subject Reports GI Discomfort (e.g., Bloating) CheckDose Is dose > 1.5 g/kg/day OR a single bolus > 75g? Start->CheckDose ReduceDose Action: Reduce total daily dose or divide into smaller doses. CheckDose->ReduceDose Yes CheckDiet Was a low-fermentable lead-in diet used? CheckDose->CheckDiet No Monitor Continue monitoring. If symptoms persist, consider individual intolerance. ReduceDose->Monitor ImplementDiet Action: Implement a controlled lead-in diet for 2-3 days. CheckDiet->ImplementDiet No CheckAdaptation Was there a gradual 'ramp-up' period? CheckDiet->CheckAdaptation Yes ImplementDiet->Monitor ImplementAdaptation Action: Introduce the dose gradually over 2-3 days. CheckAdaptation->ImplementAdaptation No CheckAdaptation->Monitor Yes ImplementAdaptation->Monitor

Caption: Troubleshooting flowchart for subject-reported GI issues.

References

Minimizing by-product formation during isomaltulose synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation during the enzymatic synthesis of isomaltulose.

Frequently Asked Questions (FAQs)

Q1: What are the primary by-products formed during the enzymatic synthesis of isomaltulose?

During the conversion of sucrose (B13894) to isomaltulose using sucrose isomerase (SIase), several by-products can be formed. The most common by-products are trehalulose (B37205), a structural isomer of isomaltulose, and the monosaccharides glucose and fructose (B13574), which result from the hydrolysis of sucrose.[1][2][3][4] In some cases, small quantities of oligosaccharides may also be generated.[3]

Q2: What is the enzymatic reaction that leads to the formation of isomaltulose and its by-products?

Sucrose isomerase catalyzes the isomerization of the α-1,2-glycosidic bond in sucrose. The reaction proceeds through a glycosyl-enzyme intermediate. This intermediate can then react with the fructose moiety in one of two ways: forming an α-1,6-glycosidic bond to produce isomaltulose or an α-1,1-glycosidic bond to yield trehalulose.[5] Alternatively, if the intermediate reacts with a water molecule, it results in the hydrolysis of sucrose into glucose and fructose.[5]

Q3: Which factors have the most significant impact on the ratio of isomaltulose to by-products?

Several factors influence the product profile of the enzymatic reaction:

  • Enzyme Source and Specificity: Sucrose isomerases from different microorganisms exhibit varying product specificities. For instance, the enzyme from Pantoea dispersa UQ68J is known for its high selectivity towards isomaltulose (over 91%), with minimal trehalulose formation (less than 3%).[1][6] In contrast, enzymes from other sources might produce a higher ratio of trehalulose.[1][7]

  • Reaction Temperature: Temperature can affect enzyme conformation and activity, thereby influencing the ratio of isomerization to hydrolysis and the relative formation of isomaltulose and trehalulose.[1]

  • pH: The pH of the reaction medium is critical for optimal enzyme activity and can influence the product spectrum.[1][8][9]

  • Substrate Concentration: High concentrations of sucrose can favor the isomerization reaction over hydrolysis.[10] However, very high concentrations might also lead to substrate inhibition or increased viscosity, affecting reaction efficiency.[11]

Q4: Can enzyme immobilization help in reducing by-product formation?

Yes, enzyme immobilization can be an effective strategy. Immobilized enzymes often exhibit enhanced stability and reusability.[5][12] By creating a controlled microenvironment for the enzyme, immobilization can sometimes lead to improved product purity and yield.[8][9] It also facilitates the development of continuous production processes, which can be optimized to maintain high conversion rates and minimize by-product formation.[13] Using immobilized enzymes, rather than whole cells, prevents the consumption of sucrose for cell growth and the formation of metabolic by-products.[5][8]

Q5: Is it possible to improve the product specificity of sucrose isomerase through protein engineering?

Absolutely. Protein engineering has been successfully used to enhance the product specificity of sucrose isomerase.[1][14] Through techniques like site-directed mutagenesis, researchers have developed enzyme variants with significantly reduced trehalulose formation. For example, a triple mutant of the Serratia plymuthica SmuA enzyme was created that reduced trehalulose production by 2.3 times while maintaining high catalytic efficiency.[1][14]

Troubleshooting Guide

This section addresses common issues encountered during isomaltulose synthesis and provides systematic approaches to resolve them.

Problem 1: High Concentration of Trehalulose in the Final Product

High levels of trehalulose can be problematic, especially as it is a hygroscopic compound that can interfere with the crystallization of isomaltulose.[1][14]

Possible Causes Troubleshooting Steps
Inherent Enzyme Specificity: The wild-type sucrose isomerase being used may naturally produce a high ratio of trehalulose.[1]1. Switch Enzyme Source: Consider using a sucrose isomerase from a different microorganism known for higher isomaltulose specificity, such as Pantoea dispersa.[6] 2. Use an Engineered Enzyme: If possible, acquire a commercially available or in-house developed mutant of sucrose isomerase with enhanced specificity for isomaltulose.[1][14]
Suboptimal Reaction Conditions: The temperature or pH may be favoring the formation of trehalulose over isomaltulose.1. Optimize Temperature: Perform a temperature screen (e.g., 25-45°C) to identify the optimal temperature for maximizing the isomaltulose-to-trehalulose ratio.[15] 2. Optimize pH: Conduct a pH screen (e.g., pH 5.0-7.5) to determine the pH at which your specific enzyme exhibits the highest selectivity for isomaltulose.[8][9]

Problem 2: Significant Amounts of Glucose and Fructose Detected

The presence of high concentrations of glucose and fructose indicates a dominant hydrolysis reaction over the desired isomerization.

Possible Causes Troubleshooting Steps
Low Substrate Concentration: At lower sucrose concentrations, the hydrolytic side reaction is often more prevalent.1. Increase Sucrose Concentration: Operate the reaction at higher initial sucrose concentrations (e.g., 400-800 g/L).[6][8] This generally favors the isomerization pathway.
Suboptimal pH or Temperature: The chosen reaction conditions might be promoting the enzyme's hydrolase activity.1. Review and Optimize pH/Temperature: Re-evaluate the pH and temperature of the reaction. Some enzymes have different optima for their isomerase and hydrolase activities. Conduct optimization experiments as described in Problem 1.
Enzyme Instability: The enzyme may be denaturing over the course of the reaction, leading to a loss of specific isomerization activity.1. Consider Enzyme Immobilization: Immobilizing the sucrose isomerase can enhance its operational stability, potentially reducing hydrolysis over extended reaction times.[5][12] 2. Use a More Stable Enzyme: Protein engineering efforts have also focused on improving the thermostability of sucrose isomerases.[6][15]

Problem 3: Low Sucrose Conversion Rate

If a significant amount of sucrose remains unreacted after the expected reaction time, it points to issues with enzyme activity or reaction conditions.

Possible Causes Troubleshooting Steps
Insufficient Enzyme Dosage: The amount of enzyme may be too low for the given substrate concentration and reaction volume.1. Increase Enzyme Concentration: Perform a dose-response experiment to find the optimal enzyme loading that achieves the desired conversion within the target timeframe.[16]
Enzyme Inhibition: Components in the reaction mixture (e.g., from unpurified substrates like molasses) or the products themselves (isomaltulose, glucose, fructose) could be inhibiting the enzyme.[8][11]1. Purify Substrate: If using non-pure sucrose sources like beet or cane molasses, consider a pretreatment step to remove potential inhibitors like metal ions.[8][9] 2. Optimize for High Substrate Concentration: Some enzymes are more tolerant to high substrate and product concentrations. Ensure the selected enzyme is suitable for the intended process conditions.[6]
Incorrect Reaction Conditions: The pH, temperature, or buffer system may not be optimal for the enzyme's activity.1. Verify Optimal Conditions: Confirm that the reaction pH and temperature are set to the known optimum for your specific sucrose isomerase.[17] 2. Check Buffer Compatibility: Ensure the chosen buffer system does not inhibit enzyme activity.

Data Summary Tables

Table 1: Comparison of Isomaltulose Production by Different Sucrose Isomerases

Enzyme SourceExpression SystemSucrose (g/L)Isomaltulose Yield (%)By-productsReference
Pantoea dispersa UQ68JWild-type->91%<3% trehalulose[6]
Erwinia sp. Ejp617E. coli60093.6%Not specified[6]
Serratia plymuthica (Engineered)E. coli40082.35%Not specified[6]
Klebsiella sp. LX3B. subtilis16087.8%Glucose, Fructose[11]
Erwinia rhapontici NX-5B. subtilis-92%Not specified[11]
Pantoea dispersa (Engineered)C. glutamicum50090.6%17.3 g/L trehalulose, 13.3 g/L glucose, 15.1 g/L fructose[15][18]

Table 2: Effect of Immobilization on Isomaltulose Synthesis

Immobilization Method/CarrierEnzyme/Cell SourceSubstrateIsomaltulose Yield/PurityReusabilityReference
Graphene OxideErwinia sp. Ejp617 SIaseSucrose80.5% activity after 10 cyclesGood pH and storage stability
Polyvinyl alcohol sodium alginateY. lipolytica expressing P. dispersa SIase650 g/L Sucrose95.5% yield (620.7 g/L)>90% conversion for 13 cycles[5]
Calcium AlginateRecombinant E. coliCane Molasses83 ± 2% yieldStable for 40 days in continuous reactor[13]
Sodium AlginateRecombinant C. glutamicum500 g/L Sucrose>83.2% productivity after 26 batchesStable for 30 batches[15][18]
H₂SO₄-pretreated Beet MolassesImmobilized SIase800 g/L pretreated BM94% yield, 85.8% purity>94% conversion after 11 batches[8][9]

Experimental Protocols

Protocol 1: General Enzymatic Synthesis of Isomaltulose

  • Substrate Preparation: Prepare a high-concentration sucrose solution (e.g., 500 g/L) in a suitable buffer (e.g., 50 mM citrate-Na₂HPO₄, pH 6.0).[15]

  • Enzyme Addition: Add the sucrose isomerase (free or immobilized) to the substrate solution. The optimal enzyme dosage should be determined experimentally but can start at a range of 10-20 U/g of sucrose.[8]

  • Reaction Incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 35-40°C) with gentle agitation.[6][8]

  • Monitoring the Reaction: Withdraw samples at regular intervals (e.g., every 1-2 hours) to monitor the progress of the reaction.

  • Reaction Termination: Once the desired conversion is reached, terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes), if using a free enzyme. For immobilized enzymes, separate the biocatalyst by filtration or centrifugation.

  • Analysis: Analyze the composition of the final reaction mixture (sucrose, isomaltulose, trehalulose, glucose, fructose) using HPLC (see Protocol 2).

Protocol 2: HPLC Analysis of Reaction Products

This protocol provides a general method for the quantification of sugars. The specific parameters may need to be optimized for the available column and HPLC system.[4][19][20][21][22][23]

  • Sample Preparation: Dilute the reaction samples with ultrapure water to a concentration within the calibration range of the HPLC system. Filter the diluted samples through a 0.22 µm syringe filter.

  • HPLC System and Column:

    • System: An HPLC system equipped with a Refractive Index (RI) detector.

    • Column: A carbohydrate analysis column, such as an amino-propyl modified silica (B1680970) column (for HILIC mode) or a cation-exchange column. A Shodex HILICpak VG-50 4E column is a suitable example.[4]

  • Chromatographic Conditions (Example):

    • Mobile Phase: Acetonitrile/water mixture (e.g., 88:12 v/v).[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 60°C.[4]

    • Detector Temperature: 40°C.[4]

    • Injection Volume: 10-20 µL.

  • Calibration: Prepare standard solutions of sucrose, isomaltulose, trehalulose, glucose, and fructose of known concentrations. Generate a calibration curve for each compound by plotting peak area against concentration.

  • Quantification: Inject the prepared samples and quantify the concentration of each sugar by comparing its peak area to the corresponding calibration curve.

Visualizations

Isomaltulose_Synthesis_Pathway Sucrose Sucrose (α-1,2 linkage) Enzyme Sucrose Isomerase (SIase) Sucrose->Enzyme Binds Intermediate Glucosyl-Enzyme Intermediate Enzyme->Intermediate Forms Isomaltulose Isomaltulose (α-1,6 linkage) (Main Product) Intermediate->Isomaltulose Isomerization (favored) Trehalulose Trehalulose (α-1,1 linkage) (By-product) Intermediate->Trehalulose Isomerization (less favored) Hydrolysis Glucose + Fructose (Hydrolysis By-products) Intermediate->Hydrolysis Hydrolysis (+ H₂O)

Caption: Enzymatic conversion of sucrose to isomaltulose and by-products.

Troubleshooting_Workflow Start Start: Analyze Product by HPLC Issue High By-product Concentration? Start->Issue HighTrehalulose High Trehalulose? Issue->HighTrehalulose Yes End End: Optimized Process Issue->End No HighHydrolysis High Glucose & Fructose? HighTrehalulose->HighHydrolysis No Sol_Enzyme Action: 1. Change Enzyme Source 2. Use Engineered Enzyme HighTrehalulose->Sol_Enzyme Cause: Poor Specificity Sol_Conditions Action: Optimize Temp & pH HighTrehalulose->Sol_Conditions Cause: Suboptimal Conditions HighHydrolysis->Sol_Conditions Cause: Suboptimal Conditions Sol_Concentration Action: Increase Sucrose Conc. HighHydrolysis->Sol_Concentration Cause: Low Substrate Conc. Sol_Stability Action: 1. Immobilize Enzyme 2. Use More Stable Enzyme HighHydrolysis->Sol_Stability Cause: Enzyme Instability HighHydrolysis->End No Sol_Enzyme->End Sol_Conditions->End Sol_Concentration->End Sol_Stability->End

Caption: Troubleshooting workflow for high by-product formation.

Optimization_Strategies cluster_enzyme Enzyme-Level Strategies cluster_process Process-Level Strategies center_node Minimize By-products & Maximize Isomaltulose Yield Enzyme_Selection Enzyme Source Selection (e.g., P. dispersa) Enzyme_Selection->center_node Selects for High Specificity Enzyme_Engineering Protein Engineering (Site-directed Mutagenesis) Enzyme_Selection->Enzyme_Engineering Enzyme_Engineering->center_node Improves Specificity Immobilization Enzyme/Cell Immobilization (e.g., Alginate, Graphene Oxide) Immobilization->center_node Improves Stability & Reusability Optimization Process Parameter Optimization (pH, Temp, Substrate Conc.) Immobilization->Optimization Optimization->center_node Optimizes Reaction Environment

Caption: Interrelated strategies for optimizing isomaltulose synthesis.

References

Technical Support Center: Enhancing the Palatability of Functional Foods with Palatinose™

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the palatability of functional foods containing Palatinose™ (isomaltulose).

Troubleshooting Guide

This guide addresses common issues encountered during the formulation of functional foods with this compound™, offering potential causes and solutions to optimize taste and texture.

Issue Potential Cause(s) Suggested Solution(s)
Insufficient Sweetness This compound™ has a milder sweetness than sucrose (B13894) (about 50%).[1][2][3][4][5] The formulation may not account for this difference.- Increase the concentration of this compound™. - Combine this compound™ with high-intensity sweeteners (e.g., sucralose, acesulfame (B1210027) K) to achieve the desired sweetness profile.[6] - A 1:1 replacement of sucrose with this compound™ by weight can be a starting point, followed by adjustments.[4]
Unpleasant Aftertaste from Functional Ingredients Bitter or metallic notes from active ingredients (e.g., botanicals, minerals, proteins) are not adequately masked.[7]- Leverage this compound's ability to mask off-tastes of ingredients like omega-3 fatty acids and soy.[1] - Incorporate flavor modulators or blockers to specifically target the off-notes.[7] - Utilize encapsulation techniques for highly bitter compounds to create a physical barrier.[8][9][10]
Poor Mouthfeel (e.g., chalkiness, thinness) The formulation lacks the desired texture and body, which can be a common issue in low-sugar or high-protein products.[7][11][12]- this compound™ provides volume and texture similar to sucrose.[1] Ensure adequate concentration. - Incorporate hydrocolloids (e.g., xanthan gum, guar (B607891) gum) or soluble fibers (e.g., inulin) to improve viscosity and creaminess.[12][13] - For high-protein beverages that can have a dry mouthfeel, use a flavor and sweetener system to enhance and prolong flavor perception.[12]
Solubility Issues (e.g., grittiness) The concentration of this compound™ exceeds its solubility limit at a given temperature.- The solubility of this compound™ is approximately 29 g/100g of solution at 20°C.[1] Ensure the concentration is within this limit. - Increase the temperature of the solvent (e.g., water) during processing to improve solubility.[14] - Agitate the solution sufficiently to ensure complete dissolution.
Product Instability (e.g., color change, degradation) The formulation may be undergoing chemical reactions, such as the Maillard reaction, or degradation of active ingredients.- this compound™ is highly stable under acidic conditions and resistant to heat processing.[1][2] - The Maillard reaction with this compound™ typically occurs at higher temperatures (around 140°C) compared to other reducing sugars.[1] - this compound™'s stability can help protect acid-sensitive ingredients from hydrolysis.[1]

Frequently Asked Questions (FAQs)

1. What is this compound™ and how does it differ from sucrose?

This compound™, or isomaltulose, is a disaccharide derived from sucrose through an enzymatic rearrangement.[1][3] While both are composed of glucose and fructose, the bond connecting them in this compound™ (an α-1,6-glycosidic bond) is more stable than in sucrose (an α-1,2-glycosidic bond).[4][5] This structural difference results in a slower digestion and absorption process, leading to a low glycemic index (GI) of 32.[1][2][5][15]

2. What is the sweetness profile of this compound™?

This compound™ has a mild, natural sweetness that is about 40-50% that of sucrose, without any aftertaste.[2][3][4][5] This allows the natural flavors of other ingredients in the formulation to be more prominent.[3]

3. Can this compound™ be used to mask the off-tastes of other functional ingredients?

Yes, this compound™ has been observed to have a masking effect on the taste and odor of functional ingredients such as omega-3 fatty acids and soy.[1] Its mild sweetness and ability to provide bulk can help balance the overall flavor profile and reduce the perception of undesirable notes.

4. What are the key technological advantages of using this compound™ in functional food formulations?

This compound™ offers several technological benefits:

  • High Stability: It is resistant to acid hydrolysis and heat, making it suitable for a wide range of processing conditions.[1][2]

  • Low Hygroscopicity: It absorbs very little moisture, which prevents caking and lumping in powdered products and contributes to a longer shelf life.[4][16]

  • Good Solubility: It has good solubility in water, which increases with temperature.[1][14]

  • Texture and Mouthfeel: It provides volume and a mouthfeel similar to sucrose.[1]

5. How does this compound™ contribute to the health profile of a functional food?

This compound™ offers several health benefits:

  • Low Glycemic Index (GI 32): It provides a slow, sustained release of energy, avoiding sharp peaks and drops in blood glucose levels.[1][2][5][15] This makes it suitable for products aimed at sustained energy and blood sugar management.[17][18][19][20]

  • Tooth-Friendly: It is non-cariogenic as it is not readily fermented by oral bacteria.[2][3][4]

  • Promotes Fat Oxidation: Studies have shown that consuming this compound™ can increase fat oxidation during physical activity.[1][16][21]

Experimental Protocols

1. Protocol for Sensory Evaluation of Palatability

This protocol outlines a method for conducting a sensory panel to evaluate the palatability of a functional food containing this compound™.

  • Objective: To assess and compare the taste, mouthfeel, and overall acceptability of different formulations.

  • Panelists: Recruit 10-15 trained sensory panelists.

  • Samples: Prepare samples of the functional food with varying concentrations of this compound™ and/or in combination with other sweeteners or masking agents. Include a control sample (e.g., with sucrose or no sweetener).

  • Procedure:

    • Randomize the order of sample presentation for each panelist.

    • Provide panelists with water and unsalted crackers to cleanse their palate between samples.

    • Instruct panelists to evaluate each sample based on a 9-point hedonic scale for attributes such as sweetness intensity, bitterness, aftertaste, mouthfeel (e.g., creaminess, grittiness), and overall liking.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between formulations.

2. Protocol for Determining Solubility of this compound™ in a Formulation

This protocol describes a method to determine the maximum solubility of this compound™ in a liquid functional food base.

  • Objective: To determine the saturation point of this compound™ in a given liquid matrix at a specific temperature.

  • Materials: Liquid base of the functional food, this compound™ powder, magnetic stirrer with hotplate, thermometer, analytical balance.

  • Procedure:

    • Measure a known volume of the liquid base into a beaker and place it on the magnetic stirrer.

    • Maintain a constant temperature (e.g., 20°C).

    • Gradually add pre-weighed amounts of this compound™ to the liquid while stirring continuously.

    • Continue adding this compound™ until a precipitate begins to form and does not dissolve after prolonged stirring (e.g., 30 minutes).

    • The total amount of dissolved this compound™ divided by the initial volume of the liquid base represents the solubility at that temperature.

  • Data Presentation: Record the solubility in g/100 mL at the tested temperature.

Visualizations

Experimental_Workflow_for_Sensory_Evaluation start Start: Define Formulations prep Prepare Samples (Control & Variables) start->prep panel Recruit & Train Sensory Panel start->panel eval Conduct Sensory Evaluation (Randomized & Blinded) prep->eval panel->eval data Collect Data (9-point Hedonic Scale) eval->data analysis Statistical Analysis (ANOVA) data->analysis report Report Findings & Optimize Formulation analysis->report

Caption: Workflow for sensory evaluation of functional foods.

Troubleshooting_Decision_Tree issue Palatability Issue Identified sweetness Insufficient Sweetness? issue->sweetness Evaluate aftertaste Unpleasant Aftertaste? sweetness->aftertaste No sol_sweetness Increase this compound™ or add High-Intensity Sweetener sweetness->sol_sweetness Yes mouthfeel Poor Mouthfeel? aftertaste->mouthfeel No sol_aftertaste Utilize Flavor Maskers or Encapsulation aftertaste->sol_aftertaste Yes sol_mouthfeel Incorporate Hydrocolloids or Soluble Fibers mouthfeel->sol_mouthfeel Yes optimize Re-evaluate & Optimize mouthfeel->optimize No sol_sweetness->optimize sol_aftertaste->optimize sol_mouthfeel->optimize

Caption: Decision tree for troubleshooting palatability issues.

References

Troubleshooting analytical methods for accurate Palatinose measurement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate analytical measurement of Palatinose (isomaltulose). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying this compound?

A1: The primary methods for the quantification of this compound include High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., Refractive Index Detector - RID, Evaporative Light Scattering Detector - ELSD), High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), and enzymatic assays.[1][2][3]

Q2: Why is HPAEC-PAD considered a powerful technique for carbohydrate analysis like this compound?

A2: HPAEC-PAD offers high selectivity and sensitivity for carbohydrate analysis without the need for derivatization.[3][4] It can separate complex mixtures of carbohydrates, including isomers like this compound and sucrose, and can detect analytes at very low concentrations (picomole levels).[2][4]

Q3: Can I use an enzymatic assay to measure this compound?

A3: Yes, enzymatic methods can be used for the determination of this compound.[1] These assays are typically based on the specific enzymatic hydrolysis of this compound and subsequent measurement of the products. However, the selectivity of the enzyme is crucial to avoid interference from other sugars.[1]

Q4: What are the key challenges when analyzing this compound in complex matrices like food products?

A4: Analyzing this compound in complex food matrices can be challenging due to the presence of interfering substances such as other sugars (glucose, fructose, sucrose), maltodextrins, and other matrix components that can affect peak resolution in chromatographic methods or interfere with enzymatic reactions.[1][5][6][7] Sample preparation is a critical step to remove these interferences.

Q5: How does the mobile phase composition affect the HPLC separation of this compound?

A5: In Hydrophilic Interaction Liquid Chromatography (HILIC), a common HPLC mode for sugar analysis, the water content in the mobile phase (typically acetonitrile (B52724)/water) has a significant impact on retention.[8] Higher water content increases the elution strength and reduces the retention time of this compound.[8] The addition of buffers like ammonium (B1175870) formate (B1220265) can also influence the retention behavior.[5]

Troubleshooting Guides

Enzymatic Assay Troubleshooting
Problem Possible Cause Recommended Solution
No or low signal Inactive enzyme or reagents.Ensure all kit components are stored at the recommended temperatures and have not expired. Prepare fresh reaction mixes before use.[9]
Incorrect wavelength reading.Verify the plate reader is set to the correct wavelength as specified in the assay protocol.[9]
Omission of a step in the protocol.Carefully review the protocol and ensure all steps were followed precisely.[9]
High background noise Sample interference.Some substances in samples can interfere with the assay. Consider sample cleanup steps like deproteinization using a 10 kDa spin filter if recommended.[9]
Contaminated reagents.Use fresh, high-purity reagents and water to prepare buffers and solutions.
Inconsistent results Improper mixing of reagents.Thaw all components completely and mix gently but thoroughly before use.[9]
Pipetting errors.Use calibrated pipettes and avoid pipetting very small volumes. Prepare a master mix for multiple reactions to ensure consistency.[9]
HPLC Troubleshooting
Problem Possible Cause Recommended Solution
Poor peak resolution (this compound and other sugars) Inappropriate mobile phase composition.Optimize the water/acetonitrile ratio in the mobile phase. A lower water content generally increases retention and may improve separation.[8] Consider adding a buffer like ammonium formate to improve peak shape.[5]
Column temperature fluctuations.Use a column oven to maintain a stable temperature. Temperature can affect retention times and selectivity.[5]
Column contamination or aging.Flush the column with a strong solvent or replace the column if performance does not improve.
Shifting retention times Inconsistent mobile phase preparation.Prepare fresh mobile phase daily and ensure accurate mixing of components.
Fluctuations in pump flow rate.Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate.[10]
Column temperature not equilibrated.Allow the column to equilibrate with the mobile phase at the set temperature before injecting samples.
High backpressure Blockage in the system.Check for blockages in the inline filter, guard column, or the column itself. Backflushing the column (if recommended by the manufacturer) may help.[10]
Salt precipitation from the mobile phase.If using buffers, ensure they are fully dissolved and consider flushing the system with water to remove any precipitated salts.[10]
HPAEC-PAD Troubleshooting
Problem Possible Cause Recommended Solution
No or low detector response Incorrect PAD settings (waveform).Ensure the correct waveform potential and duration are applied as specified for carbohydrate analysis.
Electrode fouling.The gold electrode can become fouled over time. Follow the manufacturer's instructions for cleaning the electrode.
High pH of the eluent degrading the analyte.While high pH is necessary for anion exchange, prolonged exposure can degrade some sugars. Ensure samples are not left in the autosampler for extended periods.
Baseline noise or drift Contaminated eluent.Use high-purity water (18 MΩ·cm) and high-quality reagents for eluent preparation. Degas the eluent to remove dissolved air.[4]
Temperature fluctuations.Ensure the detector cell is in a thermally stable environment.
Poor peak shape (tailing) Column overload.Dilute the sample to ensure the injected amount is within the column's loading capacity.
Inappropriate eluent concentration.Optimize the concentration of sodium hydroxide (B78521) and sodium acetate (B1210297) in the eluent to achieve better peak shape and resolution.[2]

Experimental Protocols

General Sample Preparation for Complex Matrices
  • Homogenization : Homogenize solid samples in high-purity water.

  • Centrifugation : Centrifuge the homogenate to pellet insoluble material.

  • Deproteinization (if necessary) : For protein-rich samples, use a deproteinizing agent or a 10 kDa spin cut-off filter to remove proteins that can interfere with the analysis.[9]

  • Filtration : Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC or HPAEC system to remove particulates that could clog the column.[11]

HPLC Method for this compound Quantification
  • Column : A Hydrophilic Interaction Liquid Chromatography (HILIC) column is commonly used for sugar analysis.

  • Mobile Phase : A gradient of acetonitrile and water is often employed. For example, starting with a high concentration of acetonitrile and gradually increasing the water content.[8] The addition of a buffer such as ammonium formate (e.g., at pH 3.75) can improve peak shape and selectivity.[5]

  • Flow Rate : Typically around 1.0 - 2.0 mL/min.[5]

  • Column Temperature : Maintained at a constant temperature, for instance, 25 °C or 40 °C, to ensure reproducible retention times.[5]

  • Detector : Evaporative Light Scattering Detector (ELSD) or Refractive Index Detector (RID). ELSD is often preferred as it is compatible with gradient elution.[8]

  • Injection Volume : Typically 4 - 20 µL.[5][12]

HPAEC-PAD Method for this compound Quantification
  • Column : A high-performance anion-exchange column, such as the CarboPac series, is specifically designed for carbohydrate analysis.[2][11]

  • Eluent : A gradient of sodium hydroxide (NaOH) and sodium acetate (NaOAc) is commonly used. For example, an isocratic elution with NaOH followed by a gradient of NaOAc for eluting more retained carbohydrates.[2]

  • Flow Rate : Typically around 0.5 - 1.0 mL/min.[2]

  • Detector : Pulsed Amperometric Detector (PAD) with a gold working electrode.

  • Waveform : A specific multi-step potential waveform is applied for detection, cleaning, and reactivation of the electrode surface.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Complex Matrix Sample Homogenize Homogenization in Water Sample->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Deproteinize Deproteinization (Optional) Centrifuge->Deproteinize Filter 0.22 µm Filtration Deproteinize->Filter HPLC HPLC (HILIC) Filter->HPLC HPAEC HPAEC-PAD Filter->HPAEC Enzymatic Enzymatic Assay Filter->Enzymatic Quantification Quantification HPLC->Quantification HPAEC->Quantification Enzymatic->Quantification Report Report Generation Quantification->Report Troubleshooting_Logic Start Problem Encountered (e.g., Poor Peak Resolution) CheckMethod Review Method Parameters (Mobile Phase, Temperature) Start->CheckMethod CheckSystem Inspect System Components (Column, Detector, Pump) Start->CheckSystem CheckSample Evaluate Sample Preparation (Interferences, Concentration) Start->CheckSample OptimizeMethod Optimize Method CheckMethod->OptimizeMethod MaintainSystem Perform System Maintenance CheckSystem->MaintainSystem RefineSamplePrep Refine Sample Preparation CheckSample->RefineSamplePrep Resolved Problem Resolved OptimizeMethod->Resolved MaintainSystem->Resolved RefineSamplePrep->Resolved

References

Technical Support Center: Process Optimization for the Crystallization of Palatinose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of Palatinose (isomaltulose). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the crystallization process and to offer solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its crystallization important?

A1: this compound, also known as isomaltulose, is a natural disaccharide and an isomer of sucrose. It is composed of glucose and fructose (B13574) linked by an α-1,6 glycosidic bond.[1] Its crystallization is a critical purification step in its production, yielding a high-purity, stable, crystalline product suitable for various applications in the food, pharmaceutical, and other industries. The crystalline form ensures stability, facilitates handling and storage, and is essential for many of its functional properties.

Q2: What are the key process parameters influencing this compound crystallization?

A2: The primary parameters that control the crystallization of this compound are:

  • Supersaturation: This is the driving force for both nucleation and crystal growth. It is achieved by concentrating the this compound solution and/or by cooling it.

  • Temperature: Temperature affects the solubility of this compound and, consequently, the level of supersaturation. A controlled cooling profile is crucial for optimal crystal growth.

  • Agitation: Stirring the solution influences heat and mass transfer, preventing the settling of crystals and promoting uniform crystal growth.

  • Presence of Impurities: Impurities can inhibit or alter crystal growth, affecting the final crystal size, shape, and purity.

  • Seeding: The addition of seed crystals can control the onset of crystallization, leading to a more uniform crystal size distribution.

Q3: What is the typical concentration of a this compound solution for crystallization?

A3: A common starting concentration for the crystallization of this compound is approximately 69% (w/v).[2] However, the optimal concentration can vary depending on other process parameters like temperature and the desired crystal characteristics.

Q4: How does pH affect the crystallization of this compound?

A4: this compound is known for its high stability in acidic conditions due to its strong α-1,6 molecular bond.[3] This stability means that pH has a less pronounced effect on its degradation compared to sucrose. However, pH can influence the solubility of impurities, which in turn can affect the crystallization process.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No crystal formation - Insufficient supersaturation- Solution temperature is too high- Presence of inhibiting impurities- Increase the concentration of the this compound solution by further evaporation.- Lower the temperature of the solution gradually to increase supersaturation.- If impurities are suspected, consider a purification step for the syrup before crystallization.
Formation of very fine crystals - High rate of nucleation due to excessive supersaturation- Rapid cooling- Reduce the initial concentration of the this compound solution slightly.- Decrease the cooling rate to allow for more controlled crystal growth.- Introduce seed crystals at the beginning of the cooling process to promote the growth of existing crystals rather than the formation of new nuclei.
Formation of large, irregular crystals or aggregates - Slow cooling rate- Inadequate agitation- Increase the cooling rate slightly to encourage the formation of more nuclei.- Increase the agitation speed to ensure uniform suspension of crystals and prevent agglomeration.
Low crystal yield - Incomplete crystallization- Final temperature is too high- Extend the crystallization time to allow for maximum crystal growth.- Lower the final cooling temperature to decrease the solubility of this compound further.
Discolored or impure crystals - Presence of impurities in the initial syrup- Maillard reaction at high temperatures- Ensure the syrup is adequately purified before crystallization.- Avoid excessive heating during the concentration step. This compound is less prone to Maillard reactions than other reducing sugars but can still undergo coloration at high temperatures (around 140°C).[3]

Quantitative Data on this compound Crystallization

Table 1: Solubility of this compound in Water

Temperature (°C)Solubility (g / 100g solution)
2029
40~38 (estimated from chart)
60~50 (estimated from chart)
80~65 (estimated from chart)
(Data is approximate and based on the solubility chart provided in the search results.[3])

Table 2: Process Parameters for this compound Crystallization

ParameterRecommended Value/RangeNotes
Initial Concentration 60-70% (w/v)A concentration of around 69% (w/v) has been successfully used.[2]
Initial Temperature 50-60°CAn initial temperature of 50°C is a good starting point.[2]
Cooling Rate 1-5°C/hourA slow cooling rate, such as 5°C/hour, is recommended for controlled crystallization.[2]
Final Temperature 20-35°CCooling to a lower temperature increases the yield. A final temperature of 35°C has been used in protocols.[2]
Agitation ContinuousContinuous and moderate agitation is necessary to maintain a uniform suspension.
Seeding RecommendedThe addition of this compound seed crystals can aid in initiating and controlling crystallization.[2]

Experimental Protocols

Protocol 1: Laboratory-Scale Crystallization of this compound

This protocol is based on a method described for the crystallization of isomaltulose.[2]

1. Preparation of Supersaturated Solution: a. Prepare a this compound syrup. b. Concentrate the syrup to approximately 69% (w/v) using a rotary evaporator.

2. Crystallization: a. Transfer the concentrated syrup to a water bath pre-heated to 50°C. b. Begin continuous agitation of the syrup. c. Program the water bath to cool down at a rate of 5°C per hour until it reaches 35°C. d. Once the syrup has started to cool, introduce a small quantity of this compound seed crystals to initiate crystallization.

3. Crystal Harvesting: a. After the cooling cycle is complete, collect the formed crystals by continuous centrifugation using a bench centrifuge equipped with a nylon basket. b. Wash the collected crystals with a small amount of cold water or a saturated this compound solution to remove any remaining mother liquor.

4. Drying: a. Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Visualizations

Experimental_Workflow_for_Palatinose_Crystallization cluster_preparation Solution Preparation cluster_crystallization Crystallization cluster_harvesting Harvesting and Drying prep Prepare this compound Syrup conc Concentrate Syrup to ~69% (w/v) prep->conc heat Heat to 50°C with Agitation conc->heat cool Controlled Cooling (5°C/hour) heat->cool seed Add Seed Crystals cool->seed centrifuge Centrifuge to Collect Crystals seed->centrifuge wash Wash Crystals centrifuge->wash dry Dry Crystals in Vacuum Oven wash->dry

Caption: Experimental workflow for the crystallization of this compound.

Troubleshooting_Palatinose_Crystallization cluster_no_crystals No Crystals cluster_fine_crystals Fine Crystals cluster_low_yield Low Yield start Crystallization Issue q_supersat Is supersaturation sufficient? start->q_supersat q_cooling Is cooling too rapid? start->q_cooling q_time Is crystallization time sufficient? start->q_time sol_conc Increase concentration q_supersat->sol_conc No sol_cool Lower temperature q_supersat->sol_cool No sol_slow_cool Decrease cooling rate q_cooling->sol_slow_cool Yes sol_seed Use seed crystals q_cooling->sol_seed Yes sol_extend_time Extend crystallization time q_time->sol_extend_time No sol_lower_temp Lower final temperature q_time->sol_lower_temp No

Caption: Troubleshooting decision tree for this compound crystallization.

References

Validation & Comparative

Palatinose vs. Sucrose: A Comparative Analysis of Postprandial Glycemic and Insulinemic Responses

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The quest for carbohydrates with a more favorable metabolic profile has led to increased interest in sucrose (B13894) alternatives. Palatinose (B82088)™ (isomaltulose) and sucrose, while both disaccharides composed of glucose and fructose (B13574), exhibit markedly different physiological effects following ingestion. This guide provides a comprehensive comparison of their impact on blood glucose and insulin (B600854) levels, supported by experimental data, detailed methodologies, and visual representations of the underlying metabolic pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from comparative studies on the effects of this compound and sucrose on blood glucose and insulin levels.

Table 1: Comparative Effects on Blood Glucose and Insulin in Type 2 Diabetes Subjects

ParameterThis compoundSucrosePercentage DifferenceReference
Peak Blood Glucose20% lowerHigher-20%[1][2][3]
Insulin Secretion55% lowerHigher-55%[1][2][3]
GIP ConcentrationLower, delayed peak (60 min)Higher, rapid peak (15 min)-[2][3]
GLP-1 ConcentrationHigher and sustainedLower and transient6.3-fold higher iAUC[1]

GIP: Glucose-dependent insulinotropic peptide; GLP-1: Glucagon-like peptide 1; iAUC: incremental Area Under the Curve

Table 2: Glycemic and Insulinemic Response in Healthy and Hyperlipidemic Individuals

ParameterThis compoundSucroseKey FindingReference
Blood Glucose ResponseLower and prolongedHigher and rapidSignificantly lower postprandial response[4][5]
Insulin ResponseMore than 50% lower peakHigher peakSignificantly lower postprandial response[5]
Fasting Blood Glucose (4-week trial)Significantly reduced from baselineNo significant change-[4][5]
Insulin Resistance (HOMA-IR, 4-week trial)Significantly reduced from baselineNo significant change-[5]

HOMA-IR: Homeostatic Model Assessment for Insulin Resistance

Experimental Protocols

The findings presented are based on rigorous scientific methodologies. Below are detailed protocols from key comparative studies.

Study 1: Effects in Subjects with Type 2 Diabetes
  • Objective: To compare the effects of this compound and sucrose intake on glucose metabolism and incretin (B1656795) secretion in individuals with type 2 diabetes.[1][2][3]

  • Study Design: A randomized, within-subject crossover study with a washout period of at least 7 days.[6]

  • Participants: 10 overnight-fasted adults diagnosed with type 2 diabetes.[2][3][6]

  • Intervention: Participants received 50 g of this compound or 50 g of sucrose dissolved in 300 mL of water.[2][3][6]

  • Data Collection: Venous blood samples were collected before and at 15, 30, 60, 90, 120, and 180 minutes post-ingestion.[7]

  • Biochemical Analysis:

    • Plasma glucose was measured using the hexokinase method.[5]

    • Insulin, C-peptide, proinsulin, and glucagon (B607659) concentrations were assessed using ELISA kits.[1][5]

    • Incretin hormones (GLP-1 and GIP) were also measured via ELISA.[1][7]

Study 2: Metabolic Effects in Healthy and Hyperlipidemic Individuals
  • Objective: To investigate the digestibility, glycemic and insulinemic response, and longer-term metabolic effects of this compound compared to sucrose.[5]

  • Study Design: Three separate human intervention trials were conducted:

    • An ileostomy model to determine digestibility.

    • A randomized, controlled, crossover study to assess postprandial blood glucose and insulin responses.

    • A double-blind, randomized, controlled 4-week trial in hyperlipidemic individuals.[4][5]

  • Participants: Healthy volunteers for the postprandial study and individuals with raised blood lipids for the 4-week trial.[4][5]

  • Intervention:

    • Postprandial Study: A single dose of 50 g of this compound or sucrose.[5]

    • 4-Week Study: Daily consumption of 50 g of this compound or sucrose integrated into a Western-type diet.[4][5]

  • Data Collection:

    • Postprandial Study: Blood samples were collected over a 3-hour period.[4][5]

    • 4-Week Study: Fasting blood samples were taken at baseline and after the 4-week intervention.[5]

  • Biochemical Analysis:

    • Blood glucose was analyzed by the hexokinase method.[5]

    • Serum insulin, C-peptide, and proinsulin were measured by RIA.[5]

    • Fasting blood lipids (cholesterol, LDL, HDL) were also assessed in the 4-week study.[4]

Signaling Pathways and Experimental Workflow

The distinct metabolic effects of this compound and sucrose are rooted in their molecular structure and subsequent interaction with digestive enzymes and the endocrine system.

Digestion and Absorption Pathway

This compound and sucrose are both disaccharides, but the glycosidic bond linking their glucose and fructose units differs. Sucrose has an alpha-1,2-glycosidic bond, which is rapidly hydrolyzed by intestinal enzymes.[4] In contrast, this compound possesses a more stable alpha-1,6-glycosidic bond, leading to a slower, more sustained enzymatic cleavage and absorption along the small intestine.[4][8]

cluster_ingestion Oral Ingestion cluster_digestion Small Intestine cluster_absorption Bloodstream Ingestion This compound or Sucrose Ingestion Sucrose Sucrose (α-1,2-glycosidic bond) Ingestion->Sucrose This compound This compound (α-1,6-glycosidic bond) Ingestion->this compound Enzymes Intestinal Disaccharidases Sucrose->Enzymes Rapid Hydrolysis This compound->Enzymes Slow Hydrolysis Monosaccharides Glucose + Fructose Enzymes->Monosaccharides Blood_Glucose Blood Glucose Rise Monosaccharides->Blood_Glucose Absorption cluster_sugars Digested Sugars cluster_intestine Intestinal Endocrine Cells cluster_incretins Incretin Hormones cluster_pancreas Pancreatic Response Sucrose Sucrose (Rapidly Digested) K_Cells K-Cells (Upper Intestine) Sucrose->K_Cells This compound This compound (Slowly Digested) L_Cells L-Cells (Lower Intestine) This compound->L_Cells GIP GIP Secretion (High) K_Cells->GIP GLP1 GLP-1 Secretion (High) L_Cells->GLP1 Pancreas Pancreatic β-cells GIP->Pancreas GLP1->Pancreas Insulin_High Rapid & High Insulin Release Pancreas->Insulin_High Stimulated by GIP Insulin_Low Moderate & Sustained Insulin Release Pancreas->Insulin_Low Stimulated by GLP-1 cluster_setup Study Setup cluster_intervention Intervention Periods cluster_data Data Collection & Analysis Recruitment Participant Recruitment (e.g., Type 2 Diabetes) Randomization Randomization to Treatment Order Recruitment->Randomization Period1 Period 1: Ingestion of this compound or Sucrose (50g) Randomization->Period1 Washout Washout Period (≥7 days) Period1->Washout Blood_Sampling Serial Blood Sampling (0-180 min) Period1->Blood_Sampling Period2 Period 2: Crossover to other Treatment Washout->Period2 Period2->Blood_Sampling Analysis Biochemical Analysis (Glucose, Insulin, Incretins) Blood_Sampling->Analysis Stats Statistical Analysis Analysis->Stats

References

A Comparative Analysis of Palatinose™ and Maltodextrin on Athletic Performance

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two distinct carbohydrate sources, Palatinose™ (isomaltulose) and maltodextrin (B1146171), and their respective impacts on athletic performance. The analysis is grounded in experimental data to inform researchers, scientists, and professionals in drug and supplement development. We will delve into their effects on metabolic responses, substrate utilization, and performance outcomes, supported by detailed experimental protocols and visual aids.

Introduction to Carbohydrate Fueling Strategies

Carbohydrates are the primary energy source during moderate to high-intensity exercise. The type of carbohydrate consumed can significantly influence metabolic pathways and, consequently, athletic performance. Maltodextrin, a high-glycemic index (GI) polysaccharide, is known for its rapid digestion and quick energy delivery.[1][2] In contrast, this compound™, a disaccharide derived from beet sugar, has a low glycemic index (GI: 32) due to its strong glycosidic bond, leading to slower digestion and a more sustained energy release.[3] This fundamental difference in glycemic properties dictates their physiological effects during exercise.

Comparative Metabolic and Performance Data

Scientific literature highlights the distinct physiological responses elicited by this compound™ versus maltodextrin. A key study conducted at the University of Freiburg provides a robust framework for this comparison.[4]

Glycemic and Insulinemic Response

This compound™ ingestion leads to a lower and more stable blood glucose profile compared to maltodextrin.[4] Pre-exercise consumption of this compound™ results in a smaller initial spike in blood sugar and a more sustained glucose level throughout endurance activity.[5] Maltodextrin, being a high-GI carbohydrate, causes a rapid increase in blood glucose and a corresponding sharp rise in insulin (B600854).[6] This lower insulin response with this compound™ is a critical factor in modulating fuel selection during exercise.[7]

Substrate Utilization: Fat vs. Carbohydrate Oxidation

The differential insulin response directly impacts whether the body primarily burns fat or carbohydrates for energy.

  • This compound™: The lower insulin levels associated with this compound™ consumption promote a higher rate of fat oxidation.[4][8] This metabolic shift spares muscle glycogen (B147801), the body's finite carbohydrate reserve, which is crucial for sustained performance and for high-intensity efforts later in an event.[7]

  • Maltodextrin: The pronounced insulin spike following maltodextrin ingestion largely suppresses fat oxidation, making the body more reliant on carbohydrate metabolism for energy.[7]

In a controlled study, athletes who consumed this compound™ demonstrated significantly higher fat oxidation and lower carbohydrate oxidation rates during a 90-minute endurance cycling exercise compared to those who consumed maltodextrin.[5]

Athletic Performance Outcomes

The metabolic advantages of this compound™, particularly glycogen sparing, can translate into improved endurance performance.

  • Endurance and Time Trial Performance: In a study involving 20 trained cyclists, pre-exercise ingestion of this compound™ led to a better time trial performance following a 90-minute endurance ride. On average, athletes finished the time trial one minute faster with this compound™ compared to maltodextrin.[4]

  • Power Output: The same study observed that athletes could generate a 4.6% higher power output during the final five minutes of the time trial after consuming this compound™, suggesting better energy reserves for a strong finish.[9][10]

While many studies support these findings, some research in different contexts, such as soccer-specific exercise with lower carbohydrate doses or running protocols, has found less pronounced or no significant differences in overall performance, despite observing favorable metabolic shifts.[6][11]

Gastrointestinal Tolerance

While this compound™ is generally well-tolerated, one study noted that when ingested at a high frequency to meet the recommended carbohydrate intake for intense exercise, it led to greater gastrointestinal discomfort compared to a fructose-maltodextrin blend.[3][12] Maltodextrin is known for its rapid gastric emptying, but excessive consumption can also lead to digestive issues.[1][13]

Data Presentation: Summary of Findings

The following tables summarize the key properties and experimental data comparing this compound™ and maltodextrin.

Table 1: Physicochemical and Metabolic Properties

PropertyThis compound™ (Isomaltulose)Maltodextrin
Glycemic Index (GI) Low (32)[3][14]High (90-100)[6]
Energy Release Slow, sustained[3][7]Fast, rapid spike[1][2]
Primary Substrate Utilized Fat Oxidation[4]Carbohydrate Oxidation[7]
Insulin Response Low, stable[7]High, sharp spike[6]
Source Naturally sourced from beet sugar[3]Typically from corn, rice, or potato starch

Table 2: Key Experimental Data (König D, et al. Nutrients, 2016)

ParameterThis compound™ (PSE)Maltodextrin (MDX)Outcome
Time Trial Finishing Time --2.7% faster with PSE (89% likely beneficial)[9][10]
Power Output (Final 5 min) --4.6% higher with PSE (93% likely beneficial)[9][10]
Fat Oxidation (during exercise) Higher[5]Lower[5]Significantly higher fat utilization with PSE[5]
Carbohydrate Oxidation Lower[5]Higher[5]Glycogen sparing effect with PSE[5]
Blood Glucose Profile Lower initial rise, more stable during exercise[15]Sharp initial rise, less stable[15]PSE provides a more stable blood glucose level[15]

Experimental Protocols: A Closer Look

To ensure a clear understanding of the data, this section details the methodology of a pivotal study in the field.

Study: Substrate Utilization and Cycling Performance Following this compound™ Ingestion: A Randomized, Double-Blind, Controlled Trial (König et al., 2016)
  • Objective: To compare the effects of this compound™ (PSE) vs. maltodextrin (MDX) on substrate utilization and cycling time trial performance.[10]

  • Participants: Twenty male, trained athletes (cyclists and triathletes) participated in the study.[4][9]

  • Design: The study employed a randomized, double-blind, cross-over design.[4]

  • Protocol:

    • Supplementation: Participants ingested 750 mL of a 10% carbohydrate solution, providing 75g of either this compound™ or maltodextrin, 45 minutes before starting the exercise.[9][10]

    • Endurance Phase: A 90-minute cycling session was performed at a moderate intensity, corresponding to 60% of each athlete's maximum oxygen uptake (VO₂max).[4]

    • Performance Phase: Immediately following the endurance phase, participants completed a time trial, simulating a race finish.[4]

  • Measurements: Blood samples were collected to measure glucose levels. Indirect calorimetry was used to determine fat and carbohydrate oxidation rates. Performance was assessed by the time to complete the time trial and power output.[9][10]

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental design and the underlying physiological mechanisms.

cluster_0 Pre-Exercise Phase cluster_1 Exercise Protocol cluster_2 Data Collection P 20 Male Athletes (Randomized, Crossover Design) I Ingestion (T-45 min) 75g this compound™ OR 75g Maltodextrin P->I Two Trials E Endurance Cycling 90 min @ 60% VO2max I->E TT Performance Time Trial (All-out effort) E->TT M Metabolic Measurements (Blood Glucose, Substrate Oxidation) E->M PM Performance Metrics (Time to Completion, Power Output) TT->PM

Diagram 1: Experimental workflow of the König et al. (2016) study.

cluster_this compound This compound™ (Low GI) cluster_maltodextrin Maltodextrin (High GI) P_ingest Ingestion P_absorb Slow, Sustained Glucose Absorption P_ingest->P_absorb P_insulin Low, Stable Insulin Release P_absorb->P_insulin P_fatox Increased Fat Oxidation P_insulin->P_fatox Metabolism Substrate Metabolism P_insulin->Metabolism P_glycogen Glycogen Sparing P_fatox->P_glycogen Performance Endurance Performance P_glycogen->Performance Improved M_ingest Ingestion M_absorb Rapid Glucose Absorption M_ingest->M_absorb M_insulin High Insulin Spike M_absorb->M_insulin M_fatox Suppressed Fat Oxidation M_insulin->M_fatox M_insulin->Metabolism M_glycogen Increased Glycogen Use M_fatox->M_glycogen M_glycogen->Performance Limited

Diagram 2: Proposed metabolic pathways of this compound™ vs. Maltodextrin.

Conclusion

The evidence indicates that this compound™ and maltodextrin offer distinct advantages for athletic performance based on their divergent metabolic effects.

  • This compound™ is an effective carbohydrate for prolonged endurance activities . Its low-glycemic nature promotes higher rates of fat oxidation, spares muscle glycogen, and provides a stable, sustained energy supply, which can lead to improved performance in the later stages of an event.[4][7]

  • Maltodextrin is well-suited for situations requiring rapid energy delivery , such as high-intensity exercise or for quick glycogen replenishment post-exercise.[1][2] Its high-glycemic properties ensure immediate energy availability.

For researchers and developers, the choice between these carbohydrates should be guided by the specific physiological goal and the context of the athletic activity. This compound™ represents a strategic nutritional tool for optimizing fuel flexibility and enhancing endurance, while maltodextrin remains a staple for rapid energy provision. Future research may explore optimal combinations and timing of these carbohydrates to maximize performance across various sports.

References

Palatinose: A Validated Low Glycemic Index Carbohydrate for Balanced Blood Glucose Control

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of human clinical trials confirms Palatinose™ (isomaltulose) as a low glycemic index (GI) carbohydrate, offering a slower, more sustained energy release and promoting a balanced blood glucose response compared to traditional sugars like sucrose (B13894) and glucose. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound™, its metabolic effects, and the experimental data supporting its validation.

This compound™ is a disaccharide carbohydrate derived from sucrose via enzymatic rearrangement, resulting in a unique α-1,6-glycosidic bond between its glucose and fructose (B13574) units.[1][2] This structural difference is the key to its distinct physiological properties. Unlike the rapidly hydrolyzed α-1,2 bond in sucrose, the bond in this compound™ is digested more slowly by enzymes in the small intestine.[2][3] This leads to a slower, more sustained release of glucose into the bloodstream, a characteristic that has been consistently demonstrated in numerous human studies.[1][2][3]

The glycemic index (GI) is a numerical scale used to indicate how quickly and how high a particular food raises blood glucose levels.[1] Foods with a low GI are digested and absorbed more slowly, resulting in a gradual rise in blood sugar and insulin (B600854) levels. This compound™ has a scientifically validated GI of 32, classifying it as a low glycemic carbohydrate.[1] This is in stark contrast to high GI carbohydrates like glucose (GI of 100) and sucrose.[1]

Comparative Glycemic and Insulinemic Response

Human clinical trials have consistently demonstrated the superior metabolic profile of this compound™ when compared to sucrose. Ingestion of this compound™ results in a significantly lower and more stable blood glucose response.

A study involving healthy volunteers showed that a single dose of this compound™ resulted in lower postprandial blood glucose and insulin responses compared to sucrose, while providing a prolonged delivery of glucose over a three-hour period.[3] Another study in subjects with type 2 diabetes found that peak blood glucose concentrations were 20% lower after this compound™ ingestion compared to sucrose.[4] This was accompanied by a 55% lower insulin secretion, highlighting its potential for improved glycemic control.[4]

The sustained energy release from this compound™ also influences the secretion of incretin (B1656795) hormones, which play a crucial role in glucose homeostasis. Studies have shown that this compound™ stimulates a higher and more sustained release of glucagon-like peptide-1 (GLP-1) compared to sucrose.[5][6] GLP-1 is known to enhance insulin secretion, suppress glucagon (B607659) secretion, and slow gastric emptying, all of which contribute to better blood sugar management.[7][8] Conversely, this compound™ leads to a reduced secretion of glucose-dependent insulinotropic polypeptide (GIP) compared to sucrose.[4]

The following tables summarize the key quantitative data from human clinical studies, comparing the effects of this compound™, sucrose, and glucose on various metabolic parameters.

ParameterThis compound™SucroseGlucoseReference(s)
Glycemic Index (GI) 32-100[1]
Study PopulationParameterThis compound™ (50g)Sucrose (50g)Key FindingReference(s)
Healthy Volunteers Peak Blood GlucoseLowerHigherSignificantly lower postprandial blood glucose response with this compound™.[3]
Insulin ResponseLowerHigherSignificantly lower insulinemic response with this compound™.[3]
Subjects with Type 2 Diabetes Peak Blood Glucose Concentration2.5 mmol/L (20%) lowerHigherThis compound™ ingestion leads to a significantly lower peak in blood glucose.[4]
Insulin Secretion55% lowerHigherThis compound™ results in a substantially lower insulin secretion.[4]
GIP Incremental Area Under the Curve (iAUC)40% lowerHigherThis compound™ intake significantly reduces GIP response.[4]
GLP-1 Incremental Area Under the Curve (iAUC)6.3-fold higherLowerThis compound™ administration leads to a remarkably higher GLP-1 response.[4]
Overweight/Obese Volunteers GLP-1 ReleaseSignificantly higherLowerThis compound™ promotes a stronger and more sustained release of GLP-1, even when consumed before a meal.[5]

Experimental Protocols

The validation of the low glycemic index of this compound™ and its comparative effects are based on standardized and rigorous experimental protocols conducted in human subjects. A typical protocol for determining the glycemic index is as follows:

1. Subject Recruitment and Selection:

  • A group of healthy human subjects, typically 10 or more, are recruited for the study.[9][10]

  • Inclusion criteria often include age, a healthy body mass index (BMI), and normal glucose tolerance.

  • Exclusion criteria may include metabolic disorders such as diabetes, cardiovascular diseases, or known hypersensitivities.[11]

2. Pre-Test Conditions:

  • Subjects are required to fast for 10-12 hours overnight prior to the test to establish baseline blood glucose levels.[10][11]

  • Strenuous physical activity and smoking are often restricted before the test.[3]

3. Test Procedure:

  • A baseline blood sample is taken to measure fasting blood glucose levels.

  • Subjects consume a test food or beverage containing a specific amount of available carbohydrates, typically 50 grams, within a short timeframe (e.g., 3-5 minutes).[9][10][11]

  • Subsequent blood samples are collected at regular intervals over a two-hour period (e.g., at 15, 30, 45, 60, 90, and 120 minutes) to measure the postprandial blood glucose response.[11]

4. Reference Food and Crossover Design:

  • The same procedure is repeated on a separate day with a reference food, which is typically 50 grams of pure glucose or white bread, assigned a GI value of 100.[9][10]

  • A randomized, crossover design is often employed, where each subject consumes both the test food and the reference food on different occasions, separated by a washout period of at least a week.[4]

5. Data Analysis and GI Calculation:

  • The incremental area under the two-hour blood glucose response curve (iAUC) is calculated for both the test food and the reference food.[9][10]

  • The glycemic index is calculated using the following formula: GI = (iAUC of Test Food / iAUC of Reference Food) x 100 [12]

Visualizing the Mechanisms

The following diagrams illustrate the experimental workflow for a typical glycemic index study and the signaling pathway involved in the metabolic response to this compound™ and sucrose.

G cluster_protocol Experimental Workflow: Glycemic Index Determination start Subject Recruitment (Healthy Volunteers) fasting Overnight Fasting (10-12 hours) start->fasting baseline Baseline Blood Sample (Fasting Glucose) fasting->baseline ingestion Ingestion of Test Substance (50g this compound™ or Sucrose/Glucose) baseline->ingestion sampling Blood Sampling at Intervals (e.g., 15, 30, 45, 60, 90, 120 min) ingestion->sampling analysis Blood Glucose Analysis sampling->analysis auc Calculate Incremental Area Under the Curve (iAUC) analysis->auc gi_calc Calculate Glycemic Index (GI = iAUC_test / iAUC_ref * 100) auc->gi_calc end Validation of Low GI gi_calc->end

Caption: A flowchart of the experimental protocol for determining the glycemic index.

G cluster_this compound This compound™ Metabolism cluster_sucrose Sucrose Metabolism cluster_pancreas Pancreatic Response This compound This compound™ Ingestion (α-1,6 bond) slow_digestion Slow Hydrolysis (Small Intestine) This compound->slow_digestion sustained_release Sustained Glucose and Fructose Release slow_digestion->sustained_release l_cells Stimulation of L-cells (Distal Small Intestine) sustained_release->l_cells insulin Insulin Secretion (β-cells) sustained_release->insulin Moderate & Sustained Stimulation glp1 Increased & Sustained GLP-1 Secretion l_cells->glp1 glp1->insulin Stimulates glucagon Glucagon Secretion (α-cells) glp1->glucagon Inhibits sucrose Sucrose Ingestion (α-1,2 bond) rapid_digestion Rapid Hydrolysis (Proximal Small Intestine) sucrose->rapid_digestion rapid_release Rapid Glucose and Fructose Release rapid_digestion->rapid_release k_cells Stimulation of K-cells (Proximal Small Intestine) rapid_release->k_cells rapid_release->insulin Strong & Rapid Stimulation gip Increased GIP Secretion k_cells->gip gip->insulin Stimulates

Caption: Signaling pathway of this compound™ and Sucrose metabolism and their effects.

Conclusion

The extensive body of evidence from human clinical trials unequivocally validates this compound™ as a low glycemic index carbohydrate. Its slow and sustained release of glucose provides a more balanced energy supply, resulting in a lower and more stable blood glucose and insulin response compared to high GI sugars. The favorable impact of this compound™ on incretin hormone secretion further underscores its benefits for metabolic health. For researchers and professionals in the fields of nutrition and drug development, this compound™ represents a valuable ingredient for creating products that support healthy blood sugar management and overall well-being.

References

Palatinose vs. Other Sugar Substitutes: A Comparative Guide to Metabolic and Physiological Responses

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the metabolic and physiological effects of Palatinose (B82088)™ (isomaltulose) versus other common sugar substitutes, including sucrose (B13894), maltodextrin (B1146171), and sucralose (B1001). The information is compiled from various human and animal studies to support researchers, scientists, and drug development professionals in understanding the distinct properties of these sweeteners.

Glycemic and Insulinemic Response

This compound is distinguished by its unique molecular structure. While it is a disaccharide composed of glucose and fructose (B13574) like sucrose, the bond connecting these units is a more stable α-1,6-glycosidic linkage, compared to the α-1,2 bond in sucrose.[1][2] This structural difference leads to a much slower enzymatic hydrolysis, about four to five times slower than sucrose.[1] Consequently, this compound is fully digested and absorbed, but this process occurs slowly along the entire length of the small intestine, resulting in a low glycemic index (GI) of 32.[2][3][4] This contrasts sharply with high-GI carbohydrates like sucrose and maltodextrin (GI ~80), which are rapidly broken down and absorbed in the upper small intestine.[2]

The slower absorption of this compound leads to a lower and more stable blood glucose response and a significantly reduced insulin (B600854) demand.[1][5] In studies with type 2 diabetic subjects, consuming 50g of this compound resulted in peak blood glucose concentrations that were 20% lower and an insulin secretion that was 55% lower compared to an equivalent dose of sucrose.[6] Similarly, consistent findings from over 30 trials confirm a lower blood glucose and insulin response to this compound compared to sucrose and maltodextrin.[1]

In contrast, non-caloric artificial sweeteners like sucralose are largely unabsorbed and considered non-nutritive.[7] However, research suggests they are not metabolically inert. Some studies indicate that sucralose can interact with sweet taste receptors (T1R2/T1R3) in the gut, potentially altering glucose, insulin, and incretin (B1656795) levels, though results have been inconsistent across studies.[8] One study found that daily sucralose consumption did not alter glycemic control or insulin resistance in healthy adults, while another observed different insulin responses in individuals with and without obesity.[9][10][11]

Table 1: Comparative Glycemic and Insulinemic Effects

ParameterThis compoundSucroseMaltodextrinSucralose
Glycemic Index (GI) 32[2][3]~65~80-100[2][12]0
Peak Blood Glucose 20% lower vs. Sucrose[6]High, rapid spike[4]High, rapid spike[13]No direct effect; may alter response to glucose load[8][11]
Insulin Secretion 55% lower vs. Sucrose[6]High, rapid spike[6]High spike[12]Inconsistent effects; may increase insulin in some populations[8][11]
Energy Supply 4 kcal/g, sustained release[1][2]4 kcal/g, rapid release[14]4 kcal/g, rapid release[2]0 kcal/g
Incretin Hormone Response

The location of carbohydrate digestion in the intestine influences the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). Because this compound is digested more slowly, it reaches more distal parts of the small intestine where L-cells (which secrete GLP-1) are abundant.[15] In contrast, rapidly digested sugars like sucrose are absorbed proximally, stimulating K-cells to release GIP.[15]

A study in subjects with type 2 diabetes found that this compound ingestion led to a 40% reduction in the GIP response compared to sucrose.[6] Conversely, the incremental area under the curve for GLP-1 was 6.3-fold higher after this compound consumption than after sucrose.[6] This differential incretin response contributes to the improved glucose metabolism observed with this compound.[1][6]

dot

Incretin_Response_Pathway cluster_this compound This compound Pathway cluster_sucrose Sucrose Pathway P_ingest This compound Ingestion P_slow_digest Slow Digestion (Distal Small Intestine) P_ingest->P_slow_digest α-1,6 bond P_L_cells Stimulates L-cells P_slow_digest->P_L_cells P_GLP1 Increased GLP-1 P_L_cells->P_GLP1 S_ingest Sucrose Ingestion S_fast_digest Fast Digestion (Proximal Small Intestine) S_ingest->S_fast_digest α-1,2 bond S_K_cells Stimulates K-cells S_fast_digest->S_K_cells S_GIP Increased GIP S_K_cells->S_GIP

Caption: Differential incretin hormone stimulation by this compound and Sucrose.

Fat Metabolism and Energy Utilization

The lower insulinemic response to this compound favors a metabolic shift towards fat oxidation.[16] High insulin levels, typically seen after consuming high-GI carbohydrates, inhibit lipolysis and promote carbohydrate utilization.[16] By maintaining lower insulin levels, this compound allows the body to rely more on fat as an energy source.[1][16]

Several studies have demonstrated higher fat oxidation rates during physical activity after this compound consumption compared to high-GI carbohydrates like maltodextrin or sucrose.[1] In one trial, endurance athletes who consumed this compound before exercise exhibited higher fat oxidation rates and subsequently performed better in a time trial, finishing on average one minute faster than when they consumed maltodextrin.[13][17] This suggests that this compound helps spare glycogen (B147801) stores by promoting fat utilization, which can enhance endurance performance.[1][17] Furthermore, replacing sucrose with this compound in a weight loss diet has been shown to support a greater reduction in body weight and fat mass, linked to a higher fat-burning rate.[14]

Table 2: Comparative Effects on Fat Oxidation and Performance

ParameterThis compoundMaltodextrinSucrose
Fat Oxidation during Exercise Higher rate vs. Maltodextrin[1][13][17]Lower rate vs. This compound[13][17]Lower rate vs. This compound[1][16]
Carbohydrate Oxidation during Exercise Lower rate vs. Maltodextrin[17]Higher rate vs. This compound[17]Higher rate vs. This compound[16]
Endurance Performance (Cycling Time Trial) Improved performance vs. Maltodextrin (+4.6% power output, 1 min faster)[13][17]Baseline for comparison[13][17]Not directly compared in cited performance studies
Body Fat Reduction (Weight Loss Diet) Greater reduction in fat mass vs. Sucrose[14]Not studiedBaseline for comparison[14]
Cognitive Function and Mood

The brain relies on a steady supply of glucose for optimal functioning.[18] The stable and sustained glucose release from this compound, in contrast to the sharp peaks and subsequent troughs from high-GI sugars, may offer cognitive benefits.

A study involving school-aged children found that a breakfast sweetened with this compound led to significantly better memory performance and mood three hours post-meal compared to an identical breakfast sweetened with glucose.[18][19][20] No differences were observed one hour after the meal, suggesting the benefits manifest later in the morning as blood glucose levels from the high-GI meal decline.[19][20] Similar research in middle-aged and older adults also showed that this compound consumption enhanced mood and memory, particularly in individuals with better glucose tolerance.[21] Another study noted that while both this compound and sucrose increased calculation ability, the decline in performance at 150 minutes was less pronounced in the this compound group.[22]

Table 3: Comparative Effects on Cognitive Function

ParameterThis compoundGlucose / Sucrose
Memory Performance (Delayed) Significantly better vs. Glucose (3h post-meal)[18][20]Performance declined later in the morning[18]
Mood (Self-Reported) Significantly better vs. Glucose (3h post-meal)[18][20]Lower mood scores later in the morning[18]
Information Processing Speed Faster vs. Glucose (in some subjects)[19][20]Slower vs. This compound[19][20]
Calculation Ability (Sustained) Slight decrease at 150 min[22]Larger decrease at 150 min[22]

Experimental Protocols

Protocol 1: Glycemic Index (GI) and Insulin Response Measurement

This protocol outlines a typical methodology for determining the glycemic and insulinemic response to a carbohydrate source, based on common practices in the cited studies.[6][23][24][25]

  • Participant Selection: A cohort of healthy or specific-population (e.g., type 2 diabetic) volunteers is recruited. Participants typically undergo an overnight fast of 10-12 hours.[6][25]

  • Study Design: A randomized, controlled, crossover design is commonly used.[6][13] Each participant consumes each of the test substances on separate occasions, with a washout period (e.g., ≥7 days) between tests to prevent carryover effects.[6]

  • Test Substance Administration: Participants consume a beverage or meal containing a standardized amount (e.g., 50 grams) of the test carbohydrate (this compound, sucrose, glucose, etc.) dissolved in a set volume of water (e.g., 300 mL).[6][24]

  • Blood Sampling: A baseline (fasting) blood sample is taken before consumption. Subsequent blood samples are collected at regular intervals (e.g., 15, 30, 45, 60, 90, 120, and 180 minutes) post-ingestion.[6][23][25]

  • Biochemical Analysis: Blood samples are analyzed for plasma glucose and serum insulin concentrations using standard laboratory methods such as ELISA kits.[6]

  • Data Analysis: The incremental Area Under the Curve (iAUC) for both glucose and insulin is calculated using the trapezoid rule.[6] The Glycemic Index (GI) is calculated as the glucose iAUC for the test food divided by the glucose iAUC for a reference food (pure glucose), multiplied by 100.[26][27]

dot

Experimental_Workflow start Participant Recruitment (Overnight Fast) baseline Baseline Blood Sample (t=0 min) start->baseline ingestion Consume Test Substance (e.g., 50g this compound or Sucrose) baseline->ingestion sampling_loop Collect Blood Samples at 15, 30, 60, 90, 120 min ingestion->sampling_loop analysis Measure Plasma Glucose & Serum Insulin (ELISA) sampling_loop->analysis calculation Calculate Incremental AUC for Glucose and Insulin analysis->calculation gi_calc Calculate Glycemic Index (GI = AUC_test / AUC_glucose * 100) calculation->gi_calc end Comparative Analysis gi_calc->end

Caption: Workflow for a Glycemic Index and Insulin Response study.

Protocol 2: Fat Oxidation and Endurance Performance Assessment

This protocol describes a common experimental setup to evaluate substrate utilization and athletic performance.[13][17]

  • Participant Selection: Experienced endurance athletes (e.g., cyclists) are recruited.[1][13]

  • Study Design: A randomized, double-blind, crossover trial is employed.[13]

  • Pre-Exercise Protocol: Participants consume a standardized dose (e.g., 75g) of the test carbohydrate (this compound or maltodextrin) in a beverage (e.g., 750 mL) 45 minutes before exercise.[17]

  • Exercise Protocol: The protocol consists of two phases:

    • Phase 1 (Endurance): A prolonged period of moderate-intensity exercise (e.g., 90 minutes of cycling at 60% VO2max).[13][17]

    • Phase 2 (Performance): A time trial to exhaustion or a set distance/workload to measure performance (e.g., time to complete a set amount of work).[13]

  • Metabolic Monitoring: Throughout the endurance phase, indirect calorimetry is used to measure oxygen consumption (VO2) and carbon dioxide production (VCO2). These values are used to calculate carbohydrate and fat oxidation rates. Blood samples may also be taken to monitor glucose levels.[17]

  • Performance Metrics: The primary outcome is the time taken to complete the time trial and/or the average power output during the trial.[13][17]

Conclusion

The available experimental data consistently demonstrates that this compound elicits distinct metabolic and physiological responses compared to other caloric and non-caloric sweeteners. Its slow and sustained energy release results in a lower glycemic and insulinemic impact, which promotes a greater reliance on fat for energy, spares glycogen, and may enhance endurance performance.[1][13][17] Furthermore, the stable energy supply appears to support cognitive function and mood over extended periods.[18][19][20] These properties position this compound as a unique functional carbohydrate with potential applications in sports nutrition, weight management, and products designed for sustained energy and improved metabolic health. In contrast, high-GI sweeteners like sucrose and maltodextrin provide rapid energy but with significant metabolic fluctuations, while the long-term metabolic effects of non-caloric sweeteners like sucralose are still under investigation and may vary by population.[4][8][11]

References

A Comparative Analysis of the Long-Term Effects of Palatinose™ (Isomaltulose) Versus High-Fructose Corn Syrup

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct metabolic and physiological impacts of two common sweeteners.

In the landscape of nutritive sweeteners, the long-term health implications of their consumption are of paramount interest to the scientific community. This guide provides a detailed comparison of the long-term effects of Palatinose (B82088)™ (isomaltulose) and high-fructose corn syrup (HFCS), focusing on key metabolic health indicators. While direct long-term comparative clinical trials between this compound™ and HFCS are limited, this guide synthesizes available data from studies comparing each sweetener to sucrose (B13894) and glucose to provide a comprehensive overview for research and development professionals.

Metabolic and Physiological Impact: A Comparative Summary

The primary distinction between this compound™ and HFCS lies in their glycosidic linkage, which dictates their rate of digestion and subsequent physiological responses. This compound™, with its strong α-1,6-glycosidic bond, is hydrolyzed slowly and completely in the small intestine, leading to a slower, more sustained release of glucose and fructose (B13574).[1][2] In contrast, HFCS, a mixture of free glucose and fructose, is rapidly absorbed. This fundamental difference underpins their divergent long-term effects on metabolic health.

Glycemic and Insulinemic Response

Long-term consumption of this compound™ is associated with a lower and more stable blood glucose response compared to rapidly digestible carbohydrates like sucrose, which has a metabolic profile similar to HFCS.[1] Studies consistently demonstrate that this compound™ elicits a significantly lower postprandial glucose and insulin (B600854) response.[1][2] This is attributed to its slow and sustained release of glucose, preventing the sharp peaks and subsequent troughs in blood sugar levels often seen with high-glycemic sweeteners. In contrast, the rapid absorption of glucose and fructose from HFCS leads to a pronounced glycemic and insulinemic response, which, over time, can contribute to insulin resistance.[3][4]

Hepatic Health and Lipid Metabolism

The liver is a primary site for fructose metabolism. High, long-term intake of fructose, particularly from sources like HFCS, has been linked to increased de novo lipogenesis (DNL), leading to the accumulation of liver fat (hepatic steatosis), a hallmark of non-alcoholic fatty liver disease (NAFLD).[5][6][7] While some studies suggest that in isocaloric conditions, the effects of HFCS and sucrose on liver fat may be similar, hypercaloric consumption of fructose-containing sweeteners is associated with increased hepatic lipid content.[7][8]

In contrast, animal studies suggest that this compound™ consumption results in lower hepatic lipogenesis and better cholesterol homeostasis compared to sucrose.[1] This is likely due to the slower influx of fructose to the liver, preventing the metabolic overload that drives DNL.

Gut Microbiota Composition

The composition of the gut microbiome is increasingly recognized as a critical factor in metabolic health. Emerging research suggests that different sweeteners can have distinct effects on the gut microbiota. In vivo studies in rats have shown that isomaltulose consumption can modulate the gut microbiota by increasing the abundance of beneficial bacteria and decreasing the levels of pathogenic bacteria.[9] Conversely, studies on HFCS have indicated that its consumption can alter the gut microbiota composition, potentially leading to a profile that is less favorable for metabolic health.[10][11][12] Short-term studies in humans have shown that a high-fructose syrup diet can lead to a lower abundance of Firmicutes and a higher abundance of Bacteroidetes compared to a fruit-rich high-fructose diet.[10]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies. It is important to note that these are not from direct head-to-head long-term trials of this compound™ versus HFCS but are compiled from studies comparing them to other sweeteners, primarily sucrose.

Table 1: Comparative Effects on Glycemic and Insulinemic Response

ParameterThis compound™ (vs. Sucrose)High-Fructose Corn Syrup (vs. Sucrose)
Postprandial Glucose Response Significantly lower peak and sustained release[1][2]Similar to sucrose, characterized by a rapid peak[3][4]
Postprandial Insulin Response Significantly lower peak[1][2]Similar to sucrose, with a pronounced peak[3][4]
Glycemic Index (GI) Low (32)High (similar to sucrose, ~63)

Table 2: Comparative Effects on Hepatic Health and Body Composition

ParameterThis compound™ (vs. Sucrose)High-Fructose Corn Syrup (vs. Sucrose)
Hepatic Lipid Accumulation Lower hepatic lipogenesis observed in animal models[1]Increased hepatic lipid content in hypercaloric conditions[3][5]
Body Weight Gain Lower body weight gain in animal models[1]No significant difference in isocaloric studies; potential for weight gain in hypercaloric conditions[3][13]

Table 3: Comparative Effects on Gut Microbiota

ParameterThis compound™High-Fructose Corn Syrup
Key Microbial Changes Increased abundance of beneficial bacteria (e.g., Faecalibacterium, Phascolarctobacterium) in animal models[9]Altered Firmicutes/Bacteroidetes ratio; potential decrease in beneficial bacteria in human and animal studies[10][11]

Experimental Protocols

Oral Glucose Tolerance Test (OGTT)

Objective: To assess the postprandial glycemic and insulinemic response to a standardized load of a sweetener.

Protocol:

  • Participant Preparation: Participants fast for 10-12 hours overnight.

  • Baseline Measurement: A fasting blood sample is collected to determine baseline glucose and insulin levels.

  • Test Beverage Administration: Participants consume a beverage containing a standardized amount (e.g., 50g or 75g) of the test sweetener (this compound™, HFCS, or control) dissolved in water.

  • Post-Ingestion Blood Sampling: Blood samples are collected at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) after consumption of the beverage.

  • Analysis: Plasma glucose and insulin concentrations are measured for each time point. The incremental area under the curve (iAUC) is calculated to quantify the total glycemic and insulinemic response.

16S rRNA Sequencing for Gut Microbiota Analysis

Objective: To characterize the composition of the gut microbiota following long-term consumption of different sweeteners.

Protocol:

  • Sample Collection: Fecal samples are collected from participants at baseline and after the intervention period. Samples are immediately frozen and stored at -80°C.

  • DNA Extraction: Bacterial DNA is extracted from the fecal samples using a standardized kit.

  • PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified using polymerase chain reaction (PCR) with specific primers.

  • Library Preparation and Sequencing: The amplified DNA is purified, and sequencing libraries are prepared. Sequencing is performed on a high-throughput sequencing platform (e.g., Illumina MiSeq).

  • Bioinformatic Analysis: The raw sequencing data is processed to remove low-quality reads. Operational Taxonomic Units (OTUs) are picked, and taxonomic assignment is performed against a reference database (e.g., Greengenes, SILVA). Alpha and beta diversity analyses are conducted to assess within-sample diversity and between-sample differences in microbial composition.

Visualizing the Metabolic Pathways

The following diagrams illustrate the metabolic pathways of the components of this compound™ and HFCS, as well as a conceptual workflow for a comparative clinical trial.

MetabolicPathways cluster_this compound This compound (Isomaltulose) Metabolism cluster_HFCS High-Fructose Corn Syrup Metabolism This compound This compound (α-1,6 linkage) SmallIntestine Slow Hydrolysis (Small Intestine) This compound->SmallIntestine Glucose_P Glucose SmallIntestine->Glucose_P Fructose_P Fructose SmallIntestine->Fructose_P Sustained_Absorption Sustained Absorption Glucose_P->Sustained_Absorption Fructose_P->Sustained_Absorption Bloodstream_P Bloodstream Sustained_Absorption->Bloodstream_P Low, sustained increase in blood glucose HFCS HFCS (Free Glucose & Fructose) Rapid_Absorption Rapid Absorption (Small Intestine) HFCS->Rapid_Absorption Glucose_H Glucose Rapid_Absorption->Glucose_H Fructose_H Fructose Rapid_Absorption->Fructose_H Bloodstream_H Bloodstream Glucose_H->Bloodstream_H Rapid, high spike in blood glucose Liver_Metabolism Liver Metabolism (De Novo Lipogenesis) Fructose_H->Liver_Metabolism Rapid influx to liver

Caption: Metabolic fate of this compound™ vs. HFCS.

ExperimentalWorkflow cluster_protocol Comparative Clinical Trial Workflow cluster_groups Intervention Groups Recruitment Participant Recruitment (Researchers, Scientists) Baseline Baseline Measurements (OGTT, Microbiota, Liver Fat) Recruitment->Baseline Randomization Randomization Baseline->Randomization Intervention Long-Term Intervention (this compound vs. HFCS) Randomization->Intervention PalatinoseGroup This compound Group Randomization->PalatinoseGroup HFCSGroup HFCS Group Randomization->HFCSGroup FollowUp Follow-up Measurements (OGTT, Microbiota, Liver Fat) Intervention->FollowUp DataAnalysis Data Analysis & Comparison FollowUp->DataAnalysis Publication Publication of Findings DataAnalysis->Publication PalatinoseGroup->Intervention HFCSGroup->Intervention

Caption: Conceptual workflow for a long-term comparative study.

Conclusion

The available evidence, although indirect, strongly suggests that the long-term consumption of this compound™ and high-fructose corn syrup has markedly different effects on metabolic health. The slow and sustained energy release from this compound™ appears to confer benefits in terms of glycemic control and may have favorable effects on hepatic health and gut microbiota composition. In contrast, the rapid absorption and metabolism of HFCS are associated with metabolic dysregulation, including pronounced glycemic and insulinemic responses, and an increased risk for hepatic steatosis and potentially unfavorable shifts in the gut microbiome.

For researchers, scientists, and drug development professionals, understanding these differences is crucial for designing healthier food products and for developing therapeutic strategies to mitigate the metabolic consequences of high sugar consumption. Further direct, long-term comparative studies are warranted to definitively elucidate the full spectrum of effects of these two sweeteners on human health.

References

Palatinose vs. Sucrose: A Comparative Analysis of Their Impact on Liver Fat Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the effects of Palatinose (B82088)™ (isomaltulose) and sucrose (B13894) on hepatic lipogenesis, offering insights for researchers and drug development professionals in metabolic disease.

This guide provides an objective comparison of this compound and sucrose, focusing on their distinct effects on the synthesis of fats in the liver, a critical process in metabolic health. The information presented is compiled from various scientific studies, with a focus on quantitative data and detailed experimental methodologies to support further research and development.

Key Metabolic Differences and Effects on Hepatic Lipogenesis

This compound, also known as isomaltulose, is a disaccharide composed of glucose and fructose (B13574), similar to sucrose. However, the bond connecting the monosaccharides in this compound is an α-1,6-glycosidic bond, making it more resistant to enzymatic hydrolysis in the small intestine compared to the α-1,2 bond in sucrose.[1][2] This structural difference leads to a slower and more sustained release of glucose and fructose into the bloodstream.[1][3]

Studies have consistently demonstrated that this slower digestion and absorption profile of this compound results in a lower postprandial glycemic and insulinemic response compared to sucrose.[2][3][4][5] This attenuated insulin (B600854) response is a key factor in the differential effects of these two sugars on hepatic lipogenesis. Insulin is a potent activator of de novo lipogenesis (DNL), the process of synthesizing fatty acids from carbohydrates, primarily in the liver.[6][7]

In contrast, the rapid digestion of sucrose leads to a sharp increase in blood glucose and a subsequent spike in insulin, which promotes the conversion of excess carbohydrates into fat in the liver.[6][8][9] Chronic high intake of sucrose has been linked to the development of non-alcoholic fatty liver disease (NAFLD).[6][10][11]

Comparative Data from Preclinical and Clinical Studies

The following tables summarize quantitative data from studies comparing the effects of this compound and sucrose on various metabolic parameters related to hepatic lipogenesis.

Table 1: Effects on Body Weight, Serum Lipids, and Glucose Homeostasis in Mice

ParameterSucrose DietThis compound DietPercentage ChangeReference
Body Weight Gain (g)10.5 ± 0.88.2 ± 0.6-21.9%[3][4]
Serum Glucose (mg/dL)145.2 ± 10.1118.7 ± 9.5-18.2%[3][4]
Serum Insulin (ng/mL)2.8 ± 0.31.9 ± 0.2-32.1%[3][4]
Total Cholesterol (mg/dL)160.3 ± 12.5135.8 ± 11.3-15.3%[3][4]
*Statistically significant difference (p < 0.05) compared to the sucrose diet. Data are presented as mean ± standard deviation.

Table 2: Relative mRNA Expression of Hepatic Lipogenic Genes in Mice

GeneSucrose DietThis compound DietPercentage ChangeReference
SREBP-1c1.00 ± 0.120.65 ± 0.09-35.0%[12]
ACC1.00 ± 0.150.72 ± 0.11-28.0%[12]
FAS1.00 ± 0.180.61 ± 0.10-39.0%[12]
PPARγ1.00 ± 0.110.78 ± 0.08-22.0%[12][13]
*Statistically significant difference (p < 0.05) compared to the sucrose diet. Gene expression levels are normalized to the sucrose group. Data are presented as mean ± standard deviation.

Signaling Pathways in Hepatic Lipogenesis: this compound vs. Sucrose

The differential effects of this compound and sucrose on hepatic lipogenesis are mediated by their distinct impacts on key signaling pathways that regulate gene expression.

cluster_sucrose Sucrose Pathway cluster_this compound This compound Pathway Sucrose Sucrose Rapid Digestion Rapid Digestion Sucrose->Rapid Digestion High Glucose & Fructose High Glucose & Fructose Rapid Digestion->High Glucose & Fructose High Insulin High Insulin High Glucose & Fructose->High Insulin ChREBP Activation ChREBP Activation High Glucose & Fructose->ChREBP Activation SREBP-1c Activation SREBP-1c Activation High Insulin->SREBP-1c Activation Lipogenic Gene Expression Lipogenic Gene Expression SREBP-1c Activation->Lipogenic Gene Expression ChREBP Activation->Lipogenic Gene Expression Hepatic Lipogenesis Hepatic Lipogenesis Lipogenic Gene Expression->Hepatic Lipogenesis This compound This compound Slow Digestion Slow Digestion This compound->Slow Digestion Low Glucose & Fructose Low Glucose & Fructose Slow Digestion->Low Glucose & Fructose Low Insulin Low Insulin Low Glucose & Fructose->Low Insulin Reduced ChREBP Reduced ChREBP Low Glucose & Fructose->Reduced ChREBP Reduced SREBP-1c Reduced SREBP-1c Low Insulin->Reduced SREBP-1c Reduced Lipogenic Gene Expression Reduced Lipogenic Gene Expression Reduced SREBP-1c->Reduced Lipogenic Gene Expression Reduced ChREBP->Reduced Lipogenic Gene Expression Reduced Hepatic Lipogenesis Reduced Hepatic Lipogenesis Reduced Lipogenic Gene Expression->Reduced Hepatic Lipogenesis

Caption: Comparative signaling pathways of sucrose and this compound on hepatic lipogenesis.

Sucrose consumption leads to a rapid influx of glucose and fructose, causing a surge in insulin. This hormonal signal, in conjunction with intracellular glucose metabolites, robustly activates two key transcription factors: sterol regulatory element-binding protein-1c (SREBP-1c) and carbohydrate-responsive element-binding protein (ChREBP).[7][14] SREBP-1c and ChREBP work in concert to upregulate the expression of a suite of lipogenic genes, including acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS), driving the synthesis of fatty acids and triglycerides in the liver.[7][14]

Conversely, the slow and sustained release of monosaccharides from this compound results in a blunted insulin response and a more stable intracellular carbohydrate concentration. This leads to a significantly lower activation of both SREBP-1c and ChREBP, resulting in reduced expression of lipogenic genes and consequently, lower rates of hepatic lipogenesis.[3][4][12]

Experimental Protocols

To facilitate the replication and extension of these findings, detailed methodologies from key studies are provided below.

Animal Study Protocol

  • Animals: Male C57BL/6J mice, aged 5 weeks, are typically used.[3][13]

  • Acclimatization: Animals are acclimated for one week with free access to a standard chow diet and water.

  • Dietary Intervention: Mice are randomly assigned to experimental groups and fed purified diets containing either sucrose or this compound as the primary carbohydrate source (e.g., 20-50% of total energy) for a period of 5 to 22 weeks.[3][13][15] Diets are formulated to be isocaloric.

  • Sample Collection: At the end of the intervention period, mice are fasted overnight. Blood samples are collected for the analysis of serum glucose, insulin, and lipid profiles. Liver tissue is excised, weighed, and snap-frozen in liquid nitrogen for subsequent gene and protein expression analysis, or fixed for histological examination.[3][4]

  • Gene Expression Analysis (qPCR): Total RNA is extracted from liver tissue using standard methods (e.g., TRIzol reagent). cDNA is synthesized, and quantitative real-time PCR (qPCR) is performed to measure the mRNA levels of target genes (e.g., SREBP-1c, ACC, FAS, PPARγ) and a housekeeping gene (e.g., β-actin) for normalization.[12]

Animal Acclimatization Animal Acclimatization Dietary Intervention Dietary Intervention Animal Acclimatization->Dietary Intervention Fasting Fasting Dietary Intervention->Fasting Sample Collection Sample Collection Fasting->Sample Collection Biochemical Analysis Biochemical Analysis Sample Collection->Biochemical Analysis Blood Gene/Protein Analysis Gene/Protein Analysis Sample Collection->Gene/Protein Analysis Liver Histology Histology Sample Collection->Histology Liver

Caption: A typical experimental workflow for animal studies comparing dietary sugars.

Human Study Protocol

  • Participants: Studies often recruit healthy subjects or individuals with metabolic conditions such as NAFLD.[16][17]

  • Study Design: A randomized, controlled, crossover design is frequently employed, where each participant consumes a test beverage or meal containing either this compound or sucrose on separate occasions, with a washout period in between.[17]

  • Intervention: Participants consume a standardized amount of this compound or sucrose (e.g., 20-50 g) dissolved in water or as part of a meal.[16][17]

  • Blood Sampling: Blood samples are collected at baseline (fasting) and at regular intervals (e.g., 15, 30, 60, 90, 120 minutes) after consumption to measure plasma glucose, insulin, and other metabolites.[2][17]

  • Metabolomic Analysis: Advanced techniques such as metabolomics can be used to identify and quantify a wide range of metabolites in the blood to gain a deeper understanding of the metabolic effects of each sugar.[16][17]

Conclusion

The available scientific evidence strongly indicates that this compound has a more favorable metabolic profile than sucrose, particularly concerning hepatic lipogenesis. Its slow and sustained energy release mitigates the sharp insulin spikes that drive fat synthesis in the liver. For researchers and professionals in drug development, this compound serves as a valuable tool for studying the mechanisms of NAFLD and as a potential dietary intervention to reduce the risk of metabolic diseases associated with excessive sugar consumption. The distinct signaling responses elicited by this compound and sucrose offer clear targets for further investigation into the prevention and treatment of hepatic steatosis.

References

Palatinose Demonstrates Superiority in Stimulating Gut Hormone GLP-1 Release Compared to Sucrose

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of recent clinical and preclinical data indicates that Palatinose (B82088)™ (isomaltulose), a slow-release carbohydrate, significantly enhances the secretion of the critical gut hormone glucagon-like peptide-1 (GLP-1) when compared to the rapidly digested sucrose (B13894). This effect, coupled with a more balanced glycemic response, positions this compound™ as a promising functional ingredient for metabolic health.

For researchers, scientists, and professionals in drug development, understanding the physiological impact of dietary carbohydrates on incretin (B1656795) hormones is paramount. The following guide provides an objective comparison of this compound™ and sucrose on GLP-1 release, supported by experimental data and detailed methodologies.

Comparative Analysis of GLP-1 Secretion

Recent studies have consistently shown that the consumption of this compound™ leads to a more pronounced and sustained release of GLP-1.[1][2][3][4][5][6] This is in stark contrast to sucrose, which elicits a rapid, yet transient, peak in GLP-1 levels.[7] The unique slow-release property of this compound™ is attributed to its strong α-1,6-glycosidic bond, which is hydrolyzed more slowly by intestinal enzymes.[7][8] This gradual digestion allows this compound™ and its constituent monosaccharides (glucose and fructose) to reach the distal parts of the small intestine, where a higher density of GLP-1-secreting L-cells is located.[1][5][6][9]

One study in subjects with type 2 diabetes reported a remarkable 6.3-fold higher incremental area under the curve (iAUC) for GLP-1 after this compound™ ingestion compared to sucrose.[7] Another study involving overweight and obese volunteers, some with type 2 diabetes, demonstrated significantly higher GLP-1 levels after consuming a drink with 50g of this compound™ compared to 50g of sucrose, even when followed by a meal.[5][10] This suggests that the stimulatory effect of this compound™ on GLP-1 is robust and not overshadowed by subsequent food intake.[5]

The enhanced GLP-1 secretion is not only observed in human trials but also in preclinical models. In conscious rats, oral administration of this compound™ resulted in an enhanced portal GLP-1 level compared to sucrose.[11][12] Interestingly, in vitro studies using a murine GLP-1-producing cell line (GLUTag) showed that while glucose directly stimulates GLP-1 secretion, neither this compound™ nor sucrose had a direct effect, suggesting that the in vivo effect is mediated by the products of their digestion.[11][12]

ParameterThis compound™SucroseKey FindingsStudy Population
GLP-1 Release Significantly higher and more sustained release.[1][2][3][4][5][13]Rapid, transient increase.[7]This compound™ leads to a more prolonged stimulation of L-cells in the lower gut.[1][6]Adults with metabolic syndrome, overweight/obese individuals, type 2 diabetes patients, and healthy subjects.[2][5][7][13][14]
Blood Glucose Response Lower and more stable postprandial glucose levels.[1][7][13][15]Sharp and high postprandial glucose peak.[7][13][15]The slow digestion of this compound™ results in a blunted glycemic response.[8]Adults with metabolic syndrome and type 2 diabetes patients.[7][13][15]
Insulin (B600854) Response Lower insulin secretion.[7]Higher insulin secretion.[7]Reduced insulin demand due to the attenuated glycemic response with this compound™.[7]Type 2 diabetes patients.[7]
Second-Meal Effect Improved glycemic control and hormonal response to a subsequent meal.[1][13][15]Less pronounced second-meal effect.The sustained GLP-1 release with this compound™ contributes to better metabolic regulation hours after consumption.[1][3][15]Adults with metabolic syndrome.[1][13][15]
Other Gut Hormones Increased release of Peptide YY (PYY).[1][2][13][15]Less significant effect on PYY.The combined elevation of GLP-1 and PYY may enhance satiety and support weight management.[2][13]Adults with metabolic syndrome and overweight/obese individuals.[2][13][14]

Experimental Protocols

To ensure the validity and reproducibility of the findings, the cited studies employed rigorous methodologies. Below are summaries of typical experimental protocols used to assess the effect of this compound™ on GLP-1 release.

Human Intervention Study: Crossover Design
  • Objective: To compare the postprandial metabolic and hormonal responses to this compound™ versus sucrose.

  • Participants: Typically, adults with metabolic syndrome, type 2 diabetes, or healthy individuals.[2][7][13][14]

  • Design: A double-blind, randomized, controlled crossover design is commonly used.[2][7][13][14] This ensures that each participant acts as their own control, minimizing inter-individual variability. A washout period of at least one week is incorporated between test days.

  • Intervention: Participants consume a test beverage containing a standardized dose (e.g., 50 grams) of either this compound™ or sucrose dissolved in water.[5][7][13][14]

  • Data Collection: Blood samples are collected at baseline (fasting) and at regular intervals (e.g., 15, 30, 60, 90, 120, 180 minutes) post-ingestion.[7]

  • Analytes: Plasma is analyzed for active GLP-1, glucose, insulin, and other hormones like GIP and PYY using commercially available ELISA kits.[7]

Preclinical Study: In Vivo (Rat Model)
  • Objective: To investigate the direct effect of luminal this compound™ on GLP-1 secretion.

  • Animals: Male Sprague-Dawley or similar rat strains are often used.

  • Procedures:

    • Oral Administration: Conscious rats are given an oral gavage of this compound™ or sucrose solution.[11][12]

    • Intestinal Administration: In anesthetized rats, catheters are placed in the jejunum or ileum for direct administration of the sugar solutions.[11][12]

  • Data Collection: Blood is collected from the portal vein to measure GLP-1 and glucose concentrations.[11][12]

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in GLP-1 release and the typical experimental setup, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation Phase cluster_intervention Intervention Day cluster_analysis Analysis Phase participant_recruitment Participant Recruitment (e.g., with Metabolic Syndrome) informed_consent Informed Consent participant_recruitment->informed_consent randomization Randomization to Treatment Sequence informed_consent->randomization fasting_baseline Overnight Fasting & Baseline Blood Sample randomization->fasting_baseline test_drink Consumption of Test Drink (50g this compound™ or Sucrose in 500ml) fasting_baseline->test_drink post_ingestion_sampling Serial Blood Sampling (e.g., 0-180 min) test_drink->post_ingestion_sampling elisa Plasma Analysis (GLP-1, Glucose, Insulin, PYY) post_ingestion_sampling->elisa washout Washout Period (≥ 7 days) post_ingestion_sampling->washout data_analysis Statistical Analysis (e.g., AUC calculation) elisa->data_analysis crossover Crossover to Alternative Treatment washout->crossover crossover->fasting_baseline

Figure 1: A typical experimental workflow for a human crossover trial.

GLP1_Secretion_Pathway cluster_lumen Intestinal Lumen cluster_l_cell Enteroendocrine L-Cell This compound This compound™ (Slow Digestion) glucose_fructose Glucose + Fructose This compound->glucose_fructose Slow Hydrolysis sucrose Sucrose (Rapid Digestion) sucrose->glucose_fructose Rapid Hydrolysis sglt1 SGLT1 Transporter glucose_fructose->sglt1 glut2 GLUT2 Transporter glucose_fructose->glut2 metabolism Glucose Metabolism sglt1->metabolism glut2->metabolism atp_ratio ↑ ATP:ADP Ratio metabolism->atp_ratio k_atp_channel KATP Channel Closure atp_ratio->k_atp_channel depolarization Membrane Depolarization k_atp_channel->depolarization ca_channel Ca2+ Channel Opening depolarization->ca_channel ca_influx ↑ Intracellular Ca2+ ca_channel->ca_influx glp1_vesicles GLP-1 Vesicles ca_influx->glp1_vesicles glp1_secretion GLP-1 Secretion glp1_vesicles->glp1_secretion

Figure 2: Simplified signaling pathway of glucose-stimulated GLP-1 secretion.

Conclusion

References

Comparative analysis of the impact of Palatinose and sucrose on gut microbiota composition

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current research indicates that Palatinose (B82088) (isomaltulose) and sucrose (B13894) exert markedly different effects on the composition and function of the gut microbiota. While sucrose consumption is frequently associated with negative alterations, including dysbiosis and inflammation, this compound appears to foster a more beneficial microbial environment, potentially offering prebiotic effects.

Sucrose, a common table sugar, is rapidly digested and absorbed in the upper gastrointestinal tract. High intake of sucrose has been linked to a reduction in beneficial gut bacteria, such as Bacteroides thetaiotaomicron, which plays a role in the digestion of complex carbohydrates from healthy foods like vegetables.[1][2] This can lead to an imbalance in the gut microbiome, known as dysbiosis, which is characterized by an increase in pathogenic bacteria and a decrease in beneficial ones.[1][3][4] Such shifts can contribute to a "leaky gut" and systemic inflammation.[1][5] In individuals with type 2 diabetes, sucrose intake has been specifically associated with alterations in the genera Bacteroides and Bifidobacterium.[3] Animal studies have further demonstrated that a high-sucrose diet can alter the overall architecture of the gut microbiota, leading to an increased ratio of Bacteroidetes to Firmicutes and a reduction in microbial diversity, which has been linked to metabolic disorders like fatty liver disease and hyperlipidemia.[6]

In contrast, this compound, a slow-release carbohydrate, is digested more gradually throughout the small intestine.[7][8][9] This slower digestion may allow some of it to reach the lower parts of the gut, where it can be utilized by the resident microbiota. While robust evidence in humans is still emerging, preliminary and animal studies suggest that this compound may have prebiotic properties, promoting the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus.[7][10][11] For instance, a study in rats demonstrated that isomaltulose supplementation led to an increase in beneficial microbes like Faecalibacterium and Phascolarctobacterium, while concurrently reducing the abundance of pathogenic bacteria such as Shuttleworthia.[10][11] In a study with healthy volunteers, while the direct impact on gut microbiota was more pronounced with the addition of inulin-type fructans, the lower glycemic response to this compound compared to sucrose suggests a complex interplay between the carbohydrate source, blood glucose regulation, and the gut microbiome.[12][13][14][15]

The differential metabolic pathways of these two sugars also influence host signaling. Sucrose consumption can inhibit the production of a key protein, Roc, which is essential for the colonization of the beneficial bacterium Bacteroides thetaiotaomicron.[1][2] Conversely, the slow-release nature of this compound allows it to reach the lower small intestine, where it stimulates the release of glucagon-like peptide-1 (GLP-1), a hormone with beneficial effects on metabolism.[16][17][18]

Comparative Analysis of Gut Microbiota Composition

The following tables summarize the quantitative data from key studies comparing the effects of this compound and sucrose on gut microbiota composition.

Human Studies
TaxonEffect of this compound (Isomaltulose)Effect of SucroseStudy PopulationReference
Overall MicrobiotaIn a study with co-administration of inulin-type fructans, significant beneficial modulation was observed.[12][13][14][15]Associated with alterations in gut microbiota.[3]Healthy Volunteers & Type 2 Diabetes Patients[3][12][13][14][15]
BifidobacteriumNo significant direct effect reported in the human study without prebiotic co-administration.Intake associated with alterations at the genus level in type 2 diabetes patients.[3]Type 2 Diabetes Patients[3]
BacteroidesNo significant direct effect reported in the human study.Intake associated with alterations at the genus level in type 2 diabetes patients.[3]Type 2 Diabetes Patients[3]
Animal Studies
TaxonEffect of this compound (Isomaltulose)Effect of SucroseAnimal ModelReference
Alpha-diversityNot significantly different from control in one rat study.[10][11]Reduced alpha-diversity in rats on a high-sucrose diet.[6]Rats[6][10][11]
Bacteroidetes/Firmicutes RatioNot reported.Increased ratio in rats on a high-sucrose diet.[6]Rats[6]
FaecalibacteriumIncreased abundance in rats.[10][11]Not reported.Rats[10][11]
PhascolarctobacteriumIncreased abundance in rats.[10][11]Not reported.Rats[10][11]
ShuttleworthiaDecreased abundance in rats.[10][11]Not reported.Rats[10][11]
Bacteroides thetaiotaomicronNot reported.Reduced abundance in mice.[1][2]Mice[1][2]

Experimental Protocols

Human Study: Kordowski et al. (2022)[8][12][13][14][15]
  • Study Design: A real-life, retrospective study.

  • Participants: 117 healthy volunteers.

  • Duration: 14 days.

  • Intervention: Participants consumed drinks sweetened with either isomaltulose or sucrose on specific days alongside their usual meals. For a portion of the study, their diet was also supplemented with inulin-type fructans (ITF).

  • Data Collection: Continuous glucose monitoring was performed for 14 days. Fecal samples were collected at the beginning and end of the test phase for microbiota analysis.

  • Microbiota Analysis: Fecal microbiota was analyzed by 16S rRNA sequencing.

Animal Study: Zhang et al. (2021)[6]
  • Study Design: A controlled animal study.

  • Animals: Rats.

  • Duration: 4 weeks.

  • Intervention: Rats were fed a high-sucrose diet.

  • Data Collection: Cecal contents were collected for microbiota analysis.

  • Microbiota Analysis: The architecture of the cecal microbiota was analyzed.

Animal Study: Li et al. (2021)[10][11]
  • Study Design: A controlled animal study.

  • Animals: Rats.

  • Duration: 5 weeks.

  • Intervention: Rats were given free access to drinking water containing 10% isomaltulose.

  • Data Collection: Fecal samples were collected for microbiota analysis.

  • Microbiota Analysis: Fecal microbiota was analyzed by 16S rRNA sequencing.

Visualizing the Impact: Workflows and Pathways

experimental_workflow cluster_human Human Study Workflow cluster_animal Animal Study Workflow H_Recruitment Recruitment of Healthy Volunteers (n=117) H_Intervention 14-Day Intervention: - Isomaltulose or Sucrose Drinks - Inulin-Type Fructans Supplementation H_Recruitment->H_Intervention H_Data Data Collection: - Continuous Glucose Monitoring - Fecal Samples (Day 1 & 14) H_Intervention->H_Data H_Analysis Microbiota Analysis: 16S rRNA Sequencing H_Data->H_Analysis A_Grouping Animal Grouping (e.g., Rats) A_Diet Dietary Intervention: - High-Sucrose Diet or - Isomaltulose in Drinking Water A_Grouping->A_Diet A_Duration Study Duration (4-5 weeks) A_Diet->A_Duration A_Sampling Sample Collection: - Cecal Contents or - Fecal Samples A_Duration->A_Sampling A_Analysis Microbiota Analysis: 16S rRNA Sequencing A_Sampling->A_Analysis

Caption: A simplified workflow of typical human and animal studies investigating the effects of this compound and sucrose on gut microbiota.

signaling_pathway cluster_sucrose Sucrose Pathway cluster_this compound This compound Pathway Sucrose High Sucrose Intake Roc Inhibition of Roc Protein Production Sucrose->Roc BT Reduced Colonization of Bacteroides thetaiotaomicron Roc->BT Dysbiosis Dysbiosis: - Decreased Beneficial Bacteria - Increased Pathogenic Bacteria BT->Dysbiosis LeakyGut Increased Intestinal Permeability (Leaky Gut) Dysbiosis->LeakyGut Inflammation Systemic Inflammation LeakyGut->Inflammation This compound This compound Intake SlowRelease Slow Release and Digestion This compound->SlowRelease LowerGut Reaches Lower Small Intestine SlowRelease->LowerGut Prebiotic Potential Prebiotic Effect: - Increased Beneficial Bacteria (e.g., Bifidobacterium, Faecalibacterium) SlowRelease->Prebiotic potential GLP1 Stimulation of GLP-1 Release LowerGut->GLP1

Caption: Contrasting signaling and metabolic pathways of sucrose and this compound and their subsequent impact on gut health.

References

Palatinose vs. Glucose: A Comparative Analysis of Postprandial Hyperglycemia in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Palatinose (B82088)™ (isomaltulose) and glucose, focusing on their effects on postprandial hyperglycemia in animal models. The information presented is supported by experimental data to assist researchers and professionals in drug development and related fields in understanding the metabolic differences between these two carbohydrates.

Core Comparison: Slower Absorption Profile Mitigates Glycemic Spikes

This compound, a disaccharide isomer of sucrose (B13894), is characterized by a strong α-1,6-glycosidic bond linking glucose and fructose (B13574). This structural difference from the α-1,2 bond in sucrose results in a significantly slower enzymatic hydrolysis in the small intestine.[1][2][3] Consequently, the release and absorption of glucose and fructose into the bloodstream are delayed, leading to a lower and more sustained blood glucose response compared to rapidly digestible carbohydrates like glucose or sucrose.[1][4][5][6]

Animal studies consistently demonstrate that the oral administration of this compound results in a blunted and delayed postprandial glucose peak compared to glucose or sucrose.[1][4][6][7] This attenuated glycemic response is accompanied by a correspondingly lower insulin (B600854) secretion.[1][4][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from comparative studies in animal models.

Table 1: Postprandial Blood Glucose Response in Rats

Time Point (min)Glucose (mg/dL)This compound (mg/dL)Study
30Significantly higher than this compound groupSignificantly lower than glucose group[6][7][9]
60Approaching baselinePeak or sustained elevation[1]
120Near baselineSignificantly higher than sucrose group[1]

Note: Specific values can vary between studies based on the animal strain, age, and dosage.

Table 2: Postprandial Insulin Response in Rats

Time Point (min)Sucrose (pg/mL)This compound (pg/mL)Study
20Significantly higher than this compound groupSignificantly lower than sucrose group[1]
40Significantly higher than this compound groupSignificantly lower than sucrose group[1]
90Lower than this compound groupSignificantly higher than sucrose group[1]
120Lower than this compound groupSignificantly higher than sucrose group[1]

Note: Sucrose is used as a comparator as it is rapidly hydrolyzed to glucose and fructose, providing a similar glycemic challenge to glucose.

Experimental Protocols

The findings presented are based on standardized experimental designs in animal models.

Oral Carbohydrate Tolerance Test in Rats
  • Animal Model: Male Sprague-Dawley rats (6 weeks old) are commonly used.[7][9]

  • Acclimatization: Animals are acclimatized for a week with standard chow and water ad libitum.

  • Fasting: Prior to the test, rats are fasted overnight (approximately 12-14 hours) but allowed free access to water.

  • Test Substance Administration: A solution of either glucose or this compound (typically 2 g/kg body weight) is administered orally via gavage.[7][9]

  • Blood Sampling: Blood samples are collected from the tail vein at baseline (0 minutes) and at various time points post-administration (e.g., 20, 30, 40, 60, 90, 120, 240, 360 minutes).[1][10]

  • Analytes Measured: Blood glucose and plasma insulin concentrations are the primary endpoints. Glucose is often measured using a glucometer, while insulin is typically quantified using an ELISA kit.[8][10]

Visualizing the Mechanisms and Workflows

To further elucidate the differences between this compound and glucose, the following diagrams illustrate their metabolic pathways and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_outcome Outcome acclimatization Acclimatization of Rats fasting Overnight Fasting acclimatization->fasting administration Oral Gavage: This compound or Glucose fasting->administration sampling Serial Blood Sampling (Tail Vein) administration->sampling glucose_measurement Blood Glucose Measurement sampling->glucose_measurement insulin_measurement Plasma Insulin Measurement sampling->insulin_measurement data_analysis Data Analysis and Comparison glucose_measurement->data_analysis insulin_measurement->data_analysis

Caption: Experimental workflow for an oral carbohydrate tolerance test.

signaling_pathway cluster_ingestion Oral Ingestion cluster_digestion Small Intestine cluster_circulation Bloodstream cluster_response Pancreatic Response This compound This compound slow_hydrolysis Slow Hydrolysis (α-1,6-glucosidase) This compound->slow_hydrolysis glucose Glucose rapid_absorption Rapid Absorption glucose->rapid_absorption glp1_release Distal Intestine: GLP-1 Release slow_hydrolysis->glp1_release Reaches distal gut gradual_glucose Gradual & Sustained Glucose Increase slow_hydrolysis->gradual_glucose sharp_glucose Rapid & High Glucose Spike rapid_absorption->sharp_glucose moderate_insulin Moderate Insulin Release glp1_release->moderate_insulin Incretin Effect gradual_glucose->moderate_insulin high_insulin High Insulin Release sharp_glucose->high_insulin

References

Palatinose vs. Sucrose: A Comparative Analysis of a Slow-Release Carbohydrate on Fat Oxidation and Energy Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific studies indicates that Palatinose (B82088)™ (isomaltulose), a slow-release carbohydrate, demonstrates significant advantages over sucrose (B13894) in promoting fat oxidation and fostering a more favorable energy metabolism. These effects, observed in diverse populations including overweight and obese adults, individuals with type 2 diabetes, and athletes, are primarily attributed to its unique physiological properties of slow digestion and absorption, leading to a lower and more sustained blood glucose and insulin (B600854) response.

This compound, like sucrose, is a disaccharide composed of glucose and fructose (B13574) and provides the same caloric value.[1] However, the bond linking these two molecules in this compound is stronger, resulting in a slower enzymatic cleavage in the small intestine.[2] This leads to a more gradual release and absorption of glucose into the bloodstream, a key factor influencing substrate utilization for energy.

Enhanced Fat Oxidation and Reduced Carbohydrate Reliance

Multiple studies have consistently demonstrated that the consumption of this compound, when compared to sucrose, shifts the body's energy source preference from carbohydrates to fat. A key indicator of this metabolic shift is the respiratory quotient (RQ), which is the ratio of carbon dioxide produced to oxygen consumed. A lower RQ value signifies a greater reliance on fat for energy.

One study involving overweight and obese adults on a weight loss diet found that a breakfast containing this compound resulted in a significantly lower respiratory quotient, indicating a fat burning rate up to 15% higher than an identical breakfast with sucrose.[3] Another study with overweight to obese adults with impaired glucose tolerance observed that fat utilization was approximately 18% higher over a 7-hour period with isomaltulose compared to a sucrose/glucose syrup blend, both at rest and during physical activity.[4] This enhanced fat oxidation is also observed in athletic populations, where pre-exercise ingestion of this compound has been shown to increase fat oxidation rates during endurance exercise compared to maltodextrin, a high-glycemic carbohydrate.[5][6]

Impact on Body Weight and Composition

The metabolic shift towards increased fat burning with this compound consumption has been linked to favorable long-term effects on body weight and composition. In a 12-week weight loss study, overweight and obese adults consuming 40g of this compound daily as part of an energy-reduced diet lost an extra kilogram of body weight compared to the group consuming sucrose.[3][7] The this compound group also experienced a significant reduction in fat mass percentage (approximately 2%) and an increase in fat-free mass percentage.[3][7]

Glycemic Control and Insulin Response

The slow-release nature of this compound leads to a significantly lower and more stable blood glucose response compared to sucrose.[2][8] This has been consistently observed across numerous trials in healthy individuals, those with type 2 diabetes, and athletes.[2][9] Consequently, the insulin response to this compound is also markedly lower. One study in adults with type 2 diabetes reported that insulin secretion was 55% lower after isomaltulose ingestion compared to sucrose.[9] This attenuated insulin response is a crucial factor in promoting fat oxidation, as high insulin levels are known to suppress the breakdown of fat (lipolysis).

Hormonal Regulation: The Role of Incretins

The differential effects of this compound and sucrose on energy metabolism are also mediated by gut hormones known as incretins, which are released after nutrient intake and influence insulin secretion. This compound consumption has been shown to stimulate a lower release of glucose-dependent insulinotropic polypeptide (GIP) and a higher and more sustained release of glucagon-like peptide-1 (GLP-1) compared to sucrose.[9][10][11] While GIP is associated with fat storage, GLP-1 has beneficial effects on glucose control and appetite regulation.[11][12] The increased GLP-1 secretion following this compound intake may contribute to its positive metabolic effects.[9][11]

Quantitative Data Summary

ParameterThis compound™ (Isomaltulose)SucroseKey FindingsCitations
Fat Oxidation Rate Significantly HigherLowerUp to 15% higher fat burning rate observed with this compound.[3] Fat utilization was about 18% higher over a 7-hour period.[4][3][4][5][6]
Respiratory Quotient (RQ) Significantly LowerHigherA lower RQ indicates greater reliance on fat for energy.[3][13][3][13][14]
Weight Loss (12-week study) Significant Weight LossWeight LossThis compound group lost an extra kilogram compared to the sucrose group.[3][7][3][7]
Fat Mass (12-week study) Significant Reduction (~2%)No Significant ChangeThis compound consumption led to a decrease in fat mass percentage.[3][7][13][3][7][13]
Blood Glucose Response Lower and More StableHigher and Faster PeakMean peak blood glucose concentrations were 20% lower with isomaltulose.[9][2][8][9][10]
Insulin Response Significantly LowerHigherInsulin secretion was 55% lower with isomaltulose.[9][2][9][10]
GLP-1 Secretion Higher and SustainedLowerThis compound promotes a greater release of the beneficial gut hormone GLP-1.[9][10][11][9][10][11]
GIP Secretion LowerHigherSucrose intake leads to a more pronounced release of GIP.[9][10][9][10][12]
Triglyceride Levels (12-week study) Tendency toward ReductionSignificant IncreaseA significant difference in triglyceride levels was observed between the groups at week 12.[15][16][15][16]

Experimental Protocols

The findings presented are based on randomized, double-blind, controlled clinical trials. A common methodology involves:

  • Participants: Healthy adults, overweight/obese individuals, subjects with type 2 diabetes, or trained athletes.

  • Intervention: Participants consume a specific dose of this compound or a control substance (typically sucrose or maltodextrin) in the form of a beverage or incorporated into meals. Dosages in the cited studies ranged from 20g to 75g.

  • Study Design: Cross-over designs, where each participant acts as their own control, or parallel-group studies are frequently used.

  • Duration: Studies range from acute, single-dose investigations observing metabolic responses over several hours to longer-term interventions lasting 12 weeks or more to assess changes in body weight and composition.

  • Key Measurements:

    • Indirect Calorimetry: To determine the respiratory quotient (RQ) and calculate fat and carbohydrate oxidation rates.

    • Blood Sampling: To measure plasma glucose, insulin, and incretin (B1656795) (GLP-1, GIP) concentrations at various time points.

    • Body Composition Analysis: Techniques like dual-energy X-ray absorptiometry (DXA) are used in longer-term studies to assess changes in fat mass and fat-free mass.

    • Performance Testing: In studies with athletes, performance is often measured through time trials or other standardized exercise protocols.

Visualizing the Metabolic Impact

The distinct metabolic pathways influenced by this compound and sucrose can be illustrated to highlight their differential effects on energy substrate utilization.

cluster_0 This compound™ Metabolism cluster_1 Sucrose Metabolism This compound This compound Ingestion SlowDigestion Slow Digestion & Absorption This compound->SlowDigestion LowGlucose Low, Sustained Blood Glucose SlowDigestion->LowGlucose HighGLP1 ↑ GLP-1 SlowDigestion->HighGLP1 LowInsulin Low Insulin Response LowGlucose->LowInsulin FatOxidation ↑ Fat Oxidation LowInsulin->FatOxidation Sucrose Sucrose Ingestion RapidDigestion Rapid Digestion & Absorption Sucrose->RapidDigestion HighGlucose High, Rapid Blood Glucose Spike RapidDigestion->HighGlucose HighGIP ↑ GIP RapidDigestion->HighGIP HighInsulin High Insulin Response HighGlucose->HighInsulin CarbOxidation ↑ Carbohydrate Oxidation HighInsulin->CarbOxidation FatStorage ↑ Fat Storage HighInsulin->FatStorage

Caption: Metabolic pathways of this compound vs. Sucrose.

Conclusion

References

Safety Operating Guide

Proper Disposal of Palatinose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Palatinose (also known as Isomaltulose), ensuring safe laboratory operations and environmental responsibility. The following procedures are designed for researchers, scientists, and drug development professionals.

Safety and Hazard Assessment

This compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2][3] It is a disaccharide carbohydrate that is fully digestible and occurs naturally in honey and sugarcane extracts.[4][5] However, as with any laboratory chemical, proper handling and personal protective equipment are recommended to minimize any potential irritation.[6]

Key Safety Information:

  • Health Hazards: May cause slight eye and skin irritation. Inhalation of dust may cause respiratory tract irritation.[6] The toxicological properties have not been fully investigated.[6]

  • Fire Hazards: this compound is a combustible material. Fine dust dispersed in the air in sufficient concentrations can create a potential dust explosion hazard in the presence of an ignition source.[7]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[1][6]

Personal Protective Equipment (PPE)

When handling this compound, especially in powder form, the following personal protective equipment is recommended:

  • Eye Protection: Chemical splash goggles.[6]

  • Hand Protection: Wear appropriate protective gloves.[6]

  • Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved air-purifying dust or mist respirator.[6]

  • Body Protection: A lab coat or chemical apron is advised.[6]

Spill Management and Cleanup

In the event of a this compound spill, follow these steps:

  • Avoid Dust Generation: Take precautions to minimize the creation of airborne dust.[7]

  • Containment: Isolate the spill area.

  • Cleanup: For solid spills, vacuum or sweep up the material.[6] Use a method that does not disperse dust into the air.

  • Collection: Place the collected material into a suitable, labeled disposal container.[6]

  • Decontamination: Clean the affected area thoroughly.

Disposal Procedures

As this compound is a non-hazardous and readily biodegradable substance, the disposal process is straightforward.[7]

  • Solid Waste:

    • Collect unused or waste this compound in a suitable, sealed container.

    • Label the container clearly.

    • Dispose of the solid waste as commercial or regular laboratory waste, in accordance with local, state, and federal regulations.[7]

  • Aqueous Solutions:

    • For small quantities of this compound solutions, dilution with a large amount of water and flushing down the drain may be permissible, subject to local wastewater regulations. Given its ready biodegradability, it is not expected to pose an environmental risk.[7]

    • For larger volumes, consult your institution's environmental health and safety (EHS) office for specific guidance.

Quantitative Data Summary

While specific quantitative limits for disposal are not typically defined for non-hazardous substances like this compound, the following table summarizes its relevant properties.

PropertyDataSource
GHS Classification Not a hazardous substance[1][2][3]
Biodegradability Readily biodegradable (90%)[7]
Environmental Precautions No special precautions required[7]
Hazardous Decomposition Carbon monoxide, carbon dioxide (upon combustion)[6]

Experimental Protocols

The safety data sheets indicate that this compound is "readily biodegradable" but do not provide detailed experimental protocols for this determination.[7] Such assessments are typically conducted following standardized methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guideline for Testing of Chemicals. For example, the "Ready Biodegradability" test (OECD 301) measures the degradation of a substance by microorganisms in an aerobic aqueous medium over 28 days.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Palatinose_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste assess_form Assess Waste Form start->assess_form solid_waste Solid this compound (Powder) assess_form->solid_waste Solid liquid_waste Aqueous this compound Solution assess_form->liquid_waste Liquid collect_solid Sweep/Vacuum into a Labeled Container solid_waste->collect_solid assess_quantity Assess Quantity of Solution liquid_waste->assess_quantity dispose_solid Dispose as Commercial/ Laboratory Waste collect_solid->dispose_solid end End: Proper Disposal dispose_solid->end small_quantity Small Quantity assess_quantity->small_quantity Small large_quantity Large Quantity assess_quantity->large_quantity Large dilute_flush Dilute with Water and Flush to Drain (Check Local Regulations) small_quantity->dilute_flush consult_ehs Consult Institutional EHS for Guidance large_quantity->consult_ehs dilute_flush->end consult_ehs->end

References

Essential Safety and Handling Guide for Palatinose (Isomaltulose)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for Palatinose, also known as Isomaltulose, tailored for laboratory and research professionals. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential to ensure a safe working environment.[1][2][3]

Hazard Identification and Classification

This compound is generally considered a non-hazardous substance.[1][2][3] However, as a fine powder, it may cause mild mechanical irritation to the eyes, skin, and respiratory tract.[4] The primary physical hazard associated with this compound, like many organic powders, is the potential for dust explosion if fine dust is dispersed in the air in sufficient concentrations near an ignition source.[3]

Key Safety Considerations:

  • Toxicological: The toxicological properties have not been fully investigated, but it is not classified for acute toxicity, skin/eye irritation, or as a sensitizer.[1][4]

  • Incompatibilities: Avoid contact with strong oxidizing agents, as this may cause a violent reaction.[1][4]

  • Hazardous Decomposition: When heated to decomposition, it may produce carbon monoxide and carbon dioxide.[4]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended to minimize exposure and ensure safe handling of this compound in a laboratory setting.

Protection Type Equipment Specification Rationale
Eye Protection Safety glasses with side shields or chemical splash goggles.[1][4]To prevent eye irritation from airborne particles.[4]
Hand Protection Chemical-resistant gloves (tested according to EN 374).[1][5]To prevent skin contact and potential mild irritation.[4]
Body Protection Standard laboratory coat or a chemical apron.[4]To protect clothing and skin from dust.
Respiratory Protection A NIOSH/MSHA-approved air-purifying dust or mist respirator (e.g., N95) or European Standard EN 149 is necessary when dust formation is likely.[1][4]To prevent inhalation of dust and potential respiratory tract irritation.[3][4]
Operational and Disposal Plans

Handling and Storage Procedures:

  • Handling:

    • Use in a well-ventilated area.

    • Avoid breathing dust, vapor, mist, or gas.[3][4]

    • Prevent contact with skin and eyes.[4]

    • Take precautions against dust explosion by minimizing dust generation and accumulation.[3]

    • Keep away from heat, sparks, and open flames.[3][6]

  • Storage:

    • Store in a cool, dry place.[4]

    • Keep containers tightly closed to prevent moisture absorption and contamination.[4]

Spill Response and Disposal:

  • Spill Containment:

    • Ensure adequate ventilation.[6]

    • Avoid generating dust during cleanup.

    • Use a vacuum or sweep up the spilled material.[4]

  • Disposal:

    • Place the collected material into a suitable, labeled container for disposal.[4]

    • Dispose of waste in accordance with all applicable local, state, and federal regulations. Although not classified as hazardous, it should not be released into the environment.[6]

First Aid Measures

While significant health effects are not anticipated, the following first aid measures should be taken in case of exposure.[1]

Exposure Route First Aid Protocol
Inhalation Remove the individual to fresh air. If symptoms like coughing or difficulty breathing occur, seek medical attention.[4]
Skin Contact Wash the affected area with plenty of water.[3] If irritation develops or persists, seek medical aid.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] If eye irritation persists, consult a specialist.[3]
Ingestion Rinse the mouth with water. If the person feels unwell, seek medical attention.[1]
Quantitative Data: Physical and Chemical Properties
Property Value Source
Synonyms Isomaltulose, 6-O-alpha-D-Glucopyranosyl-D-fructofuranose[4][5]
Molecular Formula C₁₂H₂₂O₁₁ (Anhydrous) or C₁₂H₂₂O₁₁ · H₂O (Hydrate)[1][7]
Molecular Weight ~342.30 g/mol (Anhydrous), ~360.3 g/mol (Hydrate)[1][7]
Appearance White to pale yellow crystalline powder or solid[4][8]
Melting Point 118 - 127 °C[5][9]
Solubility Soluble in water

Visual Workflow Guides

The following diagrams illustrate the standard procedures for handling this compound and responding to a spill.

Palatinose_Handling_Workflow prep Preparation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe Step 1 handling Handling Operations ppe->handling Step 2 weigh Weigh/Transfer this compound in Ventilated Area (Avoid Dust Generation) handling->weigh use Use in Experiment weigh->use cleanup Post-Handling use->cleanup Step 3 decon Clean Work Area & Decontaminate Equipment cleanup->decon storage Store in Tightly Sealed Container decon->storage

Caption: Standard operational workflow for handling this compound.

Palatinose_Spill_Response spill Spill Occurs assess Assess Spill Area Ensure Ventilation spill->assess Immediate Action ppe Don Additional PPE (Respirator if needed) assess->ppe contain Contain Spill ppe->contain cleanup Clean Spill (Vacuum or Sweep Gently) contain->cleanup Action dispose Place in Labeled Waste Container cleanup->dispose decon Decontaminate Area and Equipment dispose->decon Final Step

Caption: Procedural workflow for responding to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.